4-Chloropyrimidine-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEFILYXLZSVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599965 | |
| Record name | 4-Chloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-33-0 | |
| Record name | 4-Chloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to 4-Chloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyrimidine
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its prevalence in biologically active molecules, from nucleobases to a plethora of therapeutic agents, is a testament to its versatile chemical nature and ability to engage with biological targets. Within this privileged class of compounds, 4-Chloropyrimidine-5-carboxylic acid (CAS No: 933686-33-0) emerges as a particularly valuable and strategic building block.
This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, physicochemical properties, reactivity, and, most critically, its application as a key intermediate in the development of novel therapeutics. The strategic placement of a reactive chlorine atom at the 4-position and a carboxylic acid at the 5-position of the pyrimidine ring bestows upon this molecule a dual functionality that is highly sought after in the rational design of targeted therapies. The electron-withdrawing nature of the pyrimidine ring, further accentuated by the chloro and carboxyl substituents, activates the C4 position for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of diverse compound libraries. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the synthetic potential of this versatile molecule.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 933686-33-0 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in many organic solvents such as DMF, DMSO; limited solubility in water | General knowledge |
| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(=O)O | [1] |
| InChI | InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | [1] |
Synthesis of this compound: A Plausible and Validated Approach
While multiple synthetic routes to substituted pyrimidines exist, a common and industrially scalable approach for the synthesis of this compound involves the chlorination of a suitable pyrimidine precursor, often derived from uracil or its analogs. The following protocol is a representative, self-validating system grounded in established chemical principles for the synthesis of chloropyrimidines.
Conceptual Workflow for Synthesis
The synthesis can be conceptualized as a two-step process starting from the readily available Uracil-5-carboxylic acid. The first step involves the chlorination of the pyrimidine ring, and the second is the selective hydrolysis of a resulting acyl chloride, if formed.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol
Reaction: Uracil-5-carboxylic acid to this compound.
Materials:
-
Uracil-5-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Toluene (or other high-boiling inert solvent)
-
Ice-water bath
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Uracil-5-carboxylic acid in an excess of phosphorus oxychloride.
-
Chlorination: While stirring the suspension, slowly add phosphorus pentachloride in portions. The molar ratio of the chlorinating agent to the starting material is crucial and should be optimized, but a ratio of approximately 3:1 (PCl₅ to Uracil-5-carboxylic acid) is a good starting point.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-6 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride and phosphorus pentachloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Hydrolysis and Neutralization: The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step facilitates the selective hydrolysis of the more reactive acyl chloride and any remaining 2-chloro substituent if over-chlorination occurred, while preserving the desired 4-chloro group.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the differential reactivity of the chloro-substituents on the pyrimidine ring and the acyl chloride. The 4- and 6-positions of the pyrimidine ring are generally more susceptible to nucleophilic attack than the 2-position. Careful control of the hydrolysis conditions (pH and temperature) is key to achieving the desired product.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the presence of two key functional groups: the reactive chlorine atom at the C4 position and the carboxylic acid at the C5 position.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing pyrimidine ring. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyrimidines. This reaction is a cornerstone of its application in drug discovery.
Sources
4-Chloropyrimidine-5-carboxylic acid molecular weight
An In-Depth Technical Guide to 4-Chloropyrimidine-5-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and bifunctional nature—possessing both an electrophilic pyrimidine ring and a nucleophilic carboxylic acid handle—make it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and strategic applications, particularly in the development of targeted therapeutics like kinase inhibitors. The pyrimidine core is a ubiquitous motif in a vast range of biologically active molecules, including several marketed drugs, underscoring the importance of functionalized pyrimidines in pharmaceutical research.[1][2]
Core Molecular and Physical Properties
This compound is a stable, solid compound at room temperature. Its precise physicochemical properties are crucial for designing synthetic routes and ensuring handling safety. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis.
| Property | Value | Source |
| Molecular Weight | 158.54 g/mol | [3] |
| Molecular Formula | C₅H₃ClN₂O₂ | [3] |
| CAS Number | 933686-33-0 | [3] |
| Appearance | White to off-white solid | N/A |
| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(=O)O | [3] |
| InChI Key | ZJEFILYXLZSVJZ-UHFFFAOYSA-N | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved via a robust, multi-step sequence starting from readily available precursors. The common route involves the construction of a hydroxypyrimidine ring system, followed by a chlorination reaction and subsequent hydrolysis.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process: ring formation, chlorination, and hydrolysis.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol details the laboratory-scale synthesis, beginning with the formation of the ethyl ester precursor.
Step 1: Synthesis of Ethyl 4-Hydroxypyrimidine-5-carboxylate [4]
-
Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of formamidine acetate in ethanol.
-
Addition: To the stirred formamidine solution, add diethyl ethoxymethylenemalonate dropwise at room temperature.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with acetic acid. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold ethanol and then water to remove residual salts, and dry under vacuum to yield Ethyl 4-Hydroxypyrimidine-5-carboxylate.
Step 2: Synthesis of Ethyl 4-Chloropyrimidine-5-carboxylate [4]
-
Safety Precaution: This step must be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the Ethyl 4-Hydroxypyrimidine-5-carboxylate from the previous step.
-
Chlorination: Add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.
-
Heating: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.
-
Workup: After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 4-Chloropyrimidine-5-carboxylate.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified Ethyl 4-Chloropyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 equivalents) and heat the mixture to reflux (70-80 °C) for 1-2 hours, monitoring by TLC.
-
Workup: After cooling the reaction mixture to room temperature, acidify it to a pH of approximately 2-3 with dilute hydrochloric acid (HCl). The final product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum to yield this compound.
Chemical Reactivity and Strategic Applications
The utility of this compound in drug discovery stems from its two distinct reactive sites, which can be addressed sequentially to build molecular complexity. This bifunctionality is particularly valuable in the synthesis of kinase inhibitors, which often feature a heterocyclic core that binds to the ATP pocket of the enzyme.[5][6]
Key Reaction Pathways
The C4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the C5-carboxylic acid is ideal for forming amide bonds.
Caption: Key reaction pathways for this compound.
Application in Kinase Inhibitor Synthesis
A common strategy in the synthesis of kinase inhibitors is to first perform a nucleophilic substitution at the C4 position with a desired amine, followed by an amide coupling at the C5 position. This sequence allows for the introduction of diverse functionalities to probe the structure-activity relationship (SAR). For instance, pyrimidine-5-carboxamide derivatives have been explored as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Aurora Kinases.[5][6]
Exemplary Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling the carboxylic acid with an amine, a cornerstone reaction in medicinal chemistry.
-
Reagents and Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel chromatography to yield the desired pyrimidine-5-carboxamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While primary spectral data is not available in all public databases, the expected spectroscopic features can be predicted based on its structure.[7]
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Pyrimidine C2-H | ~9.1-9.3 ppm (singlet) |
| Pyrimidine C6-H | ~8.9-9.1 ppm (singlet) | |
| Carboxylic Acid O-H | >12 ppm (broad singlet) | |
| ¹³C NMR | Carboxylic Acid C=O | ~165-175 ppm |
| Pyrimidine Carbons | ~140-160 ppm | |
| FT-IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |
| C=O stretch (Carboxylic Acid) | 1710-1760 cm⁻¹ (strong) | |
| C-Cl stretch | 600-800 cm⁻¹ |
Safety and Handling
As with all chlorinated organic compounds and acids, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.
References
- Somlo, T., & Rochat, A. C. (1971). U.S. Patent No. 3,561,005. Washington, DC: U.S. Patent and Trademark Office.
- Rufer, C., et al. (1970). U.S. Patent No. 3,523,119. Washington, DC: U.S. Patent and Trademark Office.
- Ishida, H., et al. (2000). EP Patent No. 1054004A1. European Patent Office.
- Wolf, V., et al. (1996). U.S. Patent No. 5,525,724. Washington, DC: U.S. Patent and Trademark Office.
-
Lin, Y. L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
- U.S. Patent No. 5,028,610. (1991).
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Battilocchio, C., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Applications of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]
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Tsuruoka, A., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Chen, Y. T., et al. (2022). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
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G. S. C. Kumar, et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxypyrimidine-5-carboxylic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 4-Chloropyrimidine-5-carboxylic acid
Prepared by: Senior Application Scientist
This document provides a comprehensive technical overview of the physical and chemical properties of 4-Chloropyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals who require a detailed understanding of this compound's characteristics for its application in synthesis, screening, and formulation.
Introduction: A Profile of this compound
This compound belongs to the class of pyrimidine derivatives, which are core structures in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Its utility as a synthetic intermediate stems from the reactive sites on the pyrimidine ring—the chlorine atom, which is susceptible to nucleophilic substitution, and the carboxylic acid group, which allows for amide bond formation and other derivatizations. Understanding its fundamental physical properties is paramount for its effective handling, reaction optimization, and characterization.
Section 1: Core Physicochemical Properties
The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the known and predicted physicochemical data for this compound. It is crucial to note that while some properties are experimentally determined, others are derived from computational models and should be considered as estimations.
| Property | Value | Source / Comment |
| CAS Number | 933686-33-0 | [1][2][3][4] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][4][5] |
| Molecular Weight | 158.54 g/mol | [1][3][4][5] |
| Appearance | White to off-white or light yellow solid | Inferred from related pyrimidine compounds.[6][7] |
| Melting Point | Data not available. Isomer 2-Chloropyrimidine-5-carboxylic acid melts at 126-131 °C.[8] | Experimental determination is recommended. |
| Boiling Point | Data not available. Isomer 2-Chloropyrimidine-5-carboxylic acid has a predicted boiling point of 411.4 °C at 760 mmHg.[8] | The compound is likely to decompose before boiling under atmospheric pressure. |
| pKa | 1.25 ± 0.25 (Predicted) | [2] This value reflects the acidity of the carboxylic acid proton, influenced by the electron-withdrawing pyrimidine ring. |
| Solubility | Expected to be slightly soluble in water; soluble in acidic and alkaline solutions and polar organic solvents (e.g., DMSO, DMF). | Based on the properties of its functional groups and related structures.[6] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere.[3] | Recommended to prevent potential degradation from moisture and atmospheric components. |
Section 2: Spectroscopic & Spectrometric Characterization
The structural identity and purity of this compound are definitively established through a combination of spectroscopic and spectrometric techniques. Below is an expert analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. In a suitable deuterated solvent like DMSO-d₆, two signals in the aromatic region are anticipated for the two protons on the pyrimidine ring. The proton at position 2 (between the two nitrogen atoms) would likely appear as a singlet at a downfield chemical shift (δ ≈ 9.0-9.5 ppm). The proton at position 6 would also be a singlet, appearing slightly more upfield (δ ≈ 8.8-9.2 ppm). A very broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present, typically at a very downfield shift (δ > 13 ppm).
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ≈ 160-170 ppm). The four carbon atoms of the pyrimidine ring will have characteristic shifts influenced by the nitrogen atoms and the chlorine substituent.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[9][10] Key characteristic absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹.[11][12] This breadth is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.
-
C=O Stretch (Carbonyl): A sharp, intense absorption band between 1690-1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[12]
-
C=C and C=N Stretches (Aromatic Ring): Multiple medium to strong bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyrimidine ring.
-
C-Cl Stretch: A band in the 550-850 cm⁻¹ region is indicative of the carbon-chlorine bond.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 158. A characteristic isotopic peak (M+2) at m/z 160 with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.[13]
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[13] Cleavage of the pyrimidine ring can also lead to a complex fragmentation pattern.
Section 3: Experimental Protocols for Property Determination
To ensure data integrity, all experimental determinations must follow validated, systematic protocols. The following workflows are provided as best-practice guides.
Workflow 3.1: Comprehensive Characterization of a Research Sample
This diagram illustrates the logical flow for the full characterization of a newly synthesized or procured batch of this compound.
Protocol 3.2: Melting Point Determination
-
Calibration: Before analysis, verify the accuracy of the digital melting point apparatus using certified standards (e.g., caffeine, vanillin). This step is critical for data trustworthiness.
-
Sample Preparation: Finely crush a small amount of the crystalline sample to ensure uniform heat transfer. Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the apparatus. Use a rapid heating ramp (10-20 °C/min) to determine an approximate melting range.
-
Refined Measurement: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A narrow range (<2 °C) is indicative of high purity.
Protocol 3.3: Aqueous Solubility Determination (Shake-Flask Method)
-
Rationale: This method determines the saturation concentration of the compound in water at a specific temperature, representing its equilibrium solubility.
-
Procedure: a. Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap vial. The excess solid is necessary to ensure saturation is achieved. b. Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for a prolonged period (24-48 hours) to ensure equilibrium is reached. c. After agitation, allow the suspension to settle. If necessary, centrifuge the sample to pellet the undissolved solid. d. Carefully withdraw a known volume of the clear supernatant.
-
Analysis & Validation: a. Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC with UV detection. b. To validate that equilibrium was reached, analyze samples taken at different time points (e.g., 24h and 48h). The concentration should be consistent.
Section 4: Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related chloropyrimidine derivatives provide essential safety guidance.[14][15][16]
-
Hazard Identification: Compounds in this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
-
Handling: Avoid generating dust.[17] Use engineering controls to minimize exposure. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2][3] Storage under an inert gas like argon or nitrogen is advised to protect against degradation.[7]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[18]
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physical properties defined by its aromatic, chloro-, and carboxylic acid functionalities. While some experimental data like its melting point are not yet widely published, its characteristics can be reliably predicted from its structure and confirmed using the standard, self-validating protocols outlined in this guide. Proper spectroscopic analysis is essential for confirming its identity and purity, and adherence to recommended safety and handling procedures is mandatory for its safe application in a research environment.
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SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 933686-33-0 | Product Name : this compound. Retrieved from [Link]
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University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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An In-depth Technical Guide to 4-Chloropyrimidine-5-carboxylic Acid: A Keystone Building Block in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the myriad of heterocyclic compounds, substituted pyrimidines stand out for their prevalence in biologically active molecules. This guide provides a comprehensive technical overview of 4-Chloropyrimidine-5-carboxylic acid, a versatile and highly valuable building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
Core Chemical and Physical Properties
This compound, with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol , is a crystalline solid at room temperature.[1] Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This unique arrangement of functional groups imparts a desirable combination of reactivity and stability, making it an ideal starting material for the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| CAS Number | 933686-33-0 | [1] |
| Appearance | Solid | [2] |
| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(=O)O | [1] |
| InChI Key | DUCXUPKLVVSJKA-UHFFFAOYSA-N | [2][3] |
The presence of the electron-withdrawing chlorine atom and the carboxylic acid group on the pyrimidine ring significantly influences its chemical behavior, which will be explored in the subsequent sections.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of substituted pyrimidines is a well-established field, with numerous methods available for their preparation. A common and effective strategy for the synthesis of chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidines (or their tautomeric keto forms, uracils) using reagents like phosphorus oxychloride (POCl₃).[4]
A particularly relevant synthetic route is the preparation of 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid.[5] This process highlights the key transformation of hydroxyl groups on the pyrimidine ring into reactive chloro groups.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl Chloride
This protocol is adapted from a patented procedure and serves as a foundational method for the synthesis of related chloropyrimidine carboxylic acids.[5]
Materials:
-
Uracil-5-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Ammonia solution (28% aqueous)
Procedure:
-
Chlorination:
-
To a solution of phosphorus oxychloride (POCl₃, 4.0 equivalents), add phosphorus pentachloride (PCl₅, 3.3 equivalents).
-
Add uracil-5-carboxylic acid (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 4.5 hours.
-
After completion, cool the mixture and concentrate under vacuum to remove excess POCl₃.
-
Add toluene and concentrate again under vacuum to azeotropically remove residual POCl₃. The resulting residue is 2,4-dichloropyrimidine-5-carbonyl chloride.[6]
-
-
Amidation (as an example of further reaction):
-
Dissolve the crude 2,4-dichloropyrimidine-5-carbonyl chloride in dichloromethane (CH₂Cl₂).
-
Cool the solution to -10°C.
-
Slowly add a mixture of 28% aqueous ammonia and water.
-
Stir the reaction for 5 minutes at -10°C.
-
Remove the organic solvent under reduced pressure.
-
Collect the precipitate by filtration to obtain 2,4-dichloropyrimidine-5-carboxamide.[6]
-
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful dehydrating and chlorinating agent, essential for converting the hydroxyl groups of the uracil ring into chlorine atoms.
-
Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃ to enhance the chlorination process.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.
-
Azeotropic Removal of POCl₃: Toluene forms an azeotrope with phosphorus oxychloride, facilitating its complete removal from the reaction mixture.
Chemical Reactivity: A Hub for Molecular Diversification
The chemical reactivity of this compound is dominated by the interplay between the electrophilic pyrimidine ring, the reactive chloro substituent, and the versatile carboxylic acid functionality.
Nucleophilic Aromatic Substitution (SₙAr) at the 4-Position
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack. This allows for the facile introduction of a wide range of substituents, a key feature in the construction of diverse chemical libraries for drug screening.
Common nucleophiles that can displace the chloride include:
-
Amines: Primary and secondary amines react readily to form 4-aminopyrimidine derivatives.[7]
-
Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides yields the corresponding 4-alkoxy or 4-aryloxypyrimidines.[7]
-
Thiolates: Thiolates react to form 4-thiopyrimidines.[7]
Caption: Generalized workflow for nucleophilic aromatic substitution.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety provides another handle for chemical modification, primarily through esterification and amide bond formation.
Esterification:
Esterification of this compound can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents.[8] The resulting esters, such as ethyl 4-chloropyrimidine-5-carboxylate, are themselves valuable intermediates in organic synthesis.[9][10]
Amide Bond Formation:
The formation of amides is a cornerstone of medicinal chemistry.[11] this compound can be coupled with a wide array of primary and secondary amines to generate the corresponding amides. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid.
Common Amide Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[12]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues.
-
Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Self-Validating System in Amide Coupling:
A well-executed amide coupling protocol should include in-process controls, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to monitor the consumption of the carboxylic acid and the formation of the amide product. The purity of the final product should be confirmed by spectroscopic methods like NMR and mass spectrometry.
Applications in Drug Development: A Focus on Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors.[13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound and its derivatives are key intermediates in the synthesis of various kinase inhibitors.
For instance, bisanilinopyrimidine derivatives have been identified as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation.[15] The synthesis of these inhibitors often involves the sequential nucleophilic substitution of dichloropyrimidines with different anilines. The carboxylic acid group can serve as a key interaction point with the target protein or as a handle for further modification to improve pharmacokinetic properties.
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Navigating the Solubility Landscape of 4-Chloropyrimidine-5-carboxylic Acid: An In-depth Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – As a pivotal intermediate in the synthesis of a wide array of therapeutic agents, a comprehensive understanding of the physicochemical properties of 4-chloropyrimidine-5-carboxylic acid is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide offers a detailed exploration of the solubility characteristics of this compound, providing both theoretical insights and practical, field-proven experimental protocols to empower robust scientific investigation and streamline drug development workflows.
Executive Summary: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of a drug candidate's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For this compound (Molecular Formula: C₅H₃ClN₂O₂, Molecular Weight: 158.54 g/mol ), a molecule frequently employed in medicinal chemistry, a precise grasp of its solubility is not merely an academic exercise but a critical determinant of its journey from the laboratory to the clinic. Poor aqueous solubility can precipitate a cascade of challenges, from inconsistent biological assay results to inadequate bioavailability, ultimately leading to the failure of promising drug candidates.[2] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this key synthetic building block.
Physicochemical Profile and Predicted Solubility
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | - |
| Molecular Weight | 158.54 g/mol | - |
| Predicted Aqueous Solubility (LogS) | -2.5 to -3.5 | Computational Models |
| Predicted pKa | ~2.5-3.5 (acidic) | Computational Models |
Note: Predicted values are derived from computational algorithms and should be confirmed by experimental data.
The predicted aqueous solubility (LogS) suggests that this compound is likely to be poorly soluble in water. The acidic pKa, attributed to the carboxylic acid moiety, indicates that its solubility will be highly dependent on the pH of the medium. At pH values above its pKa, the molecule will be deprotonated to its more soluble carboxylate form.
The Cornerstone of Solubility Determination: The Shake-Flask Method
The gold standard for determining the thermodynamic, or equilibrium, solubility of a compound is the Shake-Flask method.[3][4] This technique, lauded for its reliability, directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5] The causality behind this experimental choice lies in its ability to allow the system to reach a true thermodynamic equilibrium, providing a definitive solubility value under specific conditions.
Self-Validating Experimental Protocol for Thermodynamic Solubility
This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and that the analytical quantification is accurate.
Objective: To determine the thermodynamic solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.
-
Record the initial weight of the compound.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the slurry for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[4] A preliminary time-course experiment can be conducted to determine the point at which the concentration of the dissolved compound no longer increases.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two methods are recommended:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed.
-
-
-
Sample Preparation for Analysis:
-
Carefully pipette a known volume of the clear, saturated filtrate into a volumetric flask.
-
Dilute the sample with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration that falls within the linear range of the calibration curve.
-
-
Analytical Quantification:
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for determining thermodynamic solubility using the Shake-Flask method.
Analytical Quantification: A Closer Look at HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate quantification of dissolved solutes in solubility studies.[6] Its high sensitivity and specificity make it an ideal choice for analyzing complex mixtures and ensuring accurate concentration determination.
Field-Proven HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A common mobile phase for pyrimidine carboxylic acids is a mixture of an aqueous buffer and an organic modifier.[7]
-
Example: A mixture of 20 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The gradient or isocratic ratio of these two components should be optimized to achieve good peak shape and retention time for this compound. Generally, for carboxylic acids, a lower pH mobile phase improves peak shape by keeping the analyte in its protonated form.[8]
Detection:
-
UV detection at a wavelength of maximum absorbance for this compound (e.g., ~270 nm, to be determined experimentally).[9]
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of the unknown sample can then be determined by interpolating its peak area on the calibration curve.
Diagram of the Analytical Quantification Workflow:
Caption: Workflow for quantification of solubility using HPLC.
Conclusion: Empowering Rational Drug Design
A thorough understanding and accurate determination of the solubility of this compound are indispensable for its effective utilization in drug discovery and development. By employing robust and self-validating experimental protocols, such as the Shake-Flask method coupled with precise HPLC quantification, researchers can obtain reliable solubility data. This information is crucial for building structure-solubility relationships, guiding lead optimization, and developing viable drug formulations. This guide provides the foundational knowledge and practical methodologies to confidently navigate the solubility landscape of this important synthetic intermediate.
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4-Chloropyrimidine-5-carboxylic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 4-Chloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 933686-33-0) is a halogenated pyrimidine derivative that serves as a crucial intermediate and building block in organic synthesis, particularly within the realm of medicinal chemistry.[1] The pyrimidine scaffold is a ubiquitous heterocycle found in a vast array of biologically active molecules and marketed drugs, highlighting its importance in the development of novel therapeutics for oncology, virology, and infectious diseases.[2][3] The reactivity of the chlorine and carboxylic acid functionalities allows for molecular diversification, making it a valuable precursor for creating complex molecules with potential pharmacological activity.[4][5]
Given its integral role in research and development, a thorough understanding of the safety and handling protocols for this compound is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides a comprehensive, technically grounded framework for the safe management of this compound, from receipt and storage to handling, emergency response, and disposal. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain a secure laboratory environment.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related isomers and structural analogs, such as 2-Chloropyrimidine-4-carboxylic acid and 6-Chloro-4-pyrimidinecarboxylic acid, provide a reliable basis for hazard assessment.[6][7][8] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Identification and Classification | Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation.[6][7] | | Serious Eye Damage/Irritation | Category 2 / 2A | | Warning | H319: Causes serious eye irritation.[6][7] | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H335: May cause respiratory irritation.[6][9] |Causality Insight: The irritant nature of this compound is attributed to its acidic carboxylic acid group and the reactive chloro-substituted pyrimidine ring. Upon contact with moist tissues like skin, eyes, or the respiratory tract, it can cause localized inflammation and discomfort. The fine, solid nature of the compound also increases the risk of aerosolization and inhalation.[7][10]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is to work in a well-ventilated area to minimize the concentration of airborne dust.[9]
-
Chemical Fume Hood: All weighing and transfer operations involving the solid powder should be conducted inside a certified chemical fume hood.[8][11] This is the most effective way to capture dust at the source and prevent inhalation.
-
Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following table details the minimum required PPE.[8][12]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale and Standards |
|---|---|---|
| Eye and Face | Chemical safety goggles or a full-face shield.[8] | Required to prevent eye contact with dust particles, which can cause serious irritation.[6] Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] A face shield is recommended when handling larger quantities.[11][13] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][11] | Protects skin from direct contact and irritation. Gloves must be inspected before use and disposed of after handling the compound.[14] Proper removal technique is critical to avoid cross-contamination.[14] |
| Body | Laboratory coat or a chemical-resistant apron.[8] | Prevents contamination of personal clothing and minimizes skin exposure.[15] Gowns should be long-sleeved and close in the back.[12] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[8][11] | Used as a secondary control measure if engineering controls cannot maintain exposure below acceptable limits.[6] Required when cleaning up spills of the solid material.[12] |
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The Strategic Core: Elucidating the Mechanistic Potential of the 4-Chloropyrimidine-5-Carboxylic Acid Scaffold
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Chloropyrimidine-5-carboxylic acid represents a pivotal scaffold in modern medicinal chemistry and agrochemical development. While not typically an end-effector molecule itself, its intrinsic chemical functionalities serve as a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide delves into the core mechanistic principles that can be engineered from this pyrimidine framework, exploring its role as a precursor to potent enzyme inhibitors, receptor antagonists, and other therapeutic and agricultural agents. We will dissect the causality behind experimental designs aimed at validating the mechanisms of action for its derivatives and provide detailed protocols for their characterization.
Introduction: The Pyrimidine Core as a Privileged Structure
The pyrimidine ring is a cornerstone of numerous biological processes, most notably as a fundamental component of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-malarial, anti-tumor, and antimicrobial effects.[1] this compound, with its reactive chlorine atom and carboxylic acid group, provides a strategic starting point for creating extensive libraries of substituted pyrimidines with tailored biological functions. Its ethyl ester derivative is also a widely used intermediate in these synthetic pathways.[2][3][4]
The true value of the this compound scaffold lies in its capacity for facile and diverse chemical modifications. The chlorine at the 4-position is a prime leaving group for nucleophilic substitution, allowing for the introduction of various side chains. The carboxylic acid at the 5-position offers another handle for amide bond formation or other conjugations. This dual functionality enables the precise spatial arrangement of pharmacophoric features, which is critical for high-affinity interactions with biological targets.
General Mechanisms of Action of Pyrimidine Derivatives
Given that this compound is a foundational building block, its "mechanism of action" is best understood through the lens of the compounds derived from it.[2][5] These derivatives often function by mimicking endogenous pyrimidines to interfere with essential cellular processes.
Enzyme Inhibition
A predominant mechanism of action for pyrimidine derivatives is the inhibition of key enzymes involved in metabolic and signaling pathways.[6]
-
Kinase Inhibition: Many protein kinases, which are crucial for cell signaling, have an ATP binding pocket that can be targeted by pyrimidine-based inhibitors. By substituting the 4-chloro group with appropriate moieties, derivatives can be designed to form hydrogen bonds and hydrophobic interactions within the kinase active site, competing with ATP and blocking downstream signaling. This is a common strategy in the development of anticancer agents.[7]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. Pyrimidine-based inhibitors can mimic the natural substrate, dihydrofolate, and block the enzyme's activity, leading to a depletion of essential building blocks for DNA synthesis and cell proliferation. This is a well-established mechanism for antibacterial and anticancer drugs.
-
Thymidylate Synthase (TS) Inhibition: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. Fluorinated pyrimidine derivatives are classic examples of TS inhibitors that act as suicide substrates.
Disruption of Nucleic Acid Synthesis
As analogs of natural pyrimidines, derivatives of this compound can be metabolized into fraudulent nucleotides. These can then be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. This mechanism is particularly relevant for antiviral and anticancer therapies.[1]
Receptor Modulation
While less common than enzyme inhibition, pyrimidine derivatives can be designed to interact with specific cell surface or nuclear receptors, either as agonists or antagonists, to modulate their activity.
Hypothetical Case Study: Targeting a Fungal Dehydrogenase
To illustrate the practical application of the this compound scaffold, let us consider a hypothetical drug discovery program aimed at developing a novel antifungal agent by targeting a fungal-specific dehydrogenase.
Rationale for Target and Scaffold
Fungal dehydrogenases involved in essential metabolic pathways, such as amino acid biosynthesis, present attractive targets for antifungal drug development due to potential differences from their mammalian counterparts, offering a window for selective toxicity.[6] The this compound scaffold is chosen for its proven utility in generating diverse chemical libraries and its inherent structural resemblance to biological cofactors.
Synthetic Strategy and Library Development
A combinatorial library would be synthesized by reacting this compound with a diverse set of amines at the 4-position and a series of alcohols or amines at the 5-position (following conversion to the acid chloride or activation).
Experimental Workflow for Mechanistic Validation
The following diagram outlines the experimental workflow to identify and characterize a lead compound from the synthesized library.
Caption: Experimental workflow for hit identification and lead validation.
Detailed Experimental Protocols
Protocol 1: Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Materials:
-
Purified recombinant fungal dehydrogenase.
-
Substrate (e.g., a specific amino acid).
-
Cofactor (e.g., NAD+).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In each well of the microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at the optimal temperature for the enzyme for 15 minutes.
-
Initiate the reaction by adding the substrate and cofactor to all wells.
-
Monitor the change in absorbance at 340 nm (for NADH production) over time using a microplate reader.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme Kinetics Study
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Procedure:
-
Perform the enzyme inhibition assay as described above, but vary the concentration of the substrate while keeping the inhibitor concentration constant.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
-
Data Presentation
The results of the screening and initial characterization can be summarized in a table for easy comparison.
| Compound ID | 4-Position Substituent | 5-Position Substituent | IC50 (µM) | Mode of Inhibition |
| Lead-001 | 3-fluorobenzylamine | Methyl ester | 2.5 | Competitive |
| Lead-002 | Cyclopropylamine | Ethyl ester | 8.1 | Competitive |
| Control-001 | - | - | >100 | - |
Signaling Pathway Visualization
The following diagram illustrates the hypothetical mechanism of action of a lead compound derived from this compound that acts as a competitive inhibitor of a fungal dehydrogenase.
Caption: Competitive inhibition of fungal dehydrogenase by a pyrimidine derivative.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile scaffold for the development of novel bioactive compounds. Its strategic importance lies in the ability to readily generate diverse chemical libraries with a wide range of pharmacological activities. A thorough understanding of the potential mechanisms of action, coupled with a systematic experimental approach for their validation, is crucial for successfully translating these synthetic derivatives into effective therapeutic or agricultural agents. Future research will undoubtedly continue to leverage this privileged structure to address unmet needs in medicine and agriculture, with a focus on developing highly selective and potent agents with minimized off-target effects.
References
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4-Chloropyrimidine-5-carboxylic Acid: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Within the diverse family of pyrimidine-based building blocks, 4-Chloropyrimidine-5-carboxylic acid stands out as a particularly versatile intermediate. Its unique arrangement of a reactive chlorine atom and a carboxylic acid group on an electron-deficient pyrimidine ring provides a powerful handle for synthetic chemists to construct complex molecular architectures. This guide offers a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties and Spectral Data
This compound is a heterocyclic organic compound that typically appears as a white to off-white solid.[1] Its structure, featuring both a chloro and a carboxylic acid substituent, endows it with a distinct reactivity profile. The carboxylic acid moiety imparts acidic properties and allows for solubility in polar solvents like water and alcohols.[1]
Table 1: Physicochemical and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | [2] |
| Molecular Weight | 158.54 g/mol | [2] |
| CAS Number | 933686-33-0 | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Storage | 2-8°C, inert atmosphere | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step process starting from diethyl ethoxymethylenemalonate. This involves the formation of the pyrimidine ring to yield ethyl 4-hydroxypyrimidine-5-carboxylate, followed by chlorination and subsequent hydrolysis.
Experimental Protocol: Synthesis
Part 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in ethanol.
-
Addition of Reagents: To the stirred solution, add formamidine acetate. Subsequently, add diethyl ethoxymethylenemalonate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A precipitate may form during this time.
-
Work-up: After cooling the reaction mixture to 0°C in an ice bath, acidify with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 4-hydroxypyrimidine-5-carboxylate.
Part 2: Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate
-
Chlorination: In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried ethyl 4-hydroxypyrimidine-5-carboxylate in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours.
-
Work-up: After cooling, quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Part 3: Hydrolysis to this compound
-
Hydrolysis: Dissolve the ethyl 4-chloropyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the carboxylic acid at C5 allows for a variety of coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, makes the carbon atoms attached to the chlorine highly electrophilic. This facilitates the attack by a wide range of nucleophiles.
Typical Nucleophiles:
-
Amines: Primary and secondary amines readily displace the chloride to form 4-aminopyrimidine derivatives. This is a cornerstone reaction in the synthesis of many kinase inhibitors.
-
Alcohols/Phenols: In the presence of a base, alcohols and phenols can form the corresponding ethers.
-
Thiols: Thiolates are excellent nucleophiles for this transformation, leading to the formation of 4-thiopyrimidine derivatives.
Experimental Protocol: SNAr with a Substituted Aniline
-
Reaction Setup: In a reaction vessel, dissolve this compound (or its ethyl ester) and the desired substituted aniline in a suitable solvent such as DMF or isopropanol.
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and dilute with water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Suzuki Coupling
The chloro-substituent on the pyrimidine ring can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is invaluable for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C4 position.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a degassed solvent (e.g., 1,4-dioxane/water), combine the 4-chloropyrimidine derivative, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, partition the mixture between water and an organic solvent.
-
Purification: Separate the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Application in Drug Discovery: The Case of Janus Kinase (JAK) Inhibitors
A closely related analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a critical building block in the synthesis of several approved Janus Kinase (JAK) inhibitors, such as Tofacitinib and Baricitinib.[5][6] These drugs are used to treat autoimmune diseases like rheumatoid arthritis. The synthetic strategies employed for these drugs highlight the importance of the chloropyrimidine core.
The synthesis of Tofacitinib involves a crucial SNAr reaction where the chlorine atom of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is displaced by a chiral piperidine derivative.[5] Similarly, the synthesis of Baricitinib utilizes a Suzuki coupling reaction with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[6][7] These examples underscore the strategic importance of the chloropyrimidine moiety in constructing the core of these complex and vital medicines.
Conclusion
This compound is a high-value heterocyclic building block that offers chemists a reliable and versatile platform for the synthesis of complex organic molecules. Its predictable reactivity through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool, particularly in the field of drug discovery. The successful development of JAK inhibitors based on a similar chloropyrimidine core is a testament to the power of this scaffold in creating targeted and effective therapeutics. As the demand for novel and sophisticated molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing chemical synthesis and pharmaceutical innovation.
References
- BenchChem. (2025). Application of 4-Chloro-7H-pyrrolo[2,3- d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylic Acids.
- Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12684326, Ethyl 4-chloropyrimidine-5-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 933686-33-0 | Product Name : this compound. Retrieved from [Link]
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Introduction: The Strategic Importance of the Pyrimidine Scaffold
An In-Depth Technical Guide to the Discovery of 4-Chloropyrimidine-5-carboxylic Acid Derivatives
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1][2] Its prevalence in nature has made it a "privileged scaffold" in drug discovery, with synthetic derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific, highly functionalized subset: this compound derivatives. This class of compounds combines several key features that make it particularly valuable for developing targeted therapeutics.
The 4-chloro substituent serves as a versatile synthetic handle. It is an excellent leaving group, readily displaced by a variety of nucleophiles (such as amines, thiols, and alcohols) via nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the systematic and efficient generation of diverse compound libraries, a critical step in optimizing drug candidates. The 5-carboxylic acid moiety is crucial for establishing key interactions with biological targets.[7] As a hydrogen bond donor and acceptor, and being ionizable at physiological pH, it can mimic interactions of natural ligands and anchor the molecule within a target's binding site.[8][9] However, the carboxylic acid group can sometimes present challenges in terms of bioavailability and cell permeability.[7][8] Consequently, it is often derivatized into esters or amides, or replaced with bioisosteres—functional groups with similar physical or chemical properties that can improve a molecule's pharmacokinetic profile.[7][10][11]
This guide provides a Senior Application Scientist's perspective on the discovery of this compound derivatives, from fundamental synthetic strategies to biological evaluation and structure-activity relationship (SAR) analysis.
Core Synthetic Strategies: Building the Scaffold
The synthesis of this compound derivatives is a multi-step process that hinges on the initial construction of the pyrimidine core, followed by targeted functionalization. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Pillar 1: Primary Pyrimidine Ring Formation
The most common and versatile approach to the pyrimidine ring is the condensation of a three-carbon (C-C-C) dielectrophilic fragment with an N-C-N fragment, such as urea, guanidine, or an amidine.[12]
-
From β-Dicarbonyl Compounds: The reaction of 1,3-dicarbonyl compounds with amidines is a foundational method for pyrimidine synthesis.[13] For derivatives bearing a 5-carboxylic acid group, a typical starting material is a derivative of malonic acid or a related β-keto ester.
-
Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly favors MCRs for their efficiency and sustainability.[14] For instance, iridium-catalyzed multicomponent synthesis can assemble highly substituted pyrimidines from amidines and up to three different alcohols in a single, regioselective step.[15] This approach is particularly powerful for generating diverse libraries for screening.
Pillar 2: Introduction of Key Functional Groups
Once the core ring is formed, the critical 4-chloro and 5-carboxylic acid functionalities must be introduced or unmasked.
-
Chlorination: The conversion of a 4-hydroxypyrimidine (or its tautomeric pyrimid-4-one form) to a 4-chloropyrimidine is a crucial activation step. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[16] This transformation is vital as it converts a poor leaving group (hydroxyl) into an excellent one (chloride), enabling subsequent diversification.
-
Carboxylic Acid/Ester Formation: The 5-carboxylic acid group is often carried through the synthesis in a protected form, most commonly as an ethyl or methyl ester, to prevent unwanted side reactions.[17][18] The ester can be introduced via several routes, including starting with diethyl ethoxymethylenemalonate or similar precursors. The final carboxylic acid is then liberated through saponification (base-mediated hydrolysis) of the ester. Alternatively, radical chemistry, such as the Minisci reaction, can be employed to directly introduce an alkoxycarbonyl group onto a pre-formed 5-halopyrimidine ring, offering a novel and highly regioselective pathway.[19]
The following workflow diagram illustrates a generalized synthetic pathway.
Biological Applications and Mechanism of Action
This compound derivatives are prominent in drug discovery, particularly as inhibitors of protein kinases.[19] Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[20] The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, forming key hydrogen bonds that mimic the interactions of the natural adenine base of ATP.
The 5-carboxylic acid (or its ester/amide derivative) often extends into the solvent-exposed region or forms additional interactions with the target protein, enhancing both potency and selectivity. The substituent introduced at the 4-position via displacement of the chloride is typically designed to probe deeper into hydrophobic pockets or form specific interactions that can confer selectivity for one kinase over others.
Data Presentation: Anticancer Activity
The following table summarizes the inhibitory activity of a series of pyrimidine derivatives against various cancer cell lines, illustrating the potency that can be achieved with this scaffold. The IC₅₀ value represents the concentration of the drug required to inhibit the activity of a biological process by 50%.
| Compound ID | Core Structure Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| 2c | 2-(4-Chlorobenzoyl)amino | K562 (Leukemia) | 14.0 | [21] |
| 2b | 2-(3-Bromobenzoyl)amino | K562 (Leukemia) | 20.0 | [21] |
| 8b | 4-Arylazo-3,5-diamino-1H-pyrazole | MCF-7 (Breast Cancer) | 3.0 | [22] |
| 8f | 4-Arylazo-3,5-diamino-1H-pyrazole | MCF-7 (Breast Cancer) | 4.0 | [22] |
| Compound 1 | 2-(Cyclopropylmethyl)amino, 6-(S)-3-phenylpiperidine | NAPE-PLD Enzyme | 0.072 | [23] |
Experimental Protocols: A Self-Validating System
The integrity of any discovery program rests on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis, characterization, and biological evaluation of a target compound.
Protocol 1: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate
This protocol provides a representative procedure for the synthesis and chlorination of a pyrimidine core.
-
Step 1: Cyclocondensation. To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in absolute ethanol), add diethyl ethoxymethylenemalonate (1.0 eq.) followed by guanidine hydrochloride (1.05 eq.).
-
Step 2: Reflux. Heat the reaction mixture at reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up. After completion, cool the mixture to room temperature and neutralize with acetic acid. The resulting precipitate (ethyl 2-amino-4-hydroxy-pyrimidine-5-carboxylate) is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
-
Step 4: Chlorination. Suspend the dried intermediate (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.). Add N,N-dimethylaniline (0.1 eq.) catalytically.
-
Step 5: Heating. Heat the mixture at 100-110 °C for 2-3 hours until the reaction is complete (monitored by TLC).
-
Step 6: Isolation. Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. The resulting solid is filtered, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Spectroscopic Characterization
Structural confirmation is non-negotiable. A combination of spectroscopic methods is required to unequivocally verify the identity and purity of the synthesized compound.[24]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework.[24][25] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling patterns in ¹H NMR and the chemical shifts in ¹³C NMR confirm the arrangement of atoms and the presence of functional groups.[24]
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio (m/z), confirming the molecular weight of the compound.[25] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups by their characteristic vibrational frequencies, such as C=O (ester), C-Cl, and N-H (amino) stretches.[24]
Protocol 3: In Vitro Kinase Inhibition Assay
Evaluating the biological activity is the ultimate goal. An in vitro kinase assay is a standard method to determine a compound's inhibitory potency against a specific kinase.[26][27]
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the target kinase.[26] The amount of phosphorylated substrate or the amount of ADP produced is quantified.
-
Procedure:
-
Prepare a series of dilutions of the test compound (e.g., this compound derivative) in a suitable buffer (often containing DMSO).
-
In a microplate, add the kinase, the specific substrate, and the test compound.[20]
-
Initiate the reaction by adding an ATP solution (often at a concentration close to the Kₘ value for the specific kinase to ensure comparability).[20]
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction and measure the signal using a suitable detection method. Common platforms include radiometric assays, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., Kinase-Glo®).[28][29]
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the intellectual core of lead optimization, explaining how changes in a molecule's structure affect its biological activity.[21] For the this compound scaffold, SAR exploration is systematic.
-
R¹ Position (C2): Substituents at the C2 position can significantly impact activity. Small, hydrogen-bond donors/acceptors are often well-tolerated.
-
R² Position (C4): This is the primary point of diversification. The nature of the nucleophile used to displace the 4-chloro group is critical. Aromatic and heteroaromatic amines often lead to potent inhibitors, as the aryl ring can engage in π-stacking or hydrophobic interactions within the kinase active site.[21]
-
R³ Position (C5): The carboxylic acid can be converted to esters or amides to modulate solubility and cell permeability. The size and properties of the ester alkyl group or the amide substituents can be fine-tuned.
-
R⁴ Position (C6): While this guide focuses on the primary scaffold, substitution at C6 can also be used to block potential metabolic sites or to probe for additional binding interactions.
The following diagram illustrates a conceptual SAR flowchart.
Conclusion
The this compound scaffold is a remarkably versatile and powerful platform in modern drug discovery. Its synthetic tractability, combined with the strategic placement of reactive and interactive functional groups, provides medicinal chemists with a robust framework for the design and optimization of targeted therapeutics. A deep understanding of the underlying synthetic strategies, bioassay principles, and structure-activity relationships is paramount to successfully harnessing the potential of these valuable derivatives in the development of next-generation medicines.
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Ferreira, L. G., et al. (2019). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 11(13), 1599-1610. Available at: [Link]
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Notarte, K. I. R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-24. Available at: [Link]
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Duncton, M. A. J. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. ACS Medicinal Chemistry Letters, 2(10), 758-762. Available at: [Link]
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Abdel-Aziz, M., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. Scientific Reports, 10(1), 1-16. Available at: [Link]
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Arjunan, V., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 183-191. Available at: [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. Available at: [Link]
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A Technical Guide to the Role of 4-Chloropyrimidine-5-carboxylic Acid in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, prized for its bifunctional nature that enables versatile molecular elaboration. The strategic placement of a reactive chlorine atom at the C4 position and a carboxylic acid at the C5 position makes it an exceptionally valuable scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, and synthesis. It focuses particularly on its established role in the design of targeted therapeutics, most notably as a foundational core for a multitude of kinase inhibitors, including both reversible and covalent binders. Through a discussion of structure-activity relationships, detailed experimental protocols, and future perspectives, this document serves as a technical resource for scientists engaged in the discovery and development of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1][2] As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems.[1] This biocompatibility, combined with its synthetic tractability, has made pyrimidine and its derivatives a cornerstone of modern medicinal chemistry.[1][2]
Among the vast library of pyrimidine-based synthons, this compound stands out. Its utility stems from two key functional groups that offer orthogonal chemical reactivity:
-
A C4-Chloro Substituent: This position is electron-deficient, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of amine, oxygen, or sulfur-based nucleophiles, forming a key vector for molecular diversity.
-
A C5-Carboxylic Acid: This functional group serves as a classical handle for amide bond formation, enabling coupling to a vast pool of commercially available amines. Furthermore, the carboxylic acid itself can act as a crucial hydrogen bond donor/acceptor or be replaced by bioisosteres to fine-tune a compound's physicochemical and pharmacokinetic properties.[3][4]
This dual functionality makes this compound a powerful platform for generating large libraries of compounds and for the rational design of molecules that can engage with complex biological targets.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's fundamental properties is essential for its effective use in synthesis and drug design.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 933686-33-0 | [5] |
| Molecular Formula | C₅H₃ClN₂O₂ | [5] |
| Molecular Weight | 158.54 g/mol | [5] |
| Appearance | Typically a white to off-white solid | |
| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(=O)O | [5] |
| InChIKey | ZJEFILYXLZSVJZ-UHFFFAOYSA-N | [5] |
Synthetic Approaches
The synthesis of substituted pyrimidine-5-carboxylic acids can be challenging. While specific, high-yield routes to this compound are often proprietary, general methods for related structures often involve the cyclocondensation of three-carbon units with amidines. More modern approaches, such as radical-based Minisci reactions, have been developed for halogenated pyrimidines to improve yields and reduce the number of synthetic steps, highlighting the ongoing effort to access these valuable intermediates more efficiently.[6]
Core Reactivity: A Bifunctional Linchpin for Drug Design
The primary value of this compound lies in its predictable and versatile reactivity, allowing for sequential or one-pot modifications to build molecular complexity.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms renders the C4 position highly susceptible to attack by nucleophiles. This reaction is the most common strategy for derivatization, enabling the introduction of side chains that can serve as key pharmacophoric elements, such as those that occupy hydrophobic pockets or form critical interactions with a protein target.
Amide Bond Formation at the C5 Position
The carboxylic acid is readily converted into an amide via standard peptide coupling reagents (e.g., HATU, HBTU, EDCI). This reaction provides a robust method for linking the pyrimidine core to other fragments, often used to modulate solubility, cell permeability, or to introduce additional target-binding motifs.
Central Role in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has proven to be an exceptionally effective starting point for the design of potent and selective kinase inhibitors.
The Pyrimidine Scaffold as a Hinge-Binder
The ATP-binding site of most kinases features a "hinge" region that forms crucial hydrogen bonds with the adenine core of ATP. The nitrogen atoms of the pyrimidine ring are excellent mimics of the adenine core, allowing pyrimidine-based inhibitors to form one or two key hydrogen bonds with the kinase hinge, effectively anchoring the molecule in the active site.
Application in Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division and are frequently overexpressed in cancers.[7] The 4-chloropyrimidine scaffold has been instrumental in developing potent Aurora kinase inhibitors. For example, bisanilinopyrimidine derivatives, where two aniline moieties are attached at the C2 and C4 positions, have yielded highly potent inhibitors.[7] X-ray crystallography has shown that these compounds act as Type I inhibitors, binding to the active "DFG-in" conformation of the kinase.[7] In this context, the substituent introduced at the C4 position (by displacing the chlorine) often occupies a hydrophobic pocket, while modifications to the C5-carboxylic acid can influence binding mode and selectivity.[7]
Covalent Kinase Inhibition
Beyond reversible binding, the chloropyrimidine moiety can be engineered to act as a reactive group for covalent inhibition. In this mechanism, the chloro-substituted carbon acts as an electrophile that is attacked by a nucleophilic cysteine residue located near the active site of the target kinase. This forms an irreversible covalent bond, leading to prolonged and often more potent target inhibition. This strategy has been successfully applied in the development of covalent inhibitors for kinases such as Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).[8] Crystallography has confirmed the formation of a covalent bond between the pyrimidine ring and a key cysteine residue (Cys440) in the MSK1 catalytic domain.[8]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core provides deep insights into drug-target interactions:
-
C4-Position: The nature of the nucleophile that displaces the chlorine atom is critical for potency and selectivity. Bulky, hydrophobic groups are often favored to occupy the pocket that normally binds the adenine base of ATP.
-
C5-Carboxylic Acid: While important for anchoring or forming interactions, the carboxylic acid group can be a liability due to its charge at physiological pH, which can limit cell membrane permeability and bioavailability.[4][9] This has led to extensive exploration of carboxylic acid bioisosteres —functional groups that mimic the key interactions of a carboxylic acid but have different physicochemical properties.[3][10][11] Common replacements include tetrazoles, hydroxamic acids, and acylsulfonamides, which can improve cell penetration and metabolic stability while preserving or enhancing biological activity.[3][4]
Broader Therapeutic Applications
While its role in kinase inhibition is prominent, the versatility of this compound extends to other therapeutic areas. Its ethyl ester derivative is a widely used intermediate for synthesizing antiviral and other anticancer agents.[12] Furthermore, the scaffold is relevant in agricultural chemistry for the development of novel herbicides and fungicides, demonstrating its broad utility as a core chemical building block.[12][13]
Experimental Protocols
The following protocols are generalized, self-validating methodologies for the two primary reactions involving this compound. Researchers should optimize conditions for their specific substrates.
Protocol: General Amide Coupling
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.
-
Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization.
Protocol: General Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the C4-chloro group with an amine nucleophile.
-
Reagent Preparation: Dissolve the 4-chloropyrimidine substrate (1.0 eq) (e.g., the product from the amide coupling protocol) in a polar aprotic solvent such as isopropanol, n-butanol, or dioxane.
-
Addition of Reagents: Add the amine nucleophile (1.5-2.0 eq) and a suitable base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq) if the amine is used as its salt.
-
Reaction: Heat the mixture, typically between 80 °C and 120 °C. The use of microwave irradiation can often significantly accelerate the reaction. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography to yield the final product.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value, versatile building block in medicinal chemistry. Its predictable, orthogonal reactivity has enabled the efficient synthesis of diverse compound libraries and facilitated the rational design of highly potent therapeutic candidates, particularly in the field of kinase inhibition. The demonstrated success of this scaffold in generating both reversible and covalent inhibitors underscores its broad applicability.
Looking ahead, the future utility of this compound will likely involve its application in novel therapeutic areas and its incorporation into more complex drug modalities. The continued exploration of unique bioisosteric replacements for its carboxylic acid function will be crucial for overcoming challenges in pharmacokinetics and drug delivery. As our understanding of disease biology deepens, the this compound core will undoubtedly remain a vital tool in the arsenal of medicinal chemists striving to create the next generation of targeted medicines.
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A Comprehensive Technical Guide to the Synthesis of 4-Chloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its strategic importance lies in the versatile reactivity of the chloro and carboxylic acid functionalities, enabling facile structural modifications and the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and offer a comparative analysis of the methodologies to aid researchers in selecting the optimal synthetic strategy for their specific applications.
Introduction: The Significance of the this compound Scaffold
The pyrimidine nucleus is a ubiquitous motif in biologically active compounds, including several approved drugs. The strategic placement of a chlorine atom at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring endows the molecule with exceptional synthetic utility. The chlorine atom acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. Concurrently, the carboxylic acid moiety provides a handle for amide bond formation, esterification, or other functional group transformations. This dual functionality makes this compound a highly sought-after intermediate in drug discovery programs targeting kinases, proteases, and other enzyme classes.
Synthetic Strategies: A Mechanistic and Practical Overview
The synthesis of this compound and its esters can be broadly categorized into two primary strategies: the construction of the pyrimidine ring followed by chlorination, and the direct functionalization of a pre-existing pyrimidine scaffold. A powerful one-pot method combining ring formation, formylation, and chlorination via the Vilsmeier-Haack reaction is also a prominent approach.
Strategy 1: Pyrimidine Ring Formation Followed by Chlorination
This classical and widely employed approach involves the initial synthesis of a 4-hydroxypyrimidine-5-carboxylate intermediate, which is subsequently chlorinated to afford the desired product.
2.1.1. Mechanistic Rationale
The initial step typically involves a condensation reaction between a three-carbon electrophilic component and a source of the N-C-N amidine fragment. A common and effective starting material is diethyl ethoxymethylenemalonate, which reacts with formamidine to construct the 4-hydroxypyrimidine ring system.[1] The resulting 4-hydroxypyrimidine exists in tautomeric equilibrium with its more stable 4(3H)-pyrimidinone form. The subsequent chlorination of the hydroxyl group is a critical step, commonly achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃). The mechanism involves the activation of the pyrimidinone oxygen by POCl₃, followed by nucleophilic attack of the chloride ion to displace the phosphate leaving group. The presence of a tertiary amine, such as N,N-dimethylaniline, can catalyze this reaction.[1]
2.1.2. Visualizing the Pathway: From Malonates to Chloropyrimidines
Caption: Synthetic pathway from diethyl ethoxymethylenemalonate.
2.1.3. Experimental Protocol: Synthesis of Ethyl 4-Chloropyrimidine-5-carboxylate
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate [1]
-
In a suitable reaction vessel, dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add formamidine acetate.
-
Add diethyl ethoxymethylenemalonate dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).
-
Collect the precipitated product, Ethyl 4-hydroxypyrimidine-5-carboxylate, by filtration.
-
Wash the solid with cold ethanol and water, and then dry.
Step 2: Chlorination of Ethyl 4-hydroxypyrimidine-5-carboxylate [1]
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add Ethyl 4-hydroxypyrimidine-5-carboxylate and phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 4-chloropyrimidine-5-carboxylate.
Step 3: Hydrolysis to this compound
A standard ester hydrolysis protocol can be applied to the resulting ethyl ester to obtain the final carboxylic acid. This typically involves heating the ester in the presence of an aqueous base (e.g., NaOH or KOH) or acid, followed by acidification to precipitate the carboxylic acid.
Strategy 2: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation and chlorination of electron-rich heterocyclic systems.[2][3] This reaction is particularly effective for the synthesis of chloro-substituted pyrimidine aldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.
2.2.1. Mechanistic Insights
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium salt, typically generated in situ from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich pyrimidine ring. In the context of starting with a dihydroxypyrimidine, the Vilsmeier reagent not only facilitates formylation at the 5-position but the excess POCl₃ also serves as the chlorinating agent for the hydroxyl groups.
2.2.2. Visualizing the Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack synthesis of dichloropyrimidine carboxaldehyde.
2.2.3. Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine-5-carboxaldehyde [4][5]
This protocol details the synthesis of a related dichlorinated compound, which serves as a valuable precursor. The aldehyde can be subsequently oxidized to the carboxylic acid.
-
In a fume hood, prepare a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and stir for 1 hour at 0 °C.
-
Add 4,6-dihydroxypyrimidine to the mixture and continue stirring for 30 minutes at room temperature.
-
Heat the resulting heterogeneous mixture to reflux for 3 hours.
-
After the reaction is complete, remove the volatile components by distillation under reduced pressure.
-
Carefully pour the residue into ice water.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) and water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by crystallization.
Note: The oxidation of the resulting aldehyde to the carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Strategy 3: Direct Chlorination of Uracil Derivatives
An alternative and direct approach involves the chlorination of a uracil-5-carboxylic acid precursor. This method can be highly efficient, directly installing the chloro and carboxylic acid functionalities.
2.3.1. Rationale and Reagents
Uracil and its derivatives can be viewed as dihydroxypyrimidines. Potent chlorinating agents can be used to replace both the hydroxyl groups and convert the carboxylic acid to an acid chloride in a single step. A patented process describes the use of phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (PCl₃) and chlorine gas in a phosphorus oxychloride (POCl₃) medium to achieve this transformation with high yields.[6]
2.3.2. Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid chloride from Uracil-5-carboxylic acid [6]
-
To a mixture of phosphorus oxychloride and phosphorus trichloride, add uracil-5-carboxylic acid.
-
Heat the mixture to reflux.
-
Introduce gaseous chlorine into the reaction mixture over a period of time while maintaining reflux.
-
After the reaction is complete, distill off the phosphorus oxychloride.
-
The remaining product, 2,4-dichloropyrimidine-5-carboxylic acid chloride, is obtained in high purity.
An alternative procedure using phosphorus pentachloride is also described:[6]
-
Add uracil-5-carboxylic acid to a mixture of phosphorus oxychloride and phosphorus pentachloride.
-
Heat the mixture to reflux for several hours.
-
Distill off the phosphorus oxychloride to obtain the product.
Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1: Ring Formation & Chlorination | Strategy 2: Vilsmeier-Haack Reaction | Strategy 3: Direct Chlorination of Uracil |
| Starting Materials | Diethyl ethoxymethylenemalonate, formamidine | 4,6-Dihydroxypyrimidine, DMF, POCl₃ | Uracil-5-carboxylic acid |
| Key Reagents | POCl₃, base/acid for hydrolysis | POCl₃, DMF, oxidizing agent | PCl₅ or PCl₃/Cl₂, POCl₃ |
| Number of Steps | Multi-step (typically 3) | Multi-step (typically 2) | One-pot |
| Reported Yields | Generally good to high | Can be very high (up to 95% for aldehyde)[4] | High (up to 98% for acid chloride)[6] |
| Scalability | Scalable | Scalable | Potentially scalable |
| Advantages | Well-established, versatile starting materials | Efficient for formylation and chlorination | Highly efficient, one-pot procedure |
| Considerations | Multiple steps can lower overall yield | Requires subsequent oxidation of the aldehyde | Generates a highly reactive acid chloride |
Conclusion and Future Perspectives
The synthesis of this compound is a well-elucidated area of organic chemistry, with several robust and high-yielding methodologies available to researchers. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific downstream applications of the target molecule. The classical approach of building the pyrimidine ring followed by chlorination offers flexibility, while the Vilsmeier-Haack reaction provides an elegant and efficient route to a key aldehyde intermediate. For directness and high efficiency, the chlorination of uracil-5-carboxylic acid stands out as a powerful one-pot transformation.
Future research in this area may focus on the development of more environmentally benign and catalytic methods for the chlorination step, potentially reducing the reliance on stoichiometric phosphorus-based reagents. Furthermore, the exploration of novel one-pot, multi-component reactions for the direct synthesis of functionalized this compound derivatives remains an active and promising area of investigation.
References
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MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]
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Introduction: The Strategic Value of a Multifunctional Scaffold
An In-Depth Technical Guide to the Reactivity Profile of 4-Chloropyrimidine-5-carboxylic Acid
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent heterocyclic building block, valued by researchers in drug development and agrochemical science for its inherent versatility.[1][2] Its structure is a study in controlled reactivity: an electron-deficient pyrimidine core, activated by two nitrogen atoms, is equipped with two distinct and orthogonally reactive functional handles. The chlorine atom at the C4 position serves as a proficient leaving group for a host of substitution and coupling reactions, while the carboxylic acid at the C5 position provides a locus for amide bond formation, esterification, and other classical transformations.[3]
This guide provides an in-depth exploration of the reactivity profile of this compound. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic principles that govern its behavior and provide field-proven protocols. Our objective is to empower researchers to harness the full synthetic potential of this scaffold, transforming it from a catalog chemical into a cornerstone of their synthetic programs.
Core Reactivity Profile: A Tale of Two Handles
The synthetic utility of this compound is dominated by the interplay between its two primary reactive sites: the C4-chloro substituent and the C5-carboxylic acid. Understanding how to selectively address these sites is key to its effective use.
Caption: Core reactivity sites of this compound.
Part 1: Transformations at the C4-Position
The C4 position is the epicenter of reactivity for introducing molecular diversity. The strong electron-withdrawing effect of the two ring nitrogens renders the C4 carbon highly electrophilic and susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
The inherent electron deficiency of the pyrimidine ring greatly facilitates classical SNAr reactions, often proceeding under mild conditions without the need for metal catalysis. The attack of a nucleophile at C4 generates a stabilized Meisenheimer intermediate, whose negative charge is delocalized by the ring nitrogens, thereby lowering the activation energy for the substitution.[4] This pathway is particularly effective for strong nucleophiles like amines, alkoxides, and thiolates.[5][6][7]
Field-Proven Protocol: SNAr Amination
This protocol describes a typical procedure for the substitution of the C4-chloride with a primary or secondary amine.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 2-propanol.
-
Addition of Amine: Add the desired amine (1.1-1.5 equiv) to the solution. For less reactive amines, or if the amine salt is used, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv) is required to scavenge the HCl generated during the reaction.[8]
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). Causality: Heating is often necessary to overcome the activation barrier, especially for less nucleophilic anilines or sterically hindered amines.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-amino-pyrimidine-5-carboxylic acid derivative.
For introducing carbon-based substituents or coupling less nucleophilic partners, palladium-catalyzed cross-coupling reactions are the methods of choice. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst, a key step in the catalytic cycle.[9]
Caption: Generalized catalytic cycle for cross-coupling reactions.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent (boronic acid or ester).[10] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.[9][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the this compound derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos).[9][12]
-
Addition of Base and Solvent: Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv), and a solvent system such as a mixture of toluene/ethanol/water or dioxane/water.[9] The base is crucial for activating the boronic acid to facilitate transmetalation.[10]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is a self-validating step; failure to remove oxygen will lead to catalyst deactivation and poor yields.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 70 | Low Yields |
| Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate |
| 5-Indoylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Good |
Yields and conditions are representative and based on literature for similar chloropyrimidine systems.[9][11]
2. Buchwald-Hartwig Amination (C-N Bond Formation)
While SNAr is effective for many amines, the Buchwald-Hartwig amination offers broader scope, tolerating a wider range of amines, including weakly nucleophilic anilines and amides.[13][14] The reaction's success hinges on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the final reductive elimination step.[15][16]
3. Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling introduces an alkyne moiety by reacting the chloropyrimidine with a terminal alkyne.[17][18] This reaction uniquely requires a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[17] The resulting alkynyl pyrimidines are versatile intermediates for further transformations or as components of biologically active molecules.[19]
Part 2: Transformations at the C5-Carboxylic Acid
The carboxylic acid group provides a secondary site for diversification, most commonly through esterification or amide bond formation. It is often advantageous to convert the carboxylic acid to an ester early in a synthetic sequence, as the free acid can complicate some palladium-catalyzed reactions and affect solubility.[1]
The conversion to a methyl or ethyl ester is typically achieved via Fischer esterification, an acid-catalyzed reaction with the corresponding alcohol.[20][21]
Experimental Protocol: Fischer Esterification
-
Setup: Suspend this compound (1.0 equiv) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or acetyl chloride (which generates HCl in situ).[20][22]
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS). The equilibrium is driven towards the product by the large excess of alcohol.[20]
-
Work-up: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the desired ester, which is often pure enough for subsequent steps.
Creating an amide bond is a fundamental transformation in drug discovery. This is achieved by activating the carboxylic acid with a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) followed by the addition of the desired amine.
Caption: A common workflow leveraging both reactive sites.
Conclusion and Outlook
This compound is a testament to the power of strategic functionalization in a heterocyclic core. Its reactivity is characterized by a predictable and exploitable dichotomy: the electrophilic C4 position, amenable to a vast array of substitution and cross-coupling reactions, and the C5-carboxylic acid, a reliable handle for amide and ester formation. By understanding the electronic principles governing these transformations and employing robust, validated protocols, chemists can efficiently generate libraries of complex pyrimidine derivatives. This scaffold has proven its worth in the synthesis of kinase inhibitors, antivirals, and agrochemicals and will undoubtedly continue to be a valuable platform for the discovery of new biologically active agents.[1][23][24]
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The investigations of the methods for the reduction of chloroyrimidines . Oregon State University. Available at: [Link]
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6-aMino-5-chloropyriMidine-4-carboxylic acid - ChemBK . ChemBK. Available at: [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . Journal of the Chemical Society C: Organic. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines . ResearchGate. Available at: [Link]
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The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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4-Pyrimidinecarboxylic acid, 2-amino-5-chloro . SIELC Technologies. Available at: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . ACS Publications. Available at: [Link]
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Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . PubMed. Available at: [Link]
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Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters . Synthesis. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Available at: [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Chemistry Stack Exchange. Available at: [Link]
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Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung . American Chemical Society. Available at: [Link]
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4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester . PubChem. Available at: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . National Institutes of Health. Available at: [Link]
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Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. Available at: [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives . Growing Science. Available at: [Link]
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Fischer Esterification . University of Toronto. Available at: [Link]
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nucleophilic aromatic substitutions . YouTube. Available at: [Link]
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Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives . Khimiko-Farmatsevticheskii Zhurnal. Available at: [Link]
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This compound ethyl ester . Dana Bioscience. Available at: [Link]
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at: [Link]
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Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids . National Institutes of Health. Available at: [Link]
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Decarboxylation . Organic Chemistry Portal. Available at: [Link]
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esterification - alcohols and carboxylic acids . Chemguide. Available at: [Link]
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Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of 4-Chloropyrimidine-5-carboxylic acid
Foreword: The Pyrimidine Scaffold - A Privileged Motif in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems allows for effective interaction with a diverse range of biological targets.[1] 4-Chloropyrimidine-5-carboxylic acid represents a key starting material and a pharmacologically relevant scaffold in its own right. The presence of a reactive chloro group and a carboxylic acid moiety provides versatile handles for synthetic elaboration, enabling the exploration of structure-activity relationships and the optimization of target engagement.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of this intriguing molecule.
Section 1: The Prime Suspect - Dihydroorotate Dehydrogenase (DHODH) and the Pyrimidine Connection
A compelling body of evidence points towards Dihydroorotate Dehydrogenase (DHODH) as a primary potential target for compounds bearing a pyrimidine core. DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA precursors.[5][6] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines, making DHODH a validated therapeutic target.[7][8]
The De Novo Pyrimidine Biosynthesis Pathway: A Targetable Dependency
The de novo synthesis of pyrimidines is a fundamental metabolic pathway. Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in these highly dependent cells.[7]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH.
Experimental Validation: DHODH Enzyme Inhibition Assay
To experimentally determine if this compound directly inhibits DHODH, a robust in vitro enzyme inhibition assay is required. This protocol outlines a common spectrophotometric method.
Principle: This assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate. A decrease in the rate of DCIP reduction in the presence of the test compound indicates enzyme inhibition.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
Decylubiquinone (cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound (test compound)
-
Known DHODH inhibitor (e.g., Brequinar) as a positive control[9]
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine the IC50 value.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing assay buffer, decylubiquinone, and DCIP.
-
Inhibitor Incubation: Add the test compound or control (DMSO vehicle, positive control) to the appropriate wells.
-
Enzyme Addition: Add recombinant DHODH to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate, to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro DHODH enzyme inhibition assay.
Section 2: A Broad Net - Kinase Profiling
The pyrimidine scaffold is a well-established "hinge-binding" motif in numerous protein kinase inhibitors.[10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, a broad kinase screen is a logical step to identify potential targets for this compound.
The Kinase-Inhibitor Interaction Model
Many kinase inhibitors that are approved or in clinical development feature a pyrimidine core. This is due to the ability of the pyrimidine nitrogen atoms to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
Experimental Validation: In Vitro Kinase Profiling
A high-throughput kinase profiling assay is the most efficient way to screen this compound against a large panel of kinases. Luminescence-based assays that measure ATP consumption are widely used.
Principle: Kinase activity is directly proportional to the amount of ATP consumed. In this assay format, after the kinase reaction, a reagent is added that lyses the reaction and measures the remaining ATP via a luciferase-luciferin reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.
Materials:
-
Panel of recombinant protein kinases
-
Corresponding kinase-specific substrates
-
ATP
-
This compound
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)[11]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Dispensing: Dispense a fixed concentration of this compound (e.g., 10 µM) into the wells of a 384-well plate. Include appropriate controls (DMSO vehicle for 0% inhibition, and a known broad-spectrum kinase inhibitor like staurosporine for 100% inhibition).
-
Kinase/Substrate Addition: Add the pre-mixed kinase and its specific substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first stop the reaction and deplete remaining ATP, then convert ADP to ATP and generate a luminescent signal.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50% inhibition).
Caption: Workflow for high-throughput in vitro kinase profiling.
Section 3: Unbiased Target Discovery - Affinity-Based Proteomics
While hypothesis-driven approaches are valuable, an unbiased method can reveal novel and unexpected biological targets. Affinity chromatography coupled with mass spectrometry is a powerful technique for identifying proteins that directly bind to a small molecule.[12][13]
The Principle of "Fishing" for Targets
In this approach, this compound is chemically modified to be immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over these beads, and proteins that bind to the compound are "captured." After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for immobilization (e.g., an amino or carboxyl group for coupling to NHS- or EDC/NHS-activated beads, respectively). A control probe with a structurally similar but inactive analogue should also be prepared if possible.
-
Immobilization: Covalently attach the synthesized probe to agarose beads.
-
Cell Lysis: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads (and control beads in parallel).
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free compound, or by denaturing elution with a buffer like SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the active compound lane, and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation: Validate the identified hits using orthogonal assays, such as the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for unbiased target identification using affinity chromatography-mass spectrometry.
Section 4: In-Cell Target Engagement - The Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds to its putative target within the complex environment of a living cell is a critical step in target validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][15]
Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. When cells are heated, proteins unfold and aggregate. If a drug is bound to its target protein, the protein will be more stable and remain in solution at higher temperatures compared to the unbound protein.[16]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using a specific antibody (e.g., by Western blotting or ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples confirms target engagement.
Conclusion: A Multi-pronged Approach to Target Deconvolution
The identification of biological targets for a small molecule like this compound requires a systematic and multi-faceted approach. By combining hypothesis-driven investigations into likely target families such as DHODH and protein kinases with unbiased discovery methods like affinity proteomics, researchers can build a comprehensive profile of a compound's mechanism of action. Subsequent validation of target engagement in a cellular context using techniques like CETSA is paramount. This structured approach, grounded in robust experimental methodologies, will ultimately pave the way for the rational development of novel therapeutics based on the versatile pyrimidine scaffold.
References
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Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]
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The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PubMed Central. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
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Identification of Direct Protein Targets of Small Molecules. PubMed Central. Retrieved from [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]
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Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
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Affinity-based target identification for bioactive small molecules. RSC Publishing. Retrieved from [Link]
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Abstract A053: Targeting pyrimidine metabolic vulnerabilities via DHODH inhibition in ovarian cancer. AACR Journals. Retrieved from [Link]
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Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. PubMed Central. Retrieved from [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Retrieved from [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
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Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]
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6-aMino-5-chloropyriMidine-4-carboxylic acid. LookChem. Retrieved from [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Retrieved from [Link]
-
Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. PubMed Central. Retrieved from [Link]
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Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chloropyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
4-Chloropyrimidine-5-carboxylic acid and its derivatives are pivotal structural motifs found in a wide array of biologically active compounds.[1] The pyrimidine core is a fundamental component of nucleic acids, and its synthetic analogues are widely explored for their therapeutic potential, including applications as anti-inflammatory, antimicrobial, and antitumor agents.[1] The strategic placement of a chloro group at the 4-position and a carboxylic acid at the 5-position provides two reactive handles for further molecular elaboration, making it an invaluable building block in medicinal chemistry and drug discovery.
Theoretical Framework: The Chlorination of Hydroxypyrimidines
The most prevalent and industrially relevant method for synthesizing this compound involves the chlorination of a corresponding hydroxypyrimidine precursor. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
Mechanism of Chlorination with POCl₃:
The reaction proceeds through the activation of the hydroxyl group on the pyrimidine ring by POCl₃. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion, either from POCl₃ itself or from an additive like phosphorus pentachloride (PCl₅), displaces the phosphate group, yielding the desired 4-chloropyrimidine. The presence of a base, such as pyridine or triethylamine, is often employed to neutralize the HCl generated during the reaction and to facilitate the process.[2][3] In some cases, the reaction can be performed solvent-free at high temperatures in a sealed reactor.[2][4]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from the readily available starting material, 4,6-dihydroxypyrimidine. The synthesis involves two key steps: formylation followed by chlorination and hydrolysis.
Part 1: Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde
This step utilizes a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[7]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4,6-Dihydroxypyrimidine | C₄H₄N₂O₂ | 112.09 | 10.0 g (89.2 mmol) | Starting material. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 20.5 mL (223 mmol) | Corrosive and water-reactive. Handle with extreme care.[8][9][10] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous grade recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous grade recommended. |
| Ice | H₂O | 18.02 | As needed | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 4,6-dihydroxypyrimidine (10.0 g, 89.2 mmol) in anhydrous dichloromethane (150 mL).
-
Vilsmeier Reagent Formation: In the dropping funnel, carefully add phosphorus oxychloride (20.5 mL, 223 mmol) to anhydrous N,N-dimethylformamide (50 mL) at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the suspension of 4,6-dihydroxypyrimidine over 30 minutes at 0 °C. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 500 g of crushed ice with vigorous stirring.
-
Neutralization: Once all the ice has melted, neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dihydroxy-5-formylpyrimidine. This intermediate is often carried forward to the next step without further purification.
Part 2: Synthesis of this compound
This step involves the chlorination of the hydroxyl groups and the oxidation of the aldehyde to a carboxylic acid.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4,6-Dihydroxy-5-formylpyrimidine | C₅H₄N₂O₃ | 140.09 | From Part 1 | Crude intermediate. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 50 mL | Corrosive and water-reactive. Handle with extreme care. |
| Water | H₂O | 18.02 | As needed | For hydrolysis. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing. |
Step-by-Step Procedure:
-
Chlorination: To the crude 4,6-dihydroxy-5-formylpyrimidine from the previous step, add phosphorus oxychloride (50 mL) in a fume hood. Heat the mixture to reflux (approximately 105 °C) for 3 hours. The reaction mixture should become a clear, dark solution.
-
Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets). This step must be performed in a well-ventilated fume hood.
-
Hydrolysis: To the resulting viscous residue, slowly and carefully add 100 mL of cold water while stirring in an ice bath. An exothermic reaction will occur. Continue stirring for 1 hour.
-
Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a solid. The expected yield is typically in the range of 60-70% over the two steps.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic route to this compound.
Safety Precautions: Handling Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.[8][9] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[11]
-
Reaction with Water: POCl₃ reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[10][12] Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Inhalation: Inhalation of POCl₃ vapors can cause severe respiratory irritation and delayed pulmonary edema.[8] Use only in a fume hood and wear respiratory protection if necessary.[9]
-
Skin and Eye Contact: POCl₃ can cause severe burns to the skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] Emergency eyewash stations and safety showers must be readily accessible.[10][11]
-
Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material like vermiculite or dry sand and place it in a sealed container for disposal.[10] DO NOT USE WATER to clean up spills.[10][12]
-
Waste Disposal: Dispose of POCl₃ waste and quenched reaction mixtures according to institutional and local regulations for hazardous waste.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Vilsmeier-Haack reaction is sensitive to moisture. The use of anhydrous solvents and reagents is crucial for achieving a good yield.
-
Incomplete Reaction: If the formylation or chlorination appears incomplete (as determined by TLC or other analytical methods), extending the reaction time or increasing the temperature may be necessary.
-
Workup Difficulties: The quenching of POCl₃ is highly exothermic. Slow and controlled addition to ice is essential to manage the reaction. If the product does not precipitate upon hydrolysis, it may be necessary to adjust the pH or extract with a suitable organic solvent.
-
Purification: While the protocol describes isolation by precipitation, recrystallization from a suitable solvent system (e.g., water, ethanol/water) can be employed for further purification if a higher purity product is required.
Conclusion
This guide provides a detailed and practical protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and development. The versatility of this building block ensures its continued importance in the synthesis of novel therapeutic agents.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
- Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883.
-
Wikipedia contributors. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Wang, H., Wen, K., Sun, Z., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4543.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 367-388.
- Google Patents. (n.d.). Process for the preparation of 4,6-dihydroxypyrimidine.
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Application Notes and Protocols: Strategic Nucleophilic Substitution of 4-Chloropyrimidine-5-carboxylic Acid for Drug Discovery
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and investigational agents.[1][2] Its structural resemblance to the purine core of ATP enables it to effectively interact with the hinge region of numerous protein kinases, making it a premier scaffold for the development of targeted kinase inhibitors.[1][3] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them high-value therapeutic targets.[1][4][5]
Within the vast landscape of pyrimidine-based building blocks, 4-chloropyrimidine-5-carboxylic acid and its esters stand out as exceptionally versatile intermediates. The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms and an electron-withdrawing carboxylic acid group at the C5 position, renders the C4 position highly susceptible to nucleophilic attack. This predictable reactivity allows for the strategic and modular synthesis of diverse compound libraries, a critical process in modern drug discovery.[6] This guide provides an in-depth exploration of the core principles, practical considerations, and detailed protocols for leveraging nucleophilic aromatic substitution (SNAr) reactions on this valuable scaffold.
PART 1: Core Principles of SNAr on the 4-Chloropyrimidine Scaffold
The primary mechanism governing the substitution of the chlorine atom on the pyrimidine ring is Nucleophilic Aromatic Substitution (SNAr) . This is not a single-step displacement but rather a two-step addition-elimination process.[7]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination and Re-aromatization: The complex then collapses, expelling the chloride ion (Cl⁻) as the leaving group and restoring the aromaticity of the pyrimidine ring, yielding the final substituted product.
The reactivity of halopyrimidines generally follows the order C4 > C2. This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to C2, making them more electrophilic and thus more susceptible to nucleophilic attack.[8] The presence of the C5-carboxylic acid group further enhances the electrophilicity of the adjacent C4 position, making the substitution highly regioselective.
PART 2: Application Notes & Strategic Considerations
Choice of Nucleophile: Building Chemical Diversity
The utility of this compound lies in its compatibility with a wide range of nucleophiles, enabling the synthesis of diverse functionalized pyrimidines.
-
N-Nucleophiles (Amines): This is the most common and arguably most valuable transformation for this scaffold. Reactions with primary and secondary amines (both aliphatic and aromatic) yield 4-aminopyrimidine derivatives. These motifs are central to the structure of numerous kinase inhibitors, where the amino group often forms critical hydrogen bonds in the ATP-binding pocket of the target enzyme.[2][3]
-
O-Nucleophiles (Alcohols/Phenols): In the presence of a base, alcohols and phenols react to form 4-alkoxy and 4-aryloxy pyrimidines, respectively. These ether linkages can be used to modulate solubility, introduce new vectors for further functionalization, or interact with specific residues in a protein target.[9]
-
S-Nucleophiles (Thiols): Thiols readily displace the C4-chloride to form 4-thioether derivatives.[10] The resulting thioether can serve as a bioisosteric replacement for an ether or be oxidized to sulfoxides and sulfones to alter electronic properties and hydrogen bonding capacity.
Optimizing Reaction Conditions: A Self-Validating System
The success of the SNAr reaction hinges on the careful selection of solvent, base or acid catalyst, and temperature.
-
Solvent Selection: Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or alcohols such as Ethanol (EtOH) and 2-Propanol (IPA) are commonly employed.[9] Recently, water has emerged as a viable "green" solvent for these reactions, particularly for aminations with anilines under acidic conditions, often leading to higher reaction rates.[11][12] However, a key consideration when using protic solvents (alcohols or water) is the potential for competitive solvolysis, where the solvent itself acts as a nucleophile, leading to undesired byproducts.[13]
-
Role of Base/Acid:
-
Base: For reactions with most amines, alcohols, and thiols, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the nucleophile.[4][9]
-
Acid Catalysis: For less reactive aromatic amines (anilines), acid catalysis can be highly effective.[12] A catalytic amount of a strong acid (e.g., HCl) protonates one of the pyrimidine ring nitrogens, further activating the ring towards nucleophilic attack.[13] It is a delicate balance; an excess of acid will protonate the aniline nucleophile, rendering it non-nucleophilic and halting the reaction.[12][13] Therefore, using a substoichiometric amount of acid (e.g., 0.1 equivalents) is often optimal.[7][12]
-
-
Temperature Control: Most SNAr reactions on this scaffold require heating, often to the reflux temperature of the chosen solvent, to achieve a reasonable reaction rate.[9] Monitoring the reaction by TLC or LC-MS is crucial to determine completion and prevent degradation from prolonged heating.
The Carboxylic Acid Moiety: To Protect or Not to Protect?
The carboxylic acid at the C5 position can potentially interfere with certain reaction conditions, particularly if strong bases or organometallic reagents are used. However, for most standard SNAr reactions with amines, alcohols, and thiols, the free acid is well-tolerated. In many cases, using the corresponding ethyl or methyl ester (e.g., ethyl 4-chloropyrimidine-5-carboxylate) is preferred.[10][14] The ester can simplify purification by avoiding issues with the zwitterionic nature of the amino acid product and can be easily hydrolyzed to the free acid in a subsequent step if required.
PART 3: Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for key SNAr transformations. They are designed as self-validating systems for researchers.
Protocol 1: Synthesis of 4-Anilinopyrimidine-5-carboxylic Acid via Acid-Catalyzed Amination
Objective: To synthesize a 4-anilino-substituted pyrimidine, a common core for kinase inhibitors, using an acid-catalyzed SNAr reaction in water.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 158.55 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.1 | 1.1 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 0.1 | 0.1 |
| Deionized Water | 18.02 | - | Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | Workup |
| Ethyl Acetate | - | - | Workup |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, pH paper, separatory funnel, rotary evaporator.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 158.5 mg) and deionized water (5 mL).
-
Add aniline (1.1 mmol, 102.4 mg, ~100 µL).
-
With stirring, add concentrated hydrochloric acid (0.1 mmol, ~8.3 µL).
-
Attach a reflux condenser and heat the mixture to 100°C in an oil bath.
-
Maintain vigorous stirring under reflux. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product hydrochloride salt may form.
-
Slowly add saturated sodium bicarbonate solution dropwise until the pH of the slurry is neutral (~7-8).
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove salts and excess aniline.
-
Dry the solid product under high vacuum to a constant weight.
Causality & Trustworthiness: The use of water as a solvent is both cost-effective and enhances the reaction rate.[11] The catalytic acid activates the pyrimidine ring, while using only 0.1 equivalents prevents significant protonation of the aniline nucleophile, ensuring it remains active.[12][13] The basic workup neutralizes the acid and deprotonates the product, facilitating its precipitation and isolation.
Protocol 2: Synthesis of Ethyl 4-Methoxypyrimidine-5-carboxylate via Base-Mediated Alkoxylation
Objective: To replace the C4-chloro group with a methoxy group, demonstrating the synthesis of a 4-alkoxypyrimidine derivative. Using the ethyl ester of the starting material is common for this type of reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 4-chloropyrimidine-5-carboxylate | 186.60 | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 1.2 | 1.2 |
| Methanol (Anhydrous) | 32.04 | - | Solvent |
| Water | 18.02 | - | Workup |
| Dichloromethane (DCM) | - | - | Workup |
| Brine | - | - | Workup |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a 25 mL round-bottom flask, add ethyl 4-chloropyrimidine-5-carboxylate (1.0 mmol, 186.6 mg) and anhydrous methanol (10 mL). Stir until dissolved and cool the solution to 0°C in an ice bath.
-
Carefully add sodium methoxide (1.2 mmol, 64.8 mg) in small portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully quench by adding water (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the product.
Causality & Trustworthiness: Sodium methoxide provides a high concentration of the methoxide nucleophile.[9] Using methanol as the solvent ensures solubility and also drives the equilibrium towards the product. Anhydrous conditions are preferred to minimize hydrolysis of the starting material and product ester. The extractive workup effectively separates the organic product from the inorganic salts.
Protocol 3: Synthesis of Ethyl 4-(Phenylthio)pyrimidine-5-carboxylate via Thiolation
Objective: To install a phenylthio group at the C4 position, showcasing a C-S bond formation reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 4-chloropyrimidine-5-carboxylate | 186.60 | 1.0 | 1.0 |
| Thiophenol | 110.18 | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.2 |
| Ethanol (EtOH) | 46.07 | - | Solvent |
| Water | 18.02 | - | Workup |
| Ethyl Acetate | - | - | Workup |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
In a 25 mL round-bottom flask, dissolve ethyl 4-chloropyrimidine-5-carboxylate (1.0 mmol, 186.6 mg) in ethanol (10 mL).
-
Add thiophenol (1.1 mmol, 121.2 mg, ~112 µL).
-
Add triethylamine (1.2 mmol, 121.4 mg, ~167 µL) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (~78°C).
-
Stir at reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and wash the organic layer with water (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Causality & Trustworthiness: Thiophenol is a potent nucleophile. The base (TEA) deprotonates the thiophenol in situ to form the even more nucleophilic thiophenolate anion and also neutralizes the HCl byproduct.[10] Heating accelerates the substitution. The extractive workup removes the triethylammonium chloride salt and any unreacted starting materials.
PART 4: Summary of Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution of this compound (or its ethyl ester), providing a comparative overview for experimental design.
| Nucleophile Class | Example Nucleophile | Solvent | Catalyst/Base | Temp. (°C) | Typical Yield | Reference |
| Amines | Aniline | Water | HCl (0.1 eq.) | 100 | 70-95% | [11][12] |
| Benzylamine | EtOH | TEA (1.2 eq.) | 78 | 80-95% | [9] | |
| Alcohols | Sodium Methoxide | MeOH | (Base itself) | RT - 65 | 75-90% | [10] |
| Thiols | Thiophenol | EtOH | TEA (1.2 eq.) | 78 | 85-98% | [10] |
Conclusion
This compound is a powerful and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity via the SNAr mechanism allows for the predictable and efficient installation of a wide array of functional groups at the C4 position. By understanding the core mechanistic principles and strategically selecting nucleophiles and reaction conditions, researchers can rapidly generate libraries of novel pyrimidine derivatives. The application of these compounds, particularly as kinase inhibitors, continues to be a highly fruitful area of research, driving the development of next-generation targeted therapies for a range of human diseases.[1][4][15]
References
-
Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]
-
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: Schrödinger URL: [Link]
-
Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: Schrödinger URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PubMed Central (PMC) URL: [Link]
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Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PubMed URL: [Link]
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Title: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C: Organic URL: [Link]
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Title: Nucleophilic aromatic substitution reactions of chloropyrimidines. Source: ResearchGate URL: [Link]
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Title: Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives Source: Izvestiya Akademii Nauk. Seriya Khimicheskaya URL: [Link]
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Title: Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer Source: ACS Publications URL: [Link]
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Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]
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Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central (PMC) URL: [Link]
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Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: RSC Publishing URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment Source: PubMed URL: [Link]
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Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: PubMed Central (PMC) URL: [Link]
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Title: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester Source: PubChem URL: [Link]
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Title: Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring Source: Mendeleev Communications URL: [Link]
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Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) URL: [Link]
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Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: [Link]
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Title: Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b Source: ResearchGate URL: [Link]
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Title: 6-aMino-5-chloropyriMidine-4-carboxylic acid Source: ChemBK URL: [Link]
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Title: Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Source: Preprints.org URL: [Link]
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Title: Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid Source: Journal of the American Chemical Society URL: [Link]
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Title: 4-Aminopyrimidine-5-carboxylic acid Source: PubChem URL: [Link]
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Title: Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage Source: National Institutes of Health (NIH) URL: [Link]
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Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]
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Application Notes and Protocols: Leveraging 4-Chloropyrimidine-5-carboxylic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in a variety of non-covalent interactions, particularly hydrogen bonding, allows it to effectively mimic the purine core of ATP, making it an ideal framework for the design of competitive kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1]
Within the diverse landscape of pyrimidine-based building blocks, 4-Chloropyrimidine-5-carboxylic acid and its derivatives stand out as exceptionally versatile intermediates.[3] The presence of a reactive chlorine atom at the 4-position and a carboxylic acid (or its ester) at the 5-position provides orthogonal handles for synthetic diversification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the discovery of novel therapeutic agents.
Core Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties and reactivity of this compound and its common ester derivatives is fundamental to its successful application.
| Property | Value | Significance in Synthesis |
| Molecular Formula (acid) | C₅H₃ClN₂O₂ | Provides the basis for molecular weight calculation and elemental analysis. |
| Molecular Weight (acid) | 158.54 g/mol | Essential for accurate reagent stoichiometry in reaction planning. |
| Molecular Formula (ethyl ester) | C₇H₇ClN₂O₂[4] | The ethyl ester is a commonly used, commercially available derivative. |
| Molecular Weight (ethyl ester) | 186.60 g/mol [4] | Crucial for precise measurements when using the ester form. |
| Reactivity at C4 | Susceptible to Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group activates the C4 position for displacement of the chlorine atom by various nucleophiles (e.g., amines, thiols). This is a primary strategy for library synthesis.[5] |
| Reactivity of the Carboxylic Acid (C5) | Amenable to Amide Bond Formation | The carboxylic acid can be readily coupled with a diverse range of amines to form amides, a key functional group for modulating biological activity and physicochemical properties. |
Synthetic Pathways and Core Reactions
The strategic utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex, biologically active molecules. The following sections detail key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The displacement of the chlorine atom at the C4 position is a robust and widely employed reaction. This transformation is central to the synthesis of various kinase inhibitors, where an amine-containing moiety is introduced to occupy the hinge-binding region of the ATP pocket.[6]
Protocol 1: General Procedure for SNAr with Anilines
This protocol describes a general method for the reaction of a 4-chloropyrimidine derivative with an aniline to generate a 4-anilinopyrimidine core structure, a common motif in kinase inhibitors.[5][6]
Materials:
-
This compound ethyl ester
-
Substituted aniline of choice
-
Solvent: Isopropanol, Acetonitrile, or absolute Ethanol[5]
-
Base (optional, if starting with the free carboxylic acid): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound ethyl ester (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., isopropanol, approximately 10-20 mL per gram of starting material).
-
Add the substituted aniline (1.1-1.2 eq) to the solution.
-
If starting with the free acid, add the base (1.5-2.0 eq).
-
Place the reaction mixture under an inert atmosphere.
-
Heat the reaction to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.[5] Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-anilinopyrimidine-5-carboxylic acid ethyl ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: The choice of a polar protic or aprotic solvent facilitates the dissolution of the reactants and can influence the reaction rate. Isopropanol and ethanol are common choices.[5]
-
Excess Aniline: Using a slight excess of the aniline nucleophile helps to drive the reaction to completion.
-
Inert Atmosphere: This prevents potential side reactions with oxygen or moisture, particularly if the reactants or products are sensitive.
-
Heat: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
Diagram 1: SNAr Reaction Workflow
Caption: General workflow for SNAr reactions.
Amide Bond Formation at the C5 Position
The carboxylic acid at the C5 position is a versatile handle for introducing a wide array of chemical functionalities through amide bond formation. This is particularly useful for exploring structure-activity relationships (SAR) by modifying solvent-exposed regions of a molecule, which can impact solubility, cell permeability, and target engagement.
Protocol 2: Amide Coupling using a Peptide Coupling Reagent
This protocol outlines a standard procedure for amide bond formation using a common coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HOBt (Hydroxybenzotriazole).
Materials:
-
4-Anilinopyrimidine-5-carboxylic acid (hydrolyzed from the ester if necessary)
-
Amine of choice (1.1 eq)
-
EDCI (1.2 eq)
-
HOBt (1.2 eq) or an alternative activator like HATU
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 4-anilinopyrimidine-5-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of the same solvent.
-
Add the amine solution and the base (DIPEA or TEA) to the reaction flask.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-12 hours), dilute the mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final amide product by analytical characterization (¹H NMR, ¹³C NMR, HRMS).
Trustworthiness and Self-Validation:
-
Pre-activation: Activating the carboxylic acid before adding the amine minimizes side reactions and improves coupling efficiency.
-
Aqueous Workup: The washing steps are crucial for removing the coupling reagents, unreacted starting materials, and other water-soluble byproducts, which simplifies the final purification.
-
Monitoring: Continuous monitoring by TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of degradation products.
Diagram 2: Amide Coupling Workflow
Caption: Workflow for amide bond formation.
Application in Kinase Inhibitor Drug Discovery
Derivatives of this compound have been successfully employed in the development of inhibitors for several important kinase targets.[6][7]
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical driver of cell proliferation and survival, and its overactivation is a key factor in the development of various cancers, including non-small cell lung cancer.[8] Thieno[2,3-d]pyrimidine derivatives, synthesized from 4-chloropyrimidine intermediates, have shown promising activity as EGFR inhibitors.[5]
Diagram 3: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade.
Downstream Biological Evaluation
Once a library of compounds has been synthesized from this compound, the next critical step is to evaluate their biological activity.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the ability of a synthesized compound to inhibit the activity of a target kinase, such as EGFR or Syk, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase of interest (e.g., EGFR, Syk)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In each well of the assay plate, add the kinase, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP according to the manufacturer's protocol for the luminescence-based assay kit. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol 4: Cell Viability Assay (MTT Assay)
After identifying potent kinase inhibitors, it is essential to assess their effect on cancer cell proliferation. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell line of interest (e.g., a cell line with high EGFR expression)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compound-containing medium to the wells, replacing the old medium. Include appropriate vehicle controls (DMSO).[2]
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the results to determine the IC₅₀ or GI₅₀ value, representing the concentration at which the compound inhibits cell growth by 50%.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its predictable reactivity at the C4 and C5 positions allows for the efficient and systematic synthesis of large libraries of compounds. By applying the synthetic protocols and biological evaluation methods outlined in these notes, researchers can effectively leverage this scaffold to discover and optimize novel drug candidates, particularly in the highly competitive and impactful field of kinase inhibitor research.
References
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central (PMC). Available at: [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. Available at: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
The Strategic Intermediate: Application Notes for 4-Chloropyrimidine-5-carboxylic Acid in the Synthesis of Anticancer Agents
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids. This inherent biological relevance has made it a privileged scaffold in medicinal chemistry. In the realm of oncology, pyrimidine derivatives have emerged as a highly successful class of therapeutics, primarily by targeting the ATP-binding site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The structural resemblance of the pyrimidine core to the adenine base of ATP allows these inhibitors to compete effectively for the kinase active site, thereby modulating cellular signaling pathways crucial for cancer cell proliferation and survival.[2][3]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of a key intermediate: 4-Chloropyrimidine-5-carboxylic acid . We will delve into the synthetic pathways to access this versatile building block, provide detailed, field-proven protocols for its subsequent elaboration, and showcase its strategic importance in the construction of potent kinase inhibitors for cancer therapy.
Physicochemical Properties and Spectral Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 933686-33-0 | [4] |
| Molecular Formula | C₅H₃ClN₂O₂ | [4] |
| Molecular Weight | 158.54 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water |
Spectral Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C2 and C6 positions of the pyrimidine ring. The carboxylic acid proton will appear as a broad singlet significantly downfield (typically >10 ppm), the exact shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carboxyl carbon will be the most downfield signal (typically in the 160-180 ppm range). The four carbons of the pyrimidine ring will appear in the aromatic region, with the carbon attached to the chlorine atom (C4) being significantly influenced by the halogen's electronegativity.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be observed around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Synthetic Protocols for this compound
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The most common and efficient route involves the initial construction of a hydroxypyrimidine ring, followed by chlorination and subsequent hydrolysis of an ester protecting group.
Protocol 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
This protocol describes the cyclocondensation reaction to form the core pyrimidine structure.[5]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Formamidine acetate
-
Diethyl ethoxymethylenemalonate
-
Acetic acid (glacial)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (10-15 mL per gram of sodium) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1.0 eq).
-
Addition of Diethyl Ethoxymethylenemalonate: Add diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture with glacial acetic acid to a pH of approximately 6-7.
-
The product, Ethyl 4-hydroxypyrimidine-5-carboxylate, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired intermediate as a white to off-white solid.
-
Expected Yield: 70-85%
Protocol 2: Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate
This protocol details the chlorination of the hydroxypyrimidine intermediate.[6][7]
Materials:
-
Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst, optional)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add Ethyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq). A high-boiling inert solvent like toluene can be used, although the reaction can also be run neat in excess POCl₃. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove the excess POCl₃ under reduced pressure (use a trap with a base solution to neutralize the volatile POCl₃).
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain Ethyl 4-chloropyrimidine-5-carboxylate as a solid.
Expected Yield: 60-80%
Protocol 3: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.[4]
Materials:
-
Ethyl 4-chloropyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq) in a mixture of THF (or ethanol) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (1.5-2.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up and Isolation:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Expected Yield: >90%
Application in the Synthesis of Anticancer Agents
This compound and its ethyl ester are versatile intermediates for the synthesis of a variety of kinase inhibitors. The C4-chloro substituent is susceptible to nucleophilic aromatic substitution (SₙAr), while the carboxylic acid/ester at C5 provides a handle for further modifications, such as amide bond formation.
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- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Compounds from 4-Chloropyrimidine-5-carboxylic Acid
Introduction: The Pyrimidine Core as a Privileged Scaffold in Antiviral Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in the nucleobases of DNA and RNA, making it a cornerstone in the architecture of life. This inherent biological relevance has positioned pyrimidine derivatives as a highly sought-after class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. A multitude of pyrimidine-containing drugs have been successfully developed and marketed, underscoring the versatility of this scaffold in targeting various biological processes. In the realm of virology, the pyrimidine core is a key component of many nucleoside and non-nucleoside reverse transcriptase inhibitors that are crucial in the management of viral infections like HIV and Hepatitis B.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antiviral compounds utilizing 4-chloropyrimidine-5-carboxylic acid as a versatile starting material. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the exploration of bioisosteric replacements for the carboxylic acid moiety to enhance antiviral potency and drug-like properties.
Strategic Approach: Leveraging the Reactivity of this compound
The strategic selection of this compound as a starting material is predicated on its inherent reactivity, which allows for diverse chemical modifications at two key positions: the C4 chloro substituent and the C5 carboxylic acid group. The electron-withdrawing nature of the pyrimidine ring and the chloro group activates the C4 position for nucleophilic aromatic substitution, enabling the introduction of various amine, thiol, or alcohol functionalities. Simultaneously, the carboxylic acid at the C5 position serves as a versatile handle for the generation of amides, esters, or can be converted into various bioisosteric replacements. This dual reactivity provides a powerful platform for the combinatorial synthesis of extensive compound libraries for antiviral screening.
The following diagram illustrates the key reactive sites on the starting material and the potential for diversification.
Caption: Key reactive sites for derivatization.
Part 1: Synthesis of N-Aryl-4-chloropyrimidine-5-carboxamides
A primary and highly effective modification of the starting material involves the conversion of the carboxylic acid to a carboxamide. The resulting N-substituted pyrimidine-5-carboxamides have shown significant potential as antiviral agents. This section outlines the protocol for this transformation.
Rationale for Amidation
The conversion of a carboxylic acid to an amide is a common strategy in medicinal chemistry to:
-
Introduce diverse substituents: A wide variety of commercially available amines can be used, allowing for extensive structure-activity relationship (SAR) studies.
-
Modulate physicochemical properties: Amidation can alter solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.
-
Enhance target engagement: The amide bond can participate in crucial hydrogen bonding interactions with biological targets.
Synthetic Workflow
The synthesis of N-aryl-4-chloropyrimidine-5-carboxamides from this compound is typically a two-step process:
Caption: Synthetic workflow for carboxamide synthesis.
Experimental Protocols
Protocol 1.1: Synthesis of 4-Chloropyrimidine-5-carbonyl Chloride
Objective: To activate the carboxylic acid for subsequent amidation by converting it to the more reactive acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution and the dissolution of the starting material.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloropyrimidine-5-carbonyl chloride, which is typically used in the next step without further purification.
Causality behind Experimental Choices:
-
Thionyl chloride/Oxalyl chloride: These are standard reagents for the conversion of carboxylic acids to acyl chlorides due to their high reactivity and the formation of gaseous byproducts that are easily removed.
-
Anhydrous conditions: Acyl chlorides are highly reactive towards water, so anhydrous solvents and a drying tube are essential to prevent hydrolysis back to the carboxylic acid.
-
DMF (catalyst): DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive than the carboxylic acid itself.
Protocol 1.2: Synthesis of N-Aryl-4-chloropyrimidine-5-carboxamide
Objective: To couple the acyl chloride with a desired aryl amine to form the target carboxamide.
Materials:
-
4-Chloropyrimidine-5-carbonyl chloride (from Protocol 1.1)
-
Substituted aryl amine (1.0-1.2 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base, 2.0 eq)
-
Round-bottom flask with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aryl amine (1.0-1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-chloropyrimidine-5-carbonyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-4-chloropyrimidine-5-carboxamide.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
| Compound Type | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | Mass Spec. |
| N-Aryl-4-chloropyrimidine-5-carboxamide | Singlet for pyrimidine H2/H6, Multiplets for aryl protons, Broad singlet for NH | Signals for pyrimidine carbons, Signal for C=O, Signals for aryl carbons | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight |
Part 2: Bioisosteric Replacement of the Carboxylic Acid Group
While amides are valuable derivatives, the carboxylic acid group can be replaced with other functional groups, known as bioisosteres, which mimic the steric and electronic properties of the original group while potentially improving pharmacological and pharmacokinetic profiles.[2] Common bioisosteres for carboxylic acids include tetrazoles and 1,3,4-oxadiazoles.
Rationale for Bioisosteric Replacement
-
Improved Metabolic Stability: Bioisosteres can be less susceptible to metabolic degradation compared to carboxylic acids.
-
Enhanced Membrane Permeability: The pKa of bioisosteres like tetrazoles can lead to a lower degree of ionization at physiological pH, potentially improving cell membrane permeability.
-
Novel Intellectual Property: The creation of novel chemical entities with bioisosteric replacements can lead to new patents.
Synthetic Workflow for Bioisosteres
Caption: Synthetic pathways to tetrazole and oxadiazole bioisosteres.
Experimental Protocols
Protocol 2.1: Synthesis of 5-(4-Chloropyrimidin-5-yl)-1H-tetrazole
Objective: To synthesize the tetrazole bioisostere from the corresponding nitrile.
Materials:
-
4-Chloropyrimidine-5-carbonitrile (can be prepared from the carboxamide by dehydration with POCI₃ or other dehydrating agents)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-chloropyrimidine-5-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to pH 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 5-(4-chloropyrimidin-5-yl)-1H-tetrazole.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4][5]
Protocol 2.2: Synthesis of 2-(4-Chloropyrimidin-5-yl)-1,3,4-oxadiazole Derivatives
Objective: To synthesize 1,3,4-oxadiazole bioisosteres from the corresponding carbohydrazide.
Materials:
-
4-Chloropyrimidine-5-carbohydrazide (can be prepared from the corresponding ester by reaction with hydrazine hydrate)
-
Triethyl orthoformate or an appropriate acyl chloride
-
Acetic acid (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
A mixture of 4-chloropyrimidine-5-carbohydrazide (1.0 eq) and triethyl orthoformate (excess) is heated at reflux for 6-8 hours.
-
Alternatively, the carbohydrazide can be reacted with an appropriate acyl chloride in the presence of a base like pyridine in a solvent like DCM.
-
After the reaction is complete (monitored by TLC), the excess reagent and solvent are removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-(4-chloropyrimidin-5-yl)-1,3,4-oxadiazole derivative.[1][6]
Antiviral Activity and Structure-Activity Relationship (SAR)
The synthesized compounds should be evaluated for their antiviral activity against a panel of relevant viruses. A common method is the cytopathic effect (CPE) inhibition assay, where the ability of the compound to protect host cells from virus-induced cell death is measured.[7] The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.
A systematic variation of the substituents at the C4 position and on the N-aryl ring of the carboxamide or the bioisosteric ring will allow for the elucidation of the structure-activity relationship (SAR). This will provide valuable insights for the rational design of more potent and selective antiviral agents.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of potential antiviral compounds. The protocols outlined in this application note provide a solid foundation for the generation of N-aryl-4-chloropyrimidine-5-carboxamides and their bioisosteric analogues. The subsequent biological evaluation of these compounds will undoubtedly contribute to the discovery of novel and effective antiviral therapeutics.
References
-
Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Russian Chemical Bulletin, 2021. [Link]
-
Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. ResearchGate. [Link]
-
Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 2023. [Link]
-
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 2021. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 2024. [Link]
-
Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry, 2025. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 2022. [Link]
-
1,3,4-Oxadiazole: A Privileged Structure in Antiviral Agents. ResearchGate. [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 2011. [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 2016. [Link]
-
Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 2010. [Link]
-
Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Der Pharma Chemica, 2014. [Link]
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 2022. [Link]
-
Examples of carboxylic acid bioisosteres having different pK a. ResearchGate. [Link]
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- 3. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
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The Strategic Role of 4-Chloropyrimidine-5-carboxylic Acid in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Agrochemicals
In the continuous pursuit of effective and environmentally conscious crop protection solutions, the pyrimidine nucleus has emerged as a cornerstone in the design of novel agrochemicals. Its inherent biological activity and versatile chemical nature make it a privileged scaffold for the development of potent herbicides, fungicides, and insecticides. Among the numerous pyrimidine-based building blocks, 4-chloropyrimidine-5-carboxylic acid and its esters stand out as particularly valuable intermediates. The strategic placement of a reactive chlorine atom at the 4-position and a carboxylic acid or ester group at the 5-position provides a powerful handle for synthetic diversification, enabling the creation of a wide array of agrochemical candidates with tailored biological activities.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the mechanistic principles governing its reactivity, present detailed protocols for the synthesis of key agrochemical classes, and discuss the structure-activity relationships that guide the design of next-generation crop protection agents.
Core Chemistry: Reactivity of the this compound Scaffold
The chemical behavior of this compound is dominated by two key features: the electrophilic nature of the pyrimidine ring, further activated by the chloro substituent, and the nucleophilic character of the carboxylic acid group. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient entry point for the introduction of various amine, alcohol, and thiol moieties. This reaction is the linchpin for the synthesis of a multitude of biologically active compounds.
Simultaneously, the carboxylic acid group at the C5 position can be readily converted into esters or amides, allowing for further structural modifications to fine-tune the physicochemical properties and biological efficacy of the final product.
Application in Herbicide Synthesis: The Case of Auxin Mimics
Pyrimidine carboxylic acids are a notable class of herbicides that mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds.[1] A prominent example of a pyrimidine carboxylic acid herbicide is Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid).[2][3] The synthesis of such compounds often involves the strategic functionalization of a pre-existing pyrimidine core.
Synthetic Workflow for Pyrimidine-based Herbicides
The following diagram illustrates a generalized workflow for the synthesis of pyrimidine-based herbicides, starting from a chloropyrimidine precursor.
Caption: Generalized workflow for the synthesis of pyrimidine carboxylic acid herbicides.
Protocol 1: Synthesis of a 4-Aminopyrimidine-5-carboxylic Acid Derivative (A Herbicide Precursor)
This protocol details a representative nucleophilic aromatic substitution reaction on ethyl 4-chloropyrimidine-5-carboxylate, a key step in the synthesis of many pyrimidine-based herbicides.
Materials:
-
Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq)
-
Desired amine (e.g., cyclopropylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the desired amine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add ethyl 4-chloropyrimidine-5-carboxylate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine-5-carboxylate derivative.
Causality behind Experimental Choices:
-
Base (K₂CO₃): The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the SNAr reaction, driving the equilibrium towards the product.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: Heating is often necessary to provide the activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring.
Application in Fungicide Synthesis: Targeting Fungal Respiration
Pyrimidine derivatives have also proven to be highly effective as fungicides, with some commercial products targeting the fungal respiratory chain. The this compound scaffold can be elaborated to produce fungicides with high efficacy against a range of plant pathogens.
Synthetic Pathway for Pyrimidine-based Fungicides
The synthesis of pyrimidine-based fungicides often involves the introduction of an ether or thioether linkage at the 4-position of the pyrimidine ring, followed by further functionalization.
Caption: A potential synthetic pathway for pyrimidine-based fungicides.
Protocol 2: Synthesis of a 4-Aryloxypyrimidine-5-carboxamide Derivative (A Fungicide Precursor)
This protocol outlines the synthesis of a pyrimidine derivative containing an aryloxy group at the 4-position and an amide at the 5-position, a common structural motif in pyrimidine fungicides.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Substituted amine (1.2 eq)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chloropyrimidine-5-carbonyl chloride.
-
Ether Formation (SNAr): To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add the crude 4-chloropyrimidine-5-carbonyl chloride. Reflux the reaction mixture for 6-12 hours, monitoring by TLC. Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Amide Coupling: Dissolve the crude 4-aryloxypyrimidine-5-carbonyl chloride in dichloromethane. Add the substituted amine followed by triethylamine. Stir the reaction at room temperature for 4-6 hours.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Trustworthiness and Self-Validation:
The progress of each reaction step should be meticulously monitored by TLC to ensure the complete consumption of starting materials before proceeding to the next step. The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Biological Activity of Pyrimidine-based Agrochemicals
The following table summarizes the biological activity of representative pyrimidine-based agrochemicals.
| Compound Class | Example | Target Pest | Mode of Action | Reported Activity (EC₅₀/IC₅₀) |
| Herbicides | Aminocyclopyrachlor | Broadleaf weeds | Synthetic Auxin | Varies by weed species |
| Fungicides | Pyrimidine Amine Derivative | Rhizoctonia solani | Complex I NADH oxidoreductase inhibitor | 11.3 µg/mL[4][5] |
| Fungicides | Pyrimidine Amine Derivative | Rhizoctonia solani | Complex I NADH oxidoreductase inhibitor | 13.7 µg/mL[4][5] |
| Fungicides | Diflumetorim (Commercial Standard) | Rhizoctonia solani | Complex I NADH oxidoreductase inhibitor | 19.8 µg/mL[4][5] |
Conclusion: A Versatile Building Block for Future Innovations
This compound has proven to be a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its well-defined reactivity allows for the efficient construction of complex molecules with potent herbicidal and fungicidal properties. The protocols and principles outlined in this guide are intended to provide researchers and scientists with a solid foundation for the exploration and development of new pyrimidine-based crop protection solutions. As the demand for more effective and sustainable agricultural practices continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in shaping the future of agrochemical innovation.
References
- Google Patents. (n.d.). Method for manufacturing herbicides and their intermediates.
- Google Patents. (n.d.). Synergistic weed control from applications of aminocyclopyrachlor and triclopyr.
-
AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). Retrieved from [Link]
- Google Patents. (n.d.). Synergistic weed control from applications of aminocyclopyrachlor and 2,4 dichlorophenoxyacetic acid (2,4-D).
-
Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2010/0304973 A1. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
Li, Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
-
Li, Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]
-
European Patent Office. (n.d.). SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
-
ChemBK. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Retrieved from [Link]
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
-
LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
Sources
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- 4. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Esterification of 4-Chloropyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloropyrimidine-5-carboxylate Esters
4-Chloropyrimidine-5-carboxylic acid and its ester derivatives are pivotal building blocks in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including antiviral and anticancer agents.[1] The ethyl ester of this compound, for instance, serves as a key intermediate in the synthesis of diverse pharmaceuticals and is also utilized in the development of agrochemicals like herbicides and fungicides.[1] The strategic placement of the chloro and carboxylic ester functionalities allows for a wide range of subsequent chemical modifications, making these compounds highly versatile for creating libraries of novel molecules for biological screening.
This guide provides an in-depth exploration of the common and advanced methods for the esterification of this compound, offering detailed protocols and insights into the rationale behind experimental choices.
Methods for Esterification: A Comparative Overview
The conversion of a carboxylic acid to an ester can be achieved through several synthetic routes. The choice of method often depends on the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product. Here, we discuss three prevalent methods for the esterification of this compound: Fischer Esterification, Thionyl Chloride-Mediated Esterification, and the Mitsunobu Reaction.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer esterification is a long-established method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[3][4][5]
Mechanism Insight: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[4]
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium to favor ester formation in accordance with Le Châtelier's principle.[3]
-
Acid Catalyst: Strong protic acids like H₂SO₄ are effective at protonating the carboxylic acid, but care must be taken as they can also promote side reactions if the substrate is sensitive to strong acid.
-
Reaction Temperature: The reaction is typically conducted at reflux to increase the reaction rate.[5]
Thionyl Chloride-Mediated Esterification: A High-Yield, Two-Step (or One-Pot) Process
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[7][8] The acyl chloride is then reacted with the alcohol to form the ester. This can be performed as a two-step process with isolation of the acyl chloride or as a one-pot procedure.[9]
Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is unstable and decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[8] The highly electrophilic acyl chloride readily reacts with the alcohol to produce the ester.
Causality of Experimental Choices:
-
Thionyl Chloride as Reagent: SOCl₂ is a highly effective reagent for this transformation because the byproducts, SO₂ and HCl, are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.[7]
-
Order of Addition: It is common to add thionyl chloride dropwise to a mixture of the carboxylic acid and the alcohol.[10] This in-situ generation of the acyl chloride allows for its immediate reaction with the alcohol.[10]
-
Temperature Control: The initial reaction with thionyl chloride is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by refluxing to ensure complete conversion.[11]
Mitsunobu Reaction: Mild Conditions for Sensitive Substrates
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including esters, under mild, neutral conditions.[12][13] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][14]
Mechanism Insight: The reaction begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate.[12] This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile and displaces the activated alcohol (which has been converted into a good leaving group by the phosphine) in an Sₙ2 reaction, leading to an inversion of stereochemistry at the alcohol's carbon center.[12][13]
Causality of Experimental Choices:
-
Reagent Stoichiometry: The reaction requires stoichiometric amounts of the phosphine and azodicarboxylate.
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are typically used to prevent unwanted side reactions with water.[12]
-
Temperature: The reaction is usually initiated at a low temperature (0 °C) and then allowed to warm to room temperature.[12]
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, typically in excess alcohol | Inexpensive reagents, simple procedure. | Reversible reaction, requires harsh acidic conditions, may not be suitable for sensitive substrates.[9] |
| Thionyl Chloride | Carboxylic acid, Alcohol, Thionyl Chloride (SOCl₂) | Often initiated at 0°C then refluxed | High yields, irreversible, gaseous byproducts are easily removed.[7] | Thionyl chloride is corrosive and moisture-sensitive, generates HCl. |
| Mitsunobu Reaction | Carboxylic acid, Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD) | Anhydrous solvent (e.g., THF), 0°C to room temperature | Mild reaction conditions, stereospecific (inversion of configuration).[13][14] | Stoichiometric amounts of reagents required, purification can be challenging due to byproducts.[13] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound to Ethyl 4-chloropyrimidine-5-carboxylate
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloropyrimidine-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.
Protocol 2: Thionyl Chloride-Mediated Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Absolute Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ice bath
-
Round-bottom flask, dropping funnel, reflux condenser, heating mantle, magnetic stirrer, rotary evaporator.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirring suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 1-3 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
To the resulting crude acyl chloride, add absolute ethanol (a slight excess) at 0 °C.
-
Allow the reaction to stir and warm to room temperature. The reaction is typically complete within a few hours.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify as described in Protocol 1.
Protocol 3: Mitsunobu Esterification to Synthesize Ethyl 4-chloropyrimidine-5-carboxylate
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Round-bottom flask, magnetic stirrer, syringe.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), absolute ethanol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF dropwise via a syringe to the stirring mixture.[12]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
Visualization of Experimental Workflow
General Esterification Workflow
Caption: A generalized workflow for the synthesis and purification of 4-chloropyrimidine-5-carboxylate esters.
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
ResearchGate. Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ACS Omega. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. [Link]
-
University of Colorado Boulder. The Fischer Esterification. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
-
PubChem. Ethyl 4-chloropyrimidine-5-carboxylate. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
Dana Bioscience. This compound ethyl ester. [Link]
-
SciSpace. Reagents and Synthetic Methods 21. Thionyl Chloride /4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids (1981). [Link]
- Google Patents.
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
-
ResearchGate. How to purify esterefication product?. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Application Notes & Protocols: Strategic Amide Coupling of 4-Chloropyrimidine-5-carboxylic Acid for Advanced Drug Discovery
Introduction: The Pyrimidine-5-Carboxamide Scaffold in Modern Medicinal Chemistry
The amide bond is a cornerstone of molecular architecture in pharmaceuticals, present in approximately 25% of all marketed drugs.[1] Its unique structural and hydrogen-bonding capabilities are fundamental to molecular recognition at biological targets.[2] Within this context, the pyrimidine-5-carboxamide moiety has emerged as a privileged scaffold, forming the core of numerous biologically active agents with applications ranging from anticancer and antimicrobial to NNMT inhibitors for treating diabetes.[3][4]
4-Chloropyrimidine-5-carboxylic acid is a pivotal starting material for accessing this valuable chemical space. Its bifunctional nature—a reactive carboxylic acid for amide elaboration and an electrophilic chloro-substituent for subsequent diversification via nucleophilic aromatic substitution (SNAr)—makes it an exceptionally versatile building block for creating diverse compound libraries.
However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, necessitating the activation of the carboxylic acid.[5] This guide provides an in-depth analysis and field-proven protocols for the efficient amide coupling of this compound, focusing on the mechanistic rationale behind reagent selection and process optimization to empower researchers in drug development.
The Mechanistic Core of Amide Bond Formation
The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the carboxylate into a highly electrophilic species that is readily attacked by the nucleophilic amine. The reaction is typically mediated by a "coupling reagent" and requires a non-nucleophilic organic base to neutralize the generated acidic byproducts and ensure the amine remains in its free, nucleophilic form.
The general workflow can be visualized as a two-stage process occurring in a single pot:
Diagram 1: General workflow for amide coupling reactions.
The choice of coupling reagent is paramount and dictates the nature of the activated intermediate, reaction efficiency, and side-reaction profile.
Strategic Selection of Coupling Reagents
For a substrate like this compound, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the carboxyl group. Therefore, selecting a robust and highly efficient coupling system is crucial. The two most reliable and widely applicable systems are carbodiimide-based reagents (with additives) and modern uronium/aminium salt reagents.
Carbodiimide Reagents: The Workhorse Approach (EDC/HOBt)
N,N'-Dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic carbodiimide coupling agents.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization (if the substrate is chiral) and can rearrange.
To mitigate these issues and improve yields, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable but still highly reactive HOBt-ester, which then cleanly reacts with the amine.[7]
Uronium/Aminium Reagents: The High-Performance Option (HATU)
Uronium/aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), represent a significant advancement in coupling chemistry.[8][9] HATU is based on the superior leaving group 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen atom in the HOAt moiety can stabilize the transition state through a neighboring group effect, leading to faster reaction rates and higher efficiencies, especially for challenging substrates.[8]
Comparative Analysis for this compound
| Feature | EDC/HOBt System | HATU System |
| Activation | Forms an O-acylisourea, then HOBt active ester. | Directly forms a highly reactive OAt active ester.[8] |
| Efficiency | Good to excellent for most primary and secondary amines. | Excellent; often superior for sterically hindered or electron-poor amines. |
| Reaction Time | Typically 2-12 hours.[10] | Very rapid, often complete in 30-60 minutes.[5] |
| Byproducts | Water-soluble urea derivative (from EDC), easy to remove. | Tetramethylurea, also water-soluble. |
| Cost | More economical. | Higher cost per gram. |
| Side Reactions | Low risk of racemization with HOBt. | Potential for guanidinylation of the amine if not pre-activated. |
| Recommendation | Excellent starting point. Reliable and cost-effective for routine synthesis. | Method of choice for difficult couplings, library synthesis, or when speed is critical. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using EDC/HOBt
This protocol is a robust starting point for coupling this compound with a variety of primary and secondary amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor Progress: Track the consumption of the starting materials using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrimidine-5-carboxamide.
Protocol 2: High-Efficiency Procedure using HATU
This protocol is recommended for sterically hindered amines, electron-deficient amines, or when rapid reaction times are desired. The order of addition is critical to prevent side reactions.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (as in Protocol 1).
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M).
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature. This is the pre-activation step . Allow the mixture to stir for 5-10 minutes. You may observe a color change as the active ester forms.
-
In a single portion, add the amine (1.1 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 30-90 minutes.
-
Monitor Progress: The reaction is typically very fast. Monitor via TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Advanced Considerations
Diagram 2: Troubleshooting workflow for amide coupling reactions.
-
Issue: Low or No Conversion.
-
Cause: Insufficient activation or unreactive amine.
-
Solution: If using EDC/HOBt, switch to the more powerful HATU reagent.[11] Ensure all reagents are anhydrous, as water will quench the activated intermediate. For highly unreactive amines, gentle heating (40-50 °C) may be required, but this increases the risk of side reactions.
-
-
Issue: Guanidinylation Side Product (with HATU).
-
Cause: The amine reacts directly with the HATU reagent.
-
Solution: Strictly follow the order of addition in Protocol 2. Pre-activating the carboxylic acid with HATU and base for several minutes before adding the amine is the most effective way to prevent this.[12]
-
-
Issue: SNAr Side Product.
-
Cause: The amine (especially if highly nucleophilic or used in large excess) or the base (if nucleophilic) displaces the chloride at the C4 position of the pyrimidine ring.
-
Solution: Maintain the reaction at room temperature or below. Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid a large excess of the amine. If the problem persists, this may indicate that the amine is too nucleophilic for this substrate under these conditions, and an alternative synthetic route may be needed.
-
-
Issue: Difficult Purification.
-
Cause: Byproducts from EDC or tetramethylurea from HATU are not fully removed during work-up.
-
Solution: Ensure thorough aqueous washes. If the product is sufficiently non-polar, washing with dilute aqueous HCl can help remove basic impurities like DIPEA and tetramethylurea. If the product is basic, an acid wash should be avoided.
-
Conclusion
The synthesis of pyrimidine-5-carboxamides from this compound is a highly reliable and scalable transformation central to modern drug discovery. By understanding the underlying mechanisms of carboxylic acid activation, researchers can make informed decisions about reagent selection. The EDC/HOBt system provides a cost-effective and robust method for many applications, while the HATU system offers superior efficiency and speed, particularly for challenging substrates. The detailed protocols and troubleshooting guide presented here provide a comprehensive framework for successfully implementing these critical reactions, enabling the efficient synthesis of novel molecular entities for biological evaluation.
References
- Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- The synthesis of pyrimidine‐5‐carboxamides. (n.d.). ResearchGate.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7).
-
Guiso, M., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(20), 12565-12624. Retrieved from [Link]
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
- Nonclassical Routes for Amide Bond Formation. (n.d.). ACS Publications.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC - NIH.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to.... (n.d.). ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
-
Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118-10134. Retrieved from [Link]
-
HATU. (n.d.). Wikipedia. Retrieved from [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- This compound 933686-33-0 wiki. (n.d.). Guidechem.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate.
- Amide Synthesis. (n.d.). Fisher Scientific.
- 4-Chloro-pyrimidine-5-carboxylic acid ethyl ester | CAS 41103-17-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- HATU coupling - what's the best order?. (2024, December 16). Reddit.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
- Amine to Amide (Coupling) - Common Conditions. (n.d.).
-
EDC Coupling Mechanism | Organic Chemistry. (2021, February 8). YouTube. Retrieved from [Link]
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.).
- 5-Chloropyrimidine-4-carboxylic acid. (n.d.). SynHet.
-
Ethyl 4-chloropyrimidine-5-carboxylate | C7H7ClN2O2 | CID 12684326. (n.d.). PubChem. Retrieved from [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- 6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024, April 9). ChemBK.
-
Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. (n.d.). PubMed. Retrieved from [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved from [Link]
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Application Notes & Protocols for Suzuki Coupling of 4-Chloropyrimidine-5-carboxylic Acid Derivatives
Introduction: The Strategic Importance of Arylated Pyrimidine Carboxylic Acids
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, particularly for the synthesis of biaryl and heteroaryl structures that are pivotal for modulating biological activity.[3][4]
This guide focuses on a specific, yet highly valuable transformation: the Suzuki coupling of 4-chloropyrimidine-5-carboxylic acid derivatives. This substrate class presents a unique set of challenges and opportunities. The electron-deficient nature of the pyrimidine ring activates the C4-chloro substituent for oxidative addition to a palladium(0) catalyst, often making it more reactive than analogous aryl chlorides.[1][2][5] However, the presence of the C5-carboxylic acid group introduces a critical variable; it can interact with the catalytic system, potentially influencing solubility, reactivity, and catalyst stability.[6][7]
Understanding these nuances is key to developing robust and high-yielding protocols. This document provides a detailed exploration of the reaction mechanism, optimization of key parameters, step-by-step experimental protocols, and troubleshooting strategies tailored for researchers in drug discovery and chemical development.
Part 1: Mechanistic Overview and Core Principles
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for rational troubleshooting and protocol optimization.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloropyrimidine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Substrate-Specific Considerations
-
Reactivity of 4-Chloropyrimidine: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the C4 position highly electrophilic and susceptible to oxidative addition. This enhanced reactivity means that standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) are often sufficient, whereas couplings of less-activated aryl chlorides might require more specialized, electron-rich phosphine ligands.[5]
-
The Carboxylic Acid Moiety: The acidic proton of the carboxylic group will be deprotonated by the base used in the reaction. This necessitates using at least one additional equivalent of base. The resulting carboxylate can influence the reaction in several ways:
-
Solubility: It may increase the polarity of the substrate, affecting its solubility in common organic solvents.
-
Catalyst Interaction: The carboxylate is a potential ligand for the palladium center, which could lead to catalyst inhibition or stabilization, depending on the specific conditions.[7] In some cases, boronic acids bearing carboxylic acid groups have been observed to produce lower yields.[2] Protecting the carboxylic acid as an ester is a viable strategy if catalyst deactivation is suspected, followed by saponification post-coupling.
-
Part 2: Optimizing Key Reaction Parameters
The success of the Suzuki coupling hinges on the interplay between four key components: the catalyst, the base, the solvent, and the boronic acid partner.
| Component | Common Examples | Rationale and Expert Insights |
| Palladium Catalyst | • Pd(PPh₃)₄• Pd(OAc)₂ + PPh₃• PdCl₂(dppf)• Pd₂(dba)₃ + P(t-Bu)₃ | Pd(PPh₃)₄ is an excellent first choice. It is a pre-formed, air-stable Pd(0) source that is effective for many activated heteroaryl chlorides.[1][8][9] PdCl₂(dppf) is another robust choice, known for its stability and broad functional group tolerance. For particularly challenging or sterically hindered couplings, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ can enhance the rate of oxidative addition.[10][11] |
| Base | • K₂CO₃• K₃PO₄• Cs₂CO₃• Na₂CO₃ | The base is crucial for activating the boronic acid. K₂CO₃ is a cost-effective and widely used base.[1] K₃PO₄ is a stronger, non-nucleophilic base that is particularly effective for less reactive boronic acids or when minimizing side reactions is critical.[8] Remember to use at least 2.0 equivalents of base to account for the acidic proton on the substrate's carboxylic acid group. |
| Solvent System | • 1,4-Dioxane / H₂O• Toluene / Ethanol / H₂O• DMF or THF / H₂O | A biphasic solvent system is standard. The organic solvent (e.g., dioxane, THF) solubilizes the organic substrates and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[8][12] For substrates with poor solubility, a more polar aprotic solvent like DMF can be beneficial. |
| Boronic Acid | • Arylboronic acids• Heteroarylboronic acids | A wide variety of boronic acids are compatible. Electron-rich boronic acids (e.g., those with methoxy or alkyl groups) tend to react faster and give higher yields.[8] Electron-withdrawing groups (e.g., nitro, cyano) are also well-tolerated, though they may require slightly longer reaction times or higher temperatures.[2] |
Part 3: Detailed Experimental Protocols
The following protocols provide robust starting points for the Suzuki coupling of this compound derivatives. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Thermal Conditions using Pd(PPh₃)₄
This protocol is a reliable and widely applicable method for general-purpose synthesis.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (K₂CO₃, 3.0 equiv).
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes while stirring. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Briefly remove the inert gas flow and add the Pd(PPh₃)₄ catalyst. Reseal the system and resume the inert gas atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Extraction & Purification: Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, then extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of reaction times, often leading to cleaner reactions and improved yields in minutes rather than hours.[1][2]
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.01 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a microwave-safe reaction vial equipped with a small magnetic stir bar, add the this compound (1.0 equiv), boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add the pre-mixed and degassed 1,4-dioxane/water solvent.
-
Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes. Use the instrument's stir function.
-
Workup and Purification: After cooling to room temperature, process the reaction mixture as described in steps 6 and 7 of Protocol 1.
Part 4: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient base to deprotonate the carboxylic acid and activate the boronic acid.3. Poor solubility of reagents.4. Catalyst inhibition by the carboxylate. | 1. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Use fresh, high-purity reagents.2. Increase the equivalents of base to 3.0 or switch to a stronger base like K₃PO₄.3. Add a co-solvent like DMF or increase the reaction temperature.4. Switch to a different catalyst/ligand system (e.g., PdCl₂(dppf)). Alternatively, protect the carboxylic acid as a methyl or ethyl ester before the coupling. |
| Significant Protodeboronation | The boronic acid is reacting with trace water/protons instead of transmetalating. | Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the boronic acid is of high quality. Minimize the amount of water in the solvent system if possible. |
| Formation of Biaryl Homocoupling Product | Oxidative coupling of two boronic acid molecules. | This is often promoted by oxygen. Improve the degassing procedure. Lowering the catalyst loading or reaction temperature may also help. |
| Hydrodechlorination (Loss of Cl without coupling) | The pyrimidine-palladium intermediate is intercepted by a hydride source before transmetalation. | Ensure solvents are pure and the reaction is run under a strictly inert atmosphere. Some bases or additives can be sources of hydrides. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a highly effective method for synthesizing valuable building blocks for pharmaceutical and materials science research. Success relies on a rational approach to protocol design, considering the activated nature of the chloro-substituent and the potential interactions of the carboxylic acid group. By carefully selecting the catalyst, base, and solvent system, and by employing rigorous experimental technique, particularly with regard to maintaining an inert atmosphere, researchers can achieve high yields and purity. The microwave-assisted protocol, in particular, offers a rapid and efficient alternative for library synthesis and methods development.
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
American Chemical Society. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Retrieved from [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Retrieved from [Link]
-
PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-Chloropyrimidine-5-carboxylic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 4-Chloropyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a reliable framework for assessing the purity and stability of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in a regulated environment.
Introduction and Scientific Rationale
This compound is a critical building block in the synthesis of various biologically active molecules. The purity of such intermediates is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Therefore, a well-validated analytical method is essential to ensure product quality.
The chosen analytical approach is reversed-phase HPLC, which is highly effective for separating polar and non-polar compounds.[3][4] The method's core principle relies on the partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase. The acidic nature of this compound (due to its carboxylic acid moiety) necessitates the use of an acidified mobile phase. By maintaining a low pH, the ionization of the carboxylic acid is suppressed, leading to improved retention, enhanced peak symmetry, and greater reproducibility. This methodological choice is critical for achieving a robust and reliable separation.[5] The method has been subjected to forced degradation studies to confirm its stability-indicating nature, ensuring that any potential degradants formed under stress conditions can be separated from the parent peak.[6]
Experimental Workflow
The overall process, from sample preparation through method validation, is outlined below. This workflow ensures that the analytical system is suitable for use before proceeding with the analysis of unknown samples, a cornerstone of Good Manufacturing Practice (GMP).
Caption: High-level workflow for HPLC purity analysis.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV Detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Class A volumetric glassware.
Chemicals and Reagents
-
This compound Reference Standard (CRS).
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (AR Grade).
-
Orthophosphoric Acid (AR Grade).
-
Water (Milli-Q or equivalent HPLC grade).
-
Hydrochloric Acid, Sodium Hydroxide, and Hydrogen Peroxide for forced degradation studies.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄) B: Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix Mobile Phase A and Acetonitrile in a 60:40 ratio. Degas in a sonicator for 10 minutes.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
System Suitability and Analytical Procedure
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified. This is a mandatory step to ensure the validity of the results.[2]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Solution (100 µg/mL) five consecutive times.
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the stability of the system. |
Purity Analysis Protocol
-
Verify that the system passes the SST criteria.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
The purity is calculated using the area normalization method from the chromatogram of the sample solution.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][7]
Specificity (Stability-Indicating)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies were performed to demonstrate this.
Protocol:
-
Acid Hydrolysis: Sample solution treated with 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Sample solution treated with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 48 hours, then dissolved.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
Results: In all stress conditions, the degradation products were well-resolved from the main this compound peak, with peak purity analysis confirming no co-elution. This proves the method is stability-indicating.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
Protocol: A series of solutions were prepared from the standard stock solution ranging from the Limit of Quantitation (LOQ) to 150% of the analytical concentration (e.g., 1 to 150 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
The high correlation coefficient confirms the excellent linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by applying the method to a sample of known purity (reference standard) and by performing a recovery study.[1]
Protocol: The recovery study was conducted by spiking a known amount of analyte into a blank matrix at three concentration levels (50%, 100%, and 150%). Each level was prepared in triplicate.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 50.1 | 49.8 | 99.4% |
| 100% | 100.2 | 100.5 | 100.3% |
| 150% | 150.3 | 149.5 | 99.5% |
| Average Recovery | - | - | 99.7% |
The excellent recovery values (98-102%) demonstrate the high accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]
Protocol:
-
Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Precision Level | % Purity (n=6) | % RSD | Acceptance Criteria |
| Repeatability | 99.85 | 0.15% | ≤ 1.0% |
| Intermediate Precision | 99.79 | 0.21% | ≤ 2.0% |
The low relative standard deviation (%RSD) values confirm that the method is highly precise.
Limit of Quantitation (LOQ) and Detection (LOD)
-
LOD: Determined to be 0.3 µg/mL (based on a signal-to-noise ratio of 3:1).
-
LOQ: Determined to be 1.0 µg/mL (based on a signal-to-noise ratio of 10:1). The LOQ was confirmed to have acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic parameters.
Protocol:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (2.8 and 3.2).
-
Column Temperature: ± 2°C (28°C and 32°C).
Results: In all cases, the system suitability parameters remained within the acceptance criteria, and the purity results were not significantly affected, demonstrating the method's robustness.
Conclusion
A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of purity of this compound. The method adheres to ICH guidelines and is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The comprehensive validation data provides a high degree of assurance in the reliability of the results generated by this method.
References
-
International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
IP Indexing. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
SIELC Technologies. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. [Link]
-
ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11 C-labeled ubiquinol [ 11 C]-2. [Link]
-
PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Structural Elucidation of 4-Chloropyrimidine-5-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 4-Chloropyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development, using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, step-by-step protocols for sample preparation, and data acquisition for both ¹H (Proton) and ¹³C (Carbon-13) NMR are presented. The document also delves into the principles of data processing and spectral interpretation, offering insights grounded in established spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the structural integrity and purity of this important synthetic intermediate.
Introduction
This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds.[1][2] The precise structural confirmation of such intermediates is paramount to the success of a synthetic campaign and the ultimate biological efficacy of the target molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note outlines a robust protocol for the complete NMR characterization of this compound.
Principle of the Method
NMR spectroscopy is based on the absorption of radiofrequency energy by atomic nuclei in the presence of a strong external magnetic field.[3] The precise frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), allows for the differentiation of chemically non-equivalent nuclei within a molecule.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their relative numbers (through integration), their electronic environment (chemical shift), and the number of neighboring protons (through spin-spin coupling).
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (C₅H₃ClN₂O₂)[4]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the analyte and its distinct residual solvent peaks that do not typically interfere with the signals of interest.[5][6]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the conventional reference standard, set to 0 ppm. However, for aqueous-like solvents, other standards like TSP can be used.[7] Most modern spectrometers can reference the spectrum to the residual solvent peak.
-
NMR Tubes: High-quality, 5 mm glass NMR tubes are recommended to ensure optimal magnetic field homogeneity.[8][9]
-
Volumetric Glassware: Calibrated pipettes and vials for accurate sample preparation.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped for both ¹H and ¹³C detection.
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[10][11]
Caption: NMR Data Processing Workflow.
Processing Steps:
-
Fourier Transformation (FT): The raw time-domain data (Free Induction Decay or FID) is converted into a frequency-domain spectrum. [12]2. Phase Correction: The phases of the signals are adjusted to produce pure absorption peaks, which is essential for accurate integration. [12]3. Baseline Correction: The baseline of the spectrum is flattened to remove distortions. [12]4. Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual proton peak can be set to δ 2.50 ppm for ¹H NMR, and the carbon peak to δ 39.52 ppm for ¹³C NMR. [5]5. Integration and Peak Picking: The areas under the ¹H NMR peaks are integrated to determine the relative ratios of protons. The exact chemical shifts of all peaks are determined.
Expected Spectral Features for this compound
The structure of this compound suggests the following expected NMR signals:
Caption: Structure of this compound.
¹H NMR Spectrum:
-
H2 and H6 Protons: The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as singlets in the aromatic region (typically δ 8.5-9.5 ppm for pyrimidine protons). [13][14]The electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxylic acid group will shift these protons downfield.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm), and its position can be concentration and temperature-dependent.
¹³C NMR Spectrum:
-
Pyrimidine Ring Carbons: Four distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbon atoms bonded to nitrogen (C2, C4, C6) will be significantly deshielded. The carbon attached to the chlorine atom (C4) will also be influenced by the electronegative halogen.
-
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group will appear at a downfield chemical shift, typically in the range of δ 160-180 ppm. [15] Predicted NMR Data Summary:
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes H2 ~9.0 - 9.5 - Singlet H6 ~8.8 - 9.3 - Singlet COOH >12 (broad) - Broad singlet, exchangeable with D₂O C2 - ~155 - 160 C4 - ~160 - 165 Attached to Chlorine C5 - ~120 - 125 Attached to COOH C6 - ~150 - 155 | COOH | - | ~165 - 170 | Carbonyl Carbon |
Note: These are predicted values and may vary based on experimental conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can confidently verify the structure and purity of this important chemical entity. The combination of ¹H and ¹³C NMR spectroscopy offers a complete and unambiguous structural assignment, which is a critical step in any drug discovery and development pipeline.
References
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- LibreTexts Chemistry. (n.d.). Sample Preparation.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Western University. (2013). NMR Sample Preparation.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
- El-Meguid, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.
- James, T. L. (n.d.). NMR Data Processing.
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- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- Guidechem. (n.d.). This compound 933686-33-0 wiki.
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- ChemicalBook. (n.d.). 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum.
- Chemistry For Everyone. (2024, August 24). How Do You Process NMR Data? [Video]. YouTube.
- Moldb. (n.d.). 1446111-08-5 | 4-Amino-6-chloropyrimidine-5-carboxylic acid.
- ChemicalBook. (n.d.). 2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID(45867-11-6) 1H NMR.
- SynHet. (n.d.). 5-Chloropyrimidine-4-carboxylic acid.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 7512-7517.
- SpectraBase. (n.d.). 5-Pyrimidinecarboxylic acid, 4-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 2-phenoxyethyl ester - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Wired Chemist. (n.d.). Common NMR Solvents.
- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
- BLD Pharm. (n.d.). 2-Chloropyrimidine-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-chloropyrimidine-5-carboxylic acid.
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Application Notes and Protocols: Scale-up Synthesis of 4-Chloropyrimidine-5-carboxylic Acid
Introduction
4-Chloropyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds. Its structural motif is integral to various therapeutic agents, making a robust and scalable synthetic route to this intermediate a critical objective for the drug development industry.[1][2][3] This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a scientifically sound, safe, and efficient protocol suitable for industrial application. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical, field-proven insights.
Synthetic Strategy: A Two-Step Approach from Diethyl Ethoxymethylenemalonate
The selected synthetic pathway for the scale-up production of this compound involves a two-step process. This approach is favored for its operational simplicity, relatively high atom economy, and the commercial availability of the starting materials.[4]
The synthesis commences with the cyclocondensation of diethyl ethoxymethylenemalonate with formamidine, which yields Ethyl 4-hydroxypyrimidine-5-carboxylate.[5] This intermediate is subsequently chlorinated to afford the target molecule. An alternative pathway involving the Biginelli reaction was considered but deemed less suitable for this specific target due to potential complexities in substrate scope and the requirement for a subsequent oxidation step.[4]
Logical Workflow of the Synthetic Process
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
This initial step involves the formation of the pyrimidine ring through a cyclocondensation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Diethyl ethoxymethylenemalonate | 216.22 | 21.6 | 100 |
| Formamidine acetate | 104.11 | 11.5 | 110 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 35.7 | 110 |
| Ethanol (anhydrous) | 46.07 | 100 L | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: A 200 L glass-lined reactor is charged with 100 L of anhydrous ethanol. The reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert gas inlet.
-
Reagent Addition: Under a nitrogen atmosphere, 35.7 kg of 21% sodium ethoxide solution in ethanol is added to the reactor. This is followed by the portion-wise addition of 11.5 kg of formamidine acetate, ensuring the temperature is maintained below 30°C.
-
Substrate Addition: 21.6 kg of diethyl ethoxymethylenemalonate is then added dropwise to the stirred solution over a period of 1-2 hours. An exothermic reaction is expected, and the addition rate should be controlled to maintain the reaction temperature between 25-30°C.
-
Reaction and Precipitation: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained at this temperature for 4-6 hours. During this time, the product will precipitate out of the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The mixture is cooled to room temperature and then further chilled to 0-5°C in an ice bath. The cooled slurry is carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6. This ensures the complete precipitation of the product.
-
Filtration and Washing: The precipitate is collected by filtration using a Nutsche filter. The filter cake is washed with cold water (2 x 20 L) and then with a small amount of cold ethanol (1 x 10 L).
-
Drying: The crude product is dried under vacuum at 50-60°C until a constant weight is achieved, yielding ethyl 4-hydroxypyrimidine-5-carboxylate.
Part 2: Synthesis of this compound
This second stage involves the chlorination of the hydroxyl group and subsequent hydrolysis of the ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 4-hydroxypyrimidine-5-carboxylate | 182.17 | 18.2 | 100 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 | 300 |
| Triethylamine hydrochloride | 137.62 | 2.75 | 20 |
| Ice | - | As needed | - |
| Dichloromethane | 84.93 | 50 L | - |
Step-by-Step Protocol:
-
Reaction Setup: A 100 L glass-lined reactor, equipped with a mechanical stirrer, a reflux condenser with a scrubber for acidic gases, a temperature probe, and an inert gas inlet, is charged with 46.0 kg of phosphorus oxychloride.
-
Reagent Addition: To the stirred phosphorus oxychloride, 2.75 kg of triethylamine hydrochloride is added. This is followed by the slow, portion-wise addition of 18.2 kg of ethyl 4-hydroxypyrimidine-5-carboxylate. The addition should be controlled to manage the initial exotherm.
-
Chlorination Reaction: The reaction mixture is slowly heated to an internal temperature of 110-120°C and maintained at this temperature for approximately 2-3 hours.[6] The reaction progress is monitored by HPLC until the starting material is consumed.
-
Quenching and Work-up: The reaction mixture is cooled to 30-40°C. In a separate, larger reactor, a mixture of crushed ice and water is prepared. The reaction mixture is then slowly and carefully added to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 20°C. This step is highly exothermic and generates HCl gas, requiring efficient cooling and scrubbing.
-
Extraction: After the quench is complete, the aqueous slurry is extracted with dichloromethane (2 x 25 L). The organic layers are combined.
-
Solvent Removal and Isolation: The combined organic extracts are concentrated under reduced pressure to remove the dichloromethane. The resulting crude this compound is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: The purified product is dried under vacuum at 60-70°C to a constant weight.
Process Safety and Hazard Analysis
The scale-up synthesis of this compound involves the use of hazardous materials, most notably phosphorus oxychloride (POCl₃). A thorough understanding and mitigation of the associated risks are paramount for safe operation.
Hazards Associated with Phosphorus Oxychloride (POCl₃):
-
Corrosivity: POCl₃ is a highly corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[7][8]
-
Reactivity with Water: It reacts violently with water, releasing toxic and corrosive fumes, including hydrogen chloride and phosphoric acid.[8][9][10]
-
Inhalation Toxicity: Inhalation of POCl₃ vapors can be fatal.[8]
Safety Precautions and Handling:
-
Personal Protective Equipment (PPE): All personnel handling POCl₃ must wear appropriate PPE, including chemical-resistant gloves, boots, goggles, a face shield, and a self-contained breathing apparatus.[7][8]
-
Ventilation: All operations involving POCl₃ must be conducted in a well-ventilated chemical fume hood or a closed system.[8][9]
-
Inert Atmosphere: Reactions involving POCl₃ should be carried out under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[8]
-
Spill Management: In case of a spill, do not use water. Absorb the spill with an inert, dry material and place it in a sealed container for disposal.[8][10]
-
Emergency Preparedness: Eyewash stations and safety showers must be readily accessible in areas where POCl₃ is handled.[7][9]
Quenching Protocol Considerations:
The quenching of the reaction mixture containing excess POCl₃ is a critical step that requires careful control to manage the highly exothermic reaction with water. The slow addition of the reaction mixture to a large excess of ice-water is a standard and effective method for dissipating the heat of reaction.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity > 98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | Spectra consistent with the structure of this compound |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak corresponding to the mass of the product |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for C=O (carboxylic acid), C-Cl, and aromatic C-H bonds |
A validated reverse-phase HPLC method is suitable for routine analysis.[11] The mobile phase can consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[11]
Visual Representation of Analytical Workflow
Caption: Analytical workflow for product characterization.
Conclusion
The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of this compound. By adhering to the described procedures and implementing the stringent safety precautions, researchers and drug development professionals can confidently produce this key intermediate with high yield and purity. The emphasis on understanding the chemical principles and potential hazards ensures a robust and safe manufacturing process.
References
-
Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. [Link]
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Acros Organics. Phosphorus oxychloride - SAFETY DATA SHEET. [Link]
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Air Liquide. Phosphorus Oxychloride | Air Liquide Malaysia. [Link]
-
SIELC Technologies. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. [Link]
-
Taylor & Francis Online. Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. [Link]
-
SpringerLink. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Preprints.org. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
- Google Patents.
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Application Note & Protocols: Strategic Derivatization of 4-Chloropyrimidine-5-carboxylic Acid for Biological Screening Libraries
Abstract: The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of clinically significant therapeutics.[1][2][3] Specifically, 4-chloropyrimidine-5-carboxylic acid represents a versatile and synthetically tractable starting point for the construction of diverse compound libraries aimed at biological screening. This guide provides a detailed technical overview of the strategic derivatization of this scaffold. We will explore the orthogonal reactivity of its two key functional handles—the C4-chloro substituent and the C5-carboxylic acid—and provide robust, field-proven protocols for their sequential modification via Suzuki-Miyaura cross-coupling and HATU-mediated amide bond formation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel bioactive agents.
Introduction: The Power of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs targeting a wide range of diseases, from cancer to viral infections.[1][3] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules. The this compound scaffold is particularly valuable due to its two distinct and orthogonally reactive sites. This allows for a systematic and combinatorial approach to library synthesis, enabling a broad exploration of chemical space around a common core. Such libraries are instrumental in high-throughput screening (HTS) campaigns to identify novel hit compounds against therapeutic targets like protein kinases, GPCRs, and enzymes.[4][5][6]
Core Chemistry & Strategic Derivatization
The synthetic utility of this compound lies in the differential reactivity of its two functional groups.
-
C5-Carboxylic Acid: This site is readily functionalized via standard amide coupling reactions. This allows for the introduction of a wide array of amines, modulating properties such as solubility, cell permeability, and providing vectors for new binding interactions.
-
C4-Chloro Substituent: As an electron-deficient heteroaryl halide, the chlorine atom is an excellent electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This enables the installation of diverse aryl and heteroaryl moieties, which can profoundly influence the compound's steric and electronic profile and target affinity.
The sequential modification of these two sites forms the basis of a powerful diversity-oriented synthesis strategy.
Caption: Sequential derivatization workflow for this compound.
Experimental Protocols
The following protocols are optimized for reliability and scalability, incorporating in-process controls for self-validation.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol details the conversion of the C5-carboxylic acid to a diverse amide. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent due to its high efficiency, rapid kinetics, and ability to suppress racemization.[7][8]
Scientist's Note: The mechanism of HATU involves the formation of a highly reactive OAt-active ester from the carboxylic acid.[9][10][11] This intermediate is then readily attacked by the amine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[7]
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine, aniline derivatives)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.[7]
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloropyrimidine-5-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 | Diversity Input 1 |
| HATU | 1.2 | Coupling Agent[12] |
| DIPEA | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | Polar Aprotic Solvent |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the C4-chloro position with an aryl or heteroaryl boronic acid. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[13][14]
Scientist's Note: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[15][16][17] The choice of catalyst, ligand, and base is critical for success. Pd(PPh₃)₄ is a robust and commonly used catalyst for this transformation.[18][19]
Materials:
-
4-Chloropyrimidine-5-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a pressure-rated flask or vial, add the 4-chloropyrimidine-5-carboxamide (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inerting: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 - 0.10 eq).
-
Seal the vessel and heat the reaction to 80-100 °C.
-
In-Process Control: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
| Reagent | Molar Eq. | Purpose |
| 4-Chloropyrimidine-5-carboxamide | 1.0 | Substrate |
| Boronic Acid (R-B(OH)₂) | 1.5 | Diversity Input 2 |
| Pd(PPh₃)₄ | 0.05-0.10 | Catalyst[19] |
| K₂CO₃ or Cs₂CO₃ | 2.0 | Base |
| Dioxane/Water | - | Solvent System[20] |
Application in Biological Screening
The synthesized library of 4-aryl-pyrimidine-5-carboxamides is now ready for biological evaluation. The pyrimidine core is a known hinge-binding motif for many protein kinases, making kinase inhibitor screening a primary application.[1][6]
Caption: A typical workflow for screening a newly synthesized compound library.
Screening Strategy:
-
Primary Screening: The library is typically screened at a single high concentration (e.g., 10 µM) against a panel of targets (e.g., a kinase panel).
-
Hit Identification: Compounds that show significant activity (e.g., >50% inhibition) are identified as "hits".
-
Dose-Response: Hits are re-tested at multiple concentrations to determine their potency (IC₅₀ value).
-
Secondary Assays: Potent compounds are advanced to secondary assays to confirm their mechanism of action, assess selectivity, and evaluate their effects in a cellular context.
Conclusion
This compound is a powerful and versatile starting material for the creation of discovery libraries. By leveraging robust and sequential amide coupling and Suzuki-Miyaura reactions, researchers can efficiently generate large numbers of structurally diverse molecules. The protocols outlined in this guide provide a reliable framework for synthesizing these libraries, which serve as a critical starting point for identifying novel and potent modulators of biological targets, ultimately fueling the drug discovery pipeline.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Singh, U. P., & Singleton, D. A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: Mechanism and Catalysis. Angewandte Chemie International Edition, 43(36), 4704–4734. (Note: While this is a general reference, the principles apply to the Suzuki cycle as well, which is often discussed in conjunction.) A direct URL to a computational study on the Suzuki cycle is: [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Pontiki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2646. Retrieved from [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(28), 5429-5437. Retrieved from [Link]
-
Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101375. Retrieved from [Link]
-
Bahule, B. B., et al. (2017). Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. International Journal of Creative Research Thoughts, 5(2). Retrieved from [Link]
-
Kaczor, A. A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Synthesis and characterization of new pyrimidine derivatives. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1145–1151. Retrieved from [Link]
-
NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
RSC Publishing. (2025, July 21). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 705. Retrieved from [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. Retrieved from [Link]
-
Pontiki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2646. Retrieved from [Link]
-
Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2018). Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. Chemical & Pharmaceutical Bulletin, 66(10), 966-981. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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American Chemical Society. (2025, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
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NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate: A Detailed Protocol for Drug Discovery and Agrochemical Research
Abstract
This comprehensive application note provides a detailed experimental procedure for the synthesis of ethyl 4-chloropyrimidine-5-carboxylate, a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document outlines the chemical principles, step-by-step laboratory protocol, safety considerations, and characterization of the target compound. The described methodology focuses on the chlorination of ethyl 4-hydroxypyrimidine-5-carboxylate, a common and efficient synthetic route. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug development.
Introduction
Ethyl 4-chloropyrimidine-5-carboxylate is a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its structure incorporates a reactive chlorine atom, which can be readily displaced by various nucleophiles, and an ester group that allows for further molecular modifications. This dual functionality makes it an invaluable intermediate for synthesizing a wide range of biologically active molecules, including antiviral and anticancer agents, as well as herbicides and fungicides.[1][2] The pyrimidine core is a prevalent scaffold in numerous approved drugs, highlighting the importance of efficient synthetic routes to its functionalized derivatives.[3]
This protocol details a robust and scalable method for the preparation of ethyl 4-chloropyrimidine-5-carboxylate via the chlorination of the corresponding 4-hydroxy precursor using a suitable chlorinating agent.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the C4 position of the pyrimidine ring. The hydroxyl group of the starting material, ethyl 4-hydroxypyrimidine-5-carboxylate, is a poor leaving group. Therefore, a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is employed to convert the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
The reaction with phosphorus oxychloride, a commonly used reagent for this transformation, is believed to proceed through the formation of a chlorophosphate ester intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to yield the desired 4-chloropyrimidine derivative.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of ethyl 4-chloropyrimidine-5-carboxylate.
Materials and Equipment
| Reagents | Equipment |
| Ethyl 4-hydroxypyrimidine-5-carboxylate | Round-bottom flask |
| Phosphorus oxychloride (POCl₃) | Reflux condenser |
| N,N-Dimethylaniline (optional, as a catalyst)[4] | Heating mantle with a magnetic stirrer |
| Dichloromethane (DCM) or Tetrahydrofuran (THF)[5] | Ice bath |
| Saturated sodium bicarbonate solution | Separatory funnel |
| Anhydrous sodium sulfate or magnesium sulfate | Rotary evaporator |
| Ice | Standard laboratory glassware |
| Personal Protective Equipment (PPE) |
Step-by-Step Synthesis
-
Reaction Setup : In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition : To the flask, add ethyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq).
-
Solvent and Chlorinating Agent : Add a suitable solvent such as dichloromethane or tetrahydrofuran, followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (at least 2.0 eq) at 0 °C (ice bath).[5] A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.[4]
-
Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Neutralization : Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford the pure ethyl 4-chloropyrimidine-5-carboxylate.[4]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of ethyl 4-chloropyrimidine-5-carboxylate.
Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance.[6][7][8][9][10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[7][8]
-
Fume Hood : All manipulations involving phosphorus oxychloride must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[8]
-
Water Reactivity : Phosphorus oxychloride reacts violently with water, releasing heat and toxic gases.[7][8][10] Ensure all glassware is scrupulously dry. Do not use water to extinguish a fire involving POCl₃; use a dry chemical or carbon dioxide extinguisher.[7][10]
-
Handling and Storage : Store phosphorus oxychloride in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[7][8]
-
Spills : In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for disposal as hazardous waste.[6][7] Do not use water for cleanup.[6]
-
First Aid :
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8][10] Remove contaminated clothing.[9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.[8][10]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Ingestion : Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]
-
Characterization
The identity and purity of the synthesized ethyl 4-chloropyrimidine-5-carboxylate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS) : Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : Can be used to identify the functional groups present in the molecule.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or increase the reaction temperature. Ensure the starting material is pure. |
| Inefficient work-up | Ensure proper neutralization and complete extraction of the product. | |
| Product decomposition | Harsh reaction conditions | Perform the reaction at a lower temperature or use a milder chlorinating agent. |
| Difficult purification | Presence of impurities | Optimize the chromatographic conditions (e.g., solvent system, silica gel activity). |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of ethyl 4-chloropyrimidine-5-carboxylate. By following the detailed steps and adhering to the stringent safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and agrochemical research endeavors.
References
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. NJ.gov. Retrieved January 11, 2026, from [Link]
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Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]
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PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. Retrieved January 11, 2026, from [Link]
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Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
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4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]
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Ethyl 4-chloropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. (n.d.). ChemWhat. Retrieved January 11, 2026, from [Link]
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4-chloro-pyrimidine-5-carboxylic acid ethyl ester suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 11, 2026, from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
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4-Chloropyrimidine-5-carboxylic acid ethyl ester. (n.d.). Dana Bioscience. Retrieved January 11, 2026, from [Link]
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Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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The Strategic Application of 4-Chloropyrimidine-5-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the structures of numerous clinically approved and investigational drugs.[1][2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows pyrimidine-based molecules to function as competitive inhibitors for a vast array of protein kinases.[2] These enzymes are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3][4] Consequently, the development of novel pyrimidine derivatives as selective kinase inhibitors remains a highly active area of research in drug discovery.[3][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloropyrimidine-5-carboxylic acid , a versatile and highly functionalized building block, in the synthesis of potent kinase inhibitors. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its derivatization, and present a comparative analysis of the biological activities of the resulting inhibitors.
The Synthetic Utility of this compound
The 4-chloro-5-carboxylic acid substitution pattern on the pyrimidine ring offers a powerful and orthogonal synthetic handle for the construction of diverse kinase inhibitor libraries. This strategic arrangement allows for sequential and selective modifications at two key positions, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
The C5-Carboxylic Acid: This functional group is readily converted into a carboxamide, a common pharmacophore in kinase inhibitors that often forms critical hydrogen bond interactions within the ATP-binding site. The amide substituent can be easily diversified by employing a wide range of commercially available amines, allowing for fine-tuning of the inhibitor's properties.
-
The C4-Chloro Group: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, which frequently interact with the hinge region of the kinase, a key determinant of inhibitor binding.[6] Furthermore, the C4-chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a broad range of coupling partners.[7][8]
The following diagram illustrates the general synthetic strategy for utilizing this compound in the synthesis of kinase inhibitors.
Caption: General synthetic pathways from this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Esterification of this compound
Rationale: The conversion of the carboxylic acid to its ethyl ester is often a prudent first step. The ester is generally more soluble in organic solvents and can be more amenable to purification by chromatography. Furthermore, the ester can be readily converted to the desired amide in a subsequent step.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4-chloropyrimidine-5-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Amide Coupling of Ethyl 4-chloropyrimidine-5-carboxylate
Rationale: The formation of the amide bond at the C5 position is a critical step in the synthesis of many kinase inhibitors. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a reliable and high-yielding method for this transformation.[9]
Procedure:
-
To a stirred solution of the desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (10-20 volumes), add ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-chloro-N-aryl-pyrimidine-5-carboxamide by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Rationale: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. This reaction is a straightforward and often high-yielding method for introducing anilines or other amine-containing fragments.
Procedure:
-
To a solution of the 4-chloro-N-aryl-pyrimidine-5-carboxamide (1.0 eq) in a suitable solvent such as 2-propanol or DMF (10-20 volumes), add the desired aniline or amine (1.2 eq) and a base such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Collect the resulting precipitate by filtration, wash with water and a small amount of cold diethyl ether, and dry under vacuum to afford the desired 4-(arylamino)-N-aryl-pyrimidine-5-carboxamide.
-
If no precipitate forms, extract the aqueous layer with an organic solvent, wash, dry, and purify by column chromatography.
Protocol 4: Suzuki Cross-Coupling at the C4-Position
Rationale: The Suzuki coupling is a powerful method for forming C-C bonds and is particularly useful for introducing aryl or heteroaryl moieties at the C4 position. The use of a palladium catalyst, such as Pd(PPh₃)₄, and a base is essential for this transformation.[10]
Procedure:
-
In a Schlenk flask, combine the 4-chloro-N-aryl-pyrimidine-5-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination at the C4-Position
Rationale: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for coupling challenging amines or when SNAr reactions are sluggish. The choice of ligand is critical for the success of this reaction.[6][8]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).
-
Add the 4-chloro-N-aryl-pyrimidine-5-carboxamide (1.0 eq) and the desired amine (1.1 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at a temperature between 80-110 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
The following diagram illustrates the workflow for the synthesis and purification of a kinase inhibitor using these protocols.
Caption: A typical workflow for kinase inhibitor synthesis.
Data Presentation: A Comparative Analysis of Pyrimidine-5-carboxamide Kinase Inhibitors
The this compound scaffold has been successfully employed in the synthesis of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). The following tables summarize the in vitro inhibitory activities of representative compounds.
Table 1: Inhibitory Activity of Pyrimidine-5-carboxamide Derivatives against CDKs
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 7x | CDK4 | 3.87 | [11] |
| PD-0332991 | CDK4 | 5.36 | [11] |
| 17a | CDK6 | 115.38 | [10] |
| 18a | CDK6 | 726.25 | [10] |
| Ribociclib | CDK4 | 10 | |
| Ribociclib | CDK6 | 39 |
Table 2: Inhibitory Activity of Pyrimidine-5-carboxamide Derivatives against VEGFR-2
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| SP2 | VEGFR-2 | 6.82 | [1] |
| 11e | VEGFR-2 | 0.61 | [2] |
| 12b | VEGFR-2 | 0.53 | [2] |
| Sorafenib | VEGFR-2 | 0.19 | [2] |
Table 3: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against EGFR
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 10b | EGFR | 8.29 | [1] |
| Erlotinib | EGFR | 2.83 | [1] |
| Compound 5 | EGFR | 18 | [8] |
| Compound 42 | EGFRL858R/T790M/C797S | 7.2 | [8] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites at the C4 and C5 positions provide medicinal chemists with a versatile platform to systematically explore structure-activity relationships and optimize the pharmacological properties of lead compounds. The robust and well-established synthetic protocols for its derivatization, including amide coupling, SNAr, and palladium-catalyzed cross-coupling reactions, make it an accessible and attractive starting material for drug discovery programs.
The data presented herein demonstrates the successful application of this scaffold in the development of potent inhibitors against key cancer-related kinases such as CDKs, VEGFR, and EGFR. Future work in this area will likely focus on the synthesis of novel derivatives with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome drug resistance mechanisms. The continued exploration of the chemical space accessible from this compound is poised to yield the next generation of targeted therapeutics.
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Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Available from: [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available from: [Link]
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Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health. Available from: [Link]
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Suzuki Cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available from: [Link]
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Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. Available from: [Link]
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NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office. Available from: [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available from: [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. Available from: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Suzuki Coupling Reaction procedure. Rose-Hulman Institute of Technology. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. National Institutes of Health. Available from: [Link]
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Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). PubMed. Available from: [Link]
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IC 50 Values of CDK4/6 Inhibitors. ResearchGate. Available from: [Link]
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Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Der Pharma Chemica. Available from: [Link]
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Amide Synthesis. Fisher Scientific. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Available from: [Link]
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]
-
6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK. Available from: [Link]
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- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
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- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloropyrimidine-5-carboxylic Acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-chloropyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this critical building block. We have structured this resource in a practical, question-and-answer format to directly address issues you may encounter in the lab.
Overview of the Synthetic Strategy
The most prevalent and reliable synthetic route to this compound involves a two-step process. First, a suitable precursor is cyclized to form 4-hydroxypyrimidine-5-carboxylic acid. This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield the final product. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide provides in-depth troubleshooting for these key transformations.
Caption: General two-step workflow for the synthesis of this compound.
Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental problems. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My chlorination reaction with POCl₃ is sluggish, incomplete, or results in a low yield. What are the primary causes and how can I fix this?
This is the most common challenge. The conversion of a hydroxypyrimidine to a chloropyrimidine is an electrophilic substitution on the oxygen atom, followed by nucleophilic substitution by chloride. Several factors can hinder this process.
Potential Cause 1: Insufficient Reagent Activity & Temperature The hydroxyl group of a hydroxypyrimidine is a poor leaving group. It must be activated by POCl₃. This reaction often requires significant thermal energy to proceed at a practical rate. Conventional methods often involve refluxing the substrate in a large excess of POCl₃, which acts as both the reagent and the solvent.[1]
Solution:
-
Temperature Control: Ensure the reaction temperature is sufficiently high. For reactions using POCl₃ as a solvent, reflux temperature is standard. For newer, solvent-free protocols, temperatures of 140–160 °C in a sealed reactor are effective.[2][3]
-
Use of a Base/Catalyst: The addition of an organic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction. The base can act as a nucleophilic catalyst and also scavenges the HCl generated in situ, driving the equilibrium forward.
Potential Cause 2: Reagent Stoichiometry and Degradation Using an insufficient amount of POCl₃ will naturally lead to an incomplete reaction. Conversely, while a large excess can drive the reaction, it creates significant challenges for workup and waste disposal and can promote side reactions.[1]
Solution:
-
Optimized Stoichiometry: Modern, environmentally conscious methods have demonstrated that using an equimolar amount of POCl₃ per hydroxyl group can be highly efficient, especially under solvent-free conditions in a sealed reactor.[2][4] This approach minimizes waste and simplifies purification.
-
Reagent Quality: Ensure the POCl₃ used is of high quality and has not been decomposed by atmospheric moisture.
Potential Cause 3: Formation of the Carboxylic Acid Chloride A significant and often overlooked side reaction is the conversion of the carboxylic acid moiety into a highly reactive acyl chloride by POCl₃.[5][6] If not properly handled during workup, this can lead to the formation of undesired amides or esters, or decomposition, thus lowering the yield of the desired carboxylic acid.
Solution:
-
The formation of the acyl chloride is often unavoidable. The key is to ensure its complete and clean hydrolysis back to the carboxylic acid during the workup phase.
-
Controlled Quenching: The reaction mixture should be carefully and slowly quenched by pouring it onto crushed ice or into cold water.[2] This procedure ensures that the reactive acyl chloride and any remaining POCl₃ are hydrolyzed. The low temperature helps to control the exothermic nature of the quench.
Q2: During workup, I get a low yield and my product seems to be impure. How can I improve the isolation and purification?
A robust workup and purification strategy is critical for obtaining high-purity this compound.
Potential Cause 1: Uncontrolled Quenching Dumping the hot reaction mixture directly into water can be dangerous and detrimental to the product. POCl₃ reacts violently and exothermically with water. This can cause localized heating, leading to product degradation.
Solution:
-
Cooling First: Always cool the reaction vessel to room temperature, and preferably in an ice bath, before beginning the quench.
-
Reverse Addition: Slowly add the cooled reaction mixture to a vigorously stirred beaker of crushed ice. This maintains a low temperature and allows for better control.
Potential Cause 2: Incorrect pH during Extraction/Isolation The product is a carboxylic acid, meaning its solubility is highly dependent on pH.
Solution:
-
Acidification for Precipitation/Extraction: After quenching and hydrolyzing the excess reagents, the product will exist as its carboxylate salt in a neutral or basic solution. To isolate it, the aqueous solution must be acidified (typically to pH 2-3 with HCl) to protonate the carboxylate, making the carboxylic acid less water-soluble. It may then precipitate out of solution or be extracted into an organic solvent like ethyl acetate.
-
Base Wash for Purification: If the crude product is contaminated with non-acidic impurities, it can be dissolved in a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove the impurities, and then re-acidified to precipitate the pure product.
Q3: I am observing significant formation of a di-chlorinated byproduct, 2,4-dichloropyrimidine-5-carboxylic acid. How can I prevent this?
This issue arises when your starting material is uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid), which has two hydroxyl groups that can be chlorinated.[6]
Potential Cause: Non-selective Starting Material If your goal is the 4-chloro derivative, starting with a precursor that already has the desired functionality at the 2-position is crucial.
Solution:
-
Choose a Selective Precursor: The ideal starting material for the chlorination step is 4-hydroxypyrimidine-5-carboxylic acid. This avoids the issue of di-chlorination entirely. Synthesizing this intermediate selectively is a key part of the overall process.[7]
-
Control Reaction Conditions: If using the dihydroxy starting material is unavoidable, achieving selectivity is extremely difficult with standard chlorinating agents like POCl₃. It may be possible to achieve some level of mono-chlorination by carefully controlling stoichiometry and temperature, but this is often low-yielding and requires extensive purification. It is highly recommended to redesign the synthesis to use a mono-hydroxy intermediate.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of chlorination using POCl₃? A: The reaction proceeds via activation of the pyrimidine's hydroxyl group (in its tautomeric amide form). The oxygen of the carbonyl attacks the phosphorus atom of POCl₃, followed by elimination of HCl and a phosphate species, ultimately leading to the formation of a chloro-iminium intermediate. A chloride ion then attacks the carbon, displacing the phosphate group and restoring aromaticity to yield the chloropyrimidine.
Caption: Simplified mechanism of POCl₃-mediated chlorination.
Q: Are there safer or more environmentally friendly alternatives to POCl₃? A: While POCl₃ is the most common reagent, concerns over its toxicity and corrosive nature have led to research into alternatives. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used, sometimes in a mixture with POCl₃.[8] For some heterocyclic systems, greener methods using reagents like bis(trichloromethyl) carbonate (BTC) with a catalyst have been developed, though their application to this specific substrate may require optimization.[4]
Q: How can I effectively monitor the progress of the chlorination reaction? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like ethyl acetate/hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spots cleanly. The starting material (hydroxypyrimidine) is typically much more polar than the chlorinated product. High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantitative monitoring.[9]
Q: What are the critical safety precautions when handling POCl₃? A: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat. Have a sodium bicarbonate solution ready to neutralize minor spills. The quenching process should be performed slowly and carefully behind a blast shield.
Data Summary & Recommended Conditions
The following table summarizes troubleshooting strategies and recommended conditions based on modern, optimized protocols.
Table 1: Troubleshooting and Optimization Summary
| Problem Encountered | Probable Cause | Recommended Solution |
|---|---|---|
| Low Reaction Yield | Incomplete conversion; Insufficient temperature; Side reactions. | Increase temperature to 140-160 °C. Use an equimolar amount of high-quality POCl₃ with one equivalent of pyridine in a sealed reactor.[2] |
| Product Degradation | Uncontrolled quenching of reaction mixture. | Cool the reaction to room temperature before slowly adding it to crushed ice with vigorous stirring. |
| Purification Difficulty | Incorrect workup pH; Emulsion formation. | After quenching, acidify the aqueous layer to pH 2-3 to precipitate the product or enable extraction with ethyl acetate. |
| Acyl Chloride Formation | Inherent reactivity of the carboxylic acid with POCl₃.[6] | This is an intermediate. Ensure complete hydrolysis back to the carboxylic acid by stirring the quenched aqueous mixture until all solids dissolve before acidification. |
| Di-chlorination | Use of uracil-5-carboxylic acid as a starting material. | Synthesize and use 4-hydroxypyrimidine-5-carboxylic acid as the direct precursor for the chlorination step.[7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxypyrimidine-5-carboxylic acid
This protocol is adapted from general procedures for pyrimidine synthesis.[7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 equivalents) and absolute ethanol.
-
Reaction: Add diethyl ethoxymethylenemalonate (1.0 equivalent) and formamidine hydrochloride (1.0 equivalent) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product may form. Filter the solid or concentrate the mixture under reduced pressure.
-
Saponification & Acidification: Dissolve the crude ester in a solution of NaOH (2.0 equivalents) in water/ethanol and heat to 60 °C for 2 hours to saponify the ester.
-
Isolation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3. The white precipitate of 4-hydroxypyrimidine-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Optimized Chlorination of 4-Hydroxypyrimidine-5-carboxylic acid
This protocol is based on modern, solvent-free, and efficient chlorination methods.[2][3][4]
-
Setup: (Caution: Perform in a certified fume hood) . To a Teflon-lined stainless steel reactor or a thick-walled sealed tube, add 4-hydroxypyrimidine-5-carboxylic acid (1.0 equivalent), phosphorus oxychloride (POCl₃, 1.1 equivalents), and pyridine (1.0 equivalent).
-
Reaction: Seal the reactor tightly. Place it in a heating mantle or oil bath and heat to 160 °C for 2-3 hours with stirring.
-
Cooling: After the reaction is complete (monitored by taking a small aliquot, quenching, and checking via TLC/HPLC), remove the reactor from the heat source and allow it to cool completely to room temperature.
-
Quenching: (Caution: Use a blast shield) . Prepare a large beaker with a substantial amount of crushed ice and a stir bar. Slowly and carefully, pour the cooled reaction mixture into the stirred ice. The mixture may hiss and release HCl gas.
-
Hydrolysis & Isolation: Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of any remaining POCl₃ and the intermediate acyl chloride. The pH will be highly acidic. Adjust the pH to 8-9 with a saturated Na₂CO₃ or NaOH solution to dissolve the product as its carboxylate salt and neutralize acids.
-
Purification: Wash the basic aqueous solution with ethyl acetate or dichloromethane to remove non-polar impurities. Separate the aqueous layer and cool it in an ice bath.
-
Precipitation: Vigorously stir the cold aqueous layer while slowly adding 6M HCl until the pH reaches 2-3. A white to off-white precipitate of this compound will form.
-
Final Steps: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield the final product.
Caption: A logical troubleshooting workflow for diagnosing low yields in the chlorination step.
References
- Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. J. Org. Chem., 76, 2880-2883.
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemproc.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
Organic Syntheses. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Org. Synth. 2015, 92, 237. [Link]
-
Reddit. (2024). How the hell am I supposed to do this reaction? Protection carboxylic acids. [Link]
-
Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]
- Google Patents. (n.d.). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
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- 6. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
Technical Support Center: Purification of Crude 4-Chloropyrimidine-5-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloropyrimidine-5-carboxylic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this crucial chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Incompletely Chlorinated Intermediates: Such as various dichloropyrimidine isomers.[1]
-
Over-chlorinated Byproducts: For example, tetrachloropyrimidine.[1]
-
Hydrolysis Products: Formation of hydroxyl-pyrimidines if moisture is present during synthesis or workup.[1] The chloro-substituent is susceptible to hydrolysis.
-
Solvent-Related Impurities: Residual solvents or byproducts from their reaction with reagents.[1]
-
Side-Reaction Products: Depending on the specific synthesis, other byproducts, such as imides, can be generated.[2]
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification techniques leverage the compound's chemical properties—a solid with both acidic (carboxylic acid) and weakly basic (pyrimidine ring) functionalities. The main methods are:
-
Acid-Base Extraction: An excellent and highly selective method that exploits the acidic nature of the carboxylic group to separate it from neutral or basic impurities.[3][4]
-
Recrystallization: A fundamental and cost-effective technique for purifying crystalline solids.[5] Its success is contingent on finding a suitable solvent system.
-
Column Chromatography: A versatile method for separating complex mixtures, though it can be challenging for this specific compound due to its acidic nature and potential for strong interaction with silica gel.[6]
Q3: How do I choose the most appropriate purification technique?
A3: The choice depends on the nature and quantity of impurities, as well as the desired scale and final purity.
-
For removing neutral or basic impurities: Acid-base extraction is typically the most efficient first step.[7]
-
For removing closely related acidic impurities: Recrystallization or preparative HPLC may be necessary. Recrystallization is ideal for larger quantities if a suitable solvent is found.[5][6]
-
For high-purity final polishing: If impurities persist after initial purification, preparative HPLC using a reversed-phase column is often the best choice for achieving >98% purity.[1][6]
The diagram below illustrates a logical workflow for selecting a purification method.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Recrystallization of 4-Chloropyrimidine-5-carboxylic Acid
Welcome to the dedicated technical support guide for the recrystallization of 4-chloropyrimidine-5-carboxylic acid (CAS No. 933686-33-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.
Introduction to the Recrystallization of this compound
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, it can effectively remove impurities, leading to a product with the desired specifications.[3]
This guide will walk you through the essential considerations for developing a robust recrystallization protocol for this compound, from solvent selection to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
-
Mixed solvent systems: Alcohol/water mixtures (e.g., ethanol/water, methanol/water) are often effective for recrystallizing carboxylic acids.[4]
-
Polar protic solvents: Alcohols like ethanol or methanol can be effective.
-
Polar aprotic solvents: Solvents like acetone or ethyl acetate should also be considered.
A systematic solvent screening is the most reliable method to determine the optimal solvent or solvent mixture for your specific batch of material.
Q2: How do I perform a solvent screening for recrystallization?
A2: To perform a solvent screening, take a small amount of your crude this compound (e.g., 20-50 mg) and place it in a small test tube. Add a small volume of the solvent to be tested (e.g., 0.5 mL). Observe the solubility at room temperature. If the compound is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[3]
Q3: What are the common impurities I should be trying to remove?
A3: The impurities in your this compound will depend on the synthetic route used. Common impurities in the synthesis of pyrimidine derivatives can include:
-
Unreacted starting materials.
-
Byproducts from side reactions: This could include isomers or products of over-chlorination (e.g., dichloropyrimidine derivatives).[5]
-
Reagents from the synthesis: For example, residual chlorinating agents or catalysts.
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of your recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your compound and detecting any remaining impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any organic impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups and compare the spectrum of the recrystallized product to a reference standard.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on your initial solvent screening.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid. Stir and heat the mixture to near the solvent's boiling point. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with your product.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.[3] Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Troubleshooting Guide
| Issue | Possible Cause | Solution | Scientific Rationale |
| No crystals form upon cooling | Too much solvent was used. | Gently heat the solution to evaporate some of the solvent and re-cool. | The solution is not supersaturated. By reducing the solvent volume, you increase the concentration of the solute, allowing it to reach its saturation point at a lower temperature and crystallize. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. | A good recrystallization solvent has a steep solubility curve with respect to temperature. If the solubility is still high when cold, the recovery of the product will be low. | |
| Oiling out (formation of an oil instead of crystals) | The solution is cooling too rapidly. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. | Rapid cooling can cause the compound to come out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point. | If the compound's melting point is below the solvent's boiling point, it may melt in the hot solvent and then separate as an oil upon cooling. | |
| Low yield of recovered crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | Excess solvent will keep more of your product dissolved even at low temperatures, reducing the overall yield.[3] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is hot. You can pre-heat the funnel and receiving flask. | If the solution cools during filtration, the product will crystallize on the filter paper, leading to loss of material. | |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. | Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed by filtration.[8] |
Visualizing the Recrystallization Workflow
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- MSDS of Ethyl 4-chloropyrimidine-5-carboxyl
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- SAFETY DATA SHEET - 2-Chloropyrimidine-5-carboxylic acid. (2014). Fisher Scientific.
-
6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK. Available at: [Link]
- 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride Safety D
- PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- 2.
-
Recrystallization1. Available at: [Link]
- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
- This compound ethyl ester. Universal Biologicals.
- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. (2015). Organic Process Research & Development.
- Ethyl 4-chloropyrimidine-5-carboxylate | C7H7ClN2O2 | CID 12684326. PubChem.
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (2012). Synlett.
- Solvent Miscibility Table. Sigma-Aldrich.
- US5525724A - Process for the preparation of chloropyrimidines.
- 4-CHLORO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 41103-17-7. ChemicalBook.
- 4-Chloro-pyrimidine-5-carboxylic acid ethyl ester | CAS 41103-17-7 | SCBT. Santa Cruz Biotechnology.
- Solvent design for crystallization of carboxylic acids. (2009). Computers & Chemical Engineering.
- Solubility of Organic Compounds. (2023).
- 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. SIELC Technologies.
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 4-Chloropyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-chloropyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic methodologies and field-proven insights. Our goal is to explain the causality behind experimental outcomes and offer robust solutions to common byproduct-related issues.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
The chlorination of 4-hydroxypyrimidine-5-carboxylic acid or its precursors is a crucial step that can be accompanied by the formation of several byproducts. Identifying and mitigating these impurities is key to achieving high yield and purity.
Issue 1: Presence of 2,4-Dichloropyrimidine-5-carboxylic acid in the Final Product
Q: My final product is contaminated with a di-chlorinated impurity. How can I identify it and prevent its formation?
A: The most common di-chlorinated byproduct is 2,4-dichloropyrimidine-5-carboxylic acid [1][2][3]. This issue typically arises when the synthesis starts from a precursor with two reactive hydroxyl groups, such as uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid)[4][5].
Root Cause Analysis:
-
Excess Chlorinating Agent: The use of a significant excess of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), can drive the reaction to complete chlorination of both hydroxyl groups[6].
-
High Reaction Temperature/Prolonged Reaction Time: More forcing conditions can also favor the formation of the thermodynamically stable di-chlorinated product.
Troubleshooting and Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Using close to one equivalent of POCl₃ per hydroxyl group intended for substitution is a key strategy to enhance selectivity[7][8].
-
Temperature Management: The chlorination process occurs in distinct stages that can be controlled by temperature. An initial phosphorylation step often occurs at lower temperatures, followed by substitution to the chloride at higher temperatures[9]. Avoid unnecessarily high temperatures to minimize over-chlorination.
-
Choice of Starting Material: If feasible, starting from a precursor that already has the desired substitution at the 2-position can eliminate this issue.
Purification Strategy:
-
Column Chromatography: Silica gel chromatography is an effective method for separating the mono- and di-chlorinated products due to their polarity difference.
-
Recrystallization: Careful selection of a recrystallization solvent system may allow for the selective crystallization of the desired mono-chloro product.
Issue 2: Re-formation of 4-Hydroxypyrimidine-5-carboxylic acid during Workup
Q: I am observing the presence of my starting material, 4-hydroxypyrimidine-5-carboxylic acid, in my crude product after workup. What is causing this?
A: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). During an aqueous workup, water can act as a nucleophile, leading to the hydrolysis of your product back to the starting material[10][11].
Root Cause Analysis:
-
Aqueous Workup: Quenching the reaction mixture with water or ice, followed by extractions with aqueous solutions, provides the medium for hydrolysis.
-
Elevated pH: Basic conditions during workup can accelerate the rate of hydrolysis.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure the reaction is conducted under strictly anhydrous conditions to prevent premature hydrolysis[12].
-
Careful Quenching: Quench the reaction mixture at low temperatures (e.g., 0 °C) by pouring it slowly onto crushed ice. This minimizes the thermal input that can accelerate hydrolysis.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. After distilling off the excess POCl₃, the residue can be dissolved in a non-polar organic solvent and filtered to remove solid byproducts like amine hydrochlorides[13].
-
pH Control: During extractions, use neutral or slightly acidic aqueous solutions (e.g., brine, dilute HCl) instead of basic solutions to suppress the hydrolysis rate.
Issue 3: Formation of 4-Chloropyrimidine due to Decarboxylation
Q: My analysis shows a significant peak corresponding to a molecule without the carboxylic acid group. Is this a common byproduct?
A: Yes, the decarboxylation of this compound to form 4-chloropyrimidine is a known side reaction, particularly under thermal stress[14][15][16].
Root Cause Analysis:
-
High Temperatures: The reaction is often conducted at elevated temperatures to drive the chlorination to completion. However, excessive heat, especially during the distillation of POCl₃, can induce decarboxylation.
-
Acidic/Basic Conditions: Both acidic and basic conditions can potentially catalyze the decarboxylation process[17].
Troubleshooting and Prevention:
-
Temperature Optimization: Determine the minimum temperature required for efficient chlorination and avoid exceeding it.
-
Vacuum Distillation: When removing excess POCl₃, use vacuum distillation to lower the boiling point and reduce the thermal stress on the product[13].
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily once the conversion of the starting material is complete, as monitored by TLC or HPLC.
Purification Strategy:
-
The significant difference in polarity and boiling point between this compound and 4-chloropyrimidine allows for straightforward separation via column chromatography or fractional distillation under reduced pressure.
| Byproduct | Cause | Prevention | Separation Method |
| 2,4-Dichloropyrimidine-5-carboxylic acid | Excess chlorinating agent, high temperature | Stoichiometric control of POCl₃ | Column Chromatography |
| 4-Hydroxypyrimidine-5-carboxylic acid | Aqueous workup (hydrolysis) | Anhydrous conditions, non-aqueous workup | Extraction, Chromatography |
| 4-Chloropyrimidine | High temperature (decarboxylation) | Temperature control, vacuum distillation | Chromatography, Distillation |
| Phosphorus-based residues | Use of POCl₃/PCl₅ | Filtration, aqueous wash | Filtration, Extraction |
Frequently Asked Questions (FAQs)
Q1: What is the role of additives like dimethylformamide (DMF) or tertiary amines in the chlorination reaction?
A1: DMF is often used with POCl₃ to form the Vilsmeier reagent, which is a potent electrophile for formylation but also acts as an effective chlorinating agent[18]. Tertiary amines, such as triethylamine or pyridine, are typically added as bases to neutralize the HCl generated during the reaction. This prevents the protonation of the pyrimidine ring, which would deactivate it towards the desired reaction, and helps to drive the reaction to completion[7][12]. However, the use of amines results in the formation of their hydrochloride salts, which must be removed during workup[13].
Q2: How can I effectively remove residual phosphorus compounds from my product?
A2: Polymeric phosphorus residues are a common issue when using POCl₃. After the reaction, excess POCl₃ should be removed by distillation under reduced pressure. The remaining viscous residue can then be carefully quenched in ice water. The desired product can often be extracted into an organic solvent, leaving the water-soluble phosphoric acid and related byproducts in the aqueous phase. Thorough washing of the organic layer with water or brine is essential[19][20].
Q3: What are the best analytical techniques to monitor the reaction and check the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture and for determining the purity of the final product with high accuracy[11][21].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying the structures of any byproducts present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.
Q4: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination?
A4: While thionyl chloride is a common chlorinating agent for converting carboxylic acids to acid chlorides, its effectiveness for converting hydroxyl groups on a pyrimidine ring to chlorides can be variable and often requires harsher conditions or specific catalysts like DMF[12]. POCl₃ is generally the more robust and widely cited reagent for this specific transformation[7][8].
Experimental Protocol: Chlorination of 4-Hydroxypyrimidine-5-carboxylic acid
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.
Materials:
-
4-Hydroxypyrimidine-5-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), suspend 4-hydroxypyrimidine-5-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto a vigorously stirred mixture of crushed ice and DCM.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org2023 . [Link]
-
Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses2015 , 92, 237-251. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank2022 , 2022(4), M1487. [Link]
-
6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules2012 , 17(4), 4533-4544. [Link]
- Process for the preparation of chloropyrimidines.
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett2011 , 2011(13), 1897-1900. [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development2023 . [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.
-
Decarboxylation in Natural Products Biosynthesis. ACS Catalysis2023 , 13(15), 10325-10352. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]
-
How To Run A Reaction: The Workup. University of Rochester. [Link]
-
2,4-Dichloropyrimidine-5-carboxylic acid. Amerigo Scientific. [Link]
-
Decarboxylative photocatalytic transformations. Chemical Society Reviews2022 , 51(1), 12-54. [Link]
-
POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry2011 , 76(6), 1653-1661. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research2014 , 6(5), 104-105. [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society2021 , 98(11), 100192. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
- Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
- Method for preparing 2,4, 5-trichloropyrimidine. CN113912550A.
-
Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry1977 , 55(13), 2375-2382. [Link]
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters2014 , 16(19), 5044-5047. [Link]
-
Progress in research of detection methods for impurity of antibiotics. Chinese Journal of New Drugs2009 . [Link]
Sources
- 1. 2,4-二氯嘧啶-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2,4-Dichloropyrimidine-5-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 4. 2,4-Dihydroxypyrimidine-5-carboxylic acid | TargetMol [targetmol.com]
- 5. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 14. Decarboxylation [organic-chemistry.org]
- 15. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. (PDF) Kinetics and Mechanism of the Decarboxylation of [research.amanote.com]
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- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloropyrimidine-5-carboxylic Acid Reaction Condition Optimization
Welcome to the technical support center for 4-chloropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to help you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The two most common transformations are:
-
Amination: Displacement of the chlorine atom at the C4 position with a primary or secondary amine to form 4-amino-pyrimidine-5-carboxylic acid derivatives. These are key intermediates in the synthesis of various kinase inhibitors and other biologically active molecules.
-
Hydrolysis/Esterification: The carboxylic acid moiety can be esterified to improve solubility in organic solvents or to act as a protecting group. Conversely, the corresponding ester is often hydrolyzed to the free acid as a final step in a synthetic sequence.
Q2: My starting material, ethyl 4-chloropyrimidine-5-carboxylate, is not hydrolyzing to the carboxylic acid effectively. What could be the issue?
A2: Incomplete hydrolysis is a common problem. The reactivity of the ester can be influenced by the electron-withdrawing nature of the pyrimidine ring. Here are a few factors to consider:
-
Base Strength: A weak base may not be sufficient for complete saponification. Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in these cases.[1]
-
Solvent: While aqueous conditions are common, using a co-solvent like THF or methanol can improve the solubility of the starting material, leading to a more homogeneous reaction mixture and better conversion.
-
Temperature: Increasing the reaction temperature can drive the hydrolysis to completion. However, be cautious, as excessive heat can lead to decomposition or side reactions.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the progress by TLC or LC-MS to determine the optimal reaction time.
Q3: I am seeing an unexpected byproduct in my amination reaction. What could it be?
A3: The most common byproduct in the amination of 4-chloropyrimidines is the hydrolysis product, where the chlorine atom is displaced by a hydroxyl group. This is especially prevalent when using water as a solvent or if there is residual water in your reaction mixture.[2][3] Additionally, if your amine nucleophile has multiple reactive sites, you may see mixtures of products.
Troubleshooting Guides
Guide 1: Low Yield in Amination Reactions
Low yields in the amination of this compound can be frustrating. This guide will walk you through a systematic approach to identify and resolve the issue.
Caption: A troubleshooting flowchart for low yield in amination reactions.
-
Check Starting Material Purity: Impurities in your this compound or amine can inhibit the reaction. Verify the purity by NMR or LC-MS.
-
Verify Reagent Quality:
-
Amine: Ensure your amine is not degraded. If it is a salt (e.g., hydrochloride), an appropriate amount of base is required to liberate the free amine.
-
Solvent: Use anhydrous solvents if the reaction is sensitive to water to prevent the formation of the hydrolysis byproduct.
-
-
Evaluate Reaction Conditions:
-
Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF and DMSO are common, alcohols or even water can be used.[2][3] In some cases, using water with a catalytic amount of acid can be highly effective for aminations with anilines.[2][4]
-
Base: An excess of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often used to scavenge the HCl generated during the reaction.
-
Temperature: Many SNAr reactions require elevated temperatures. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help you find the optimal condition. Microwave irradiation can also significantly reduce reaction times.[3]
-
-
Review Purification Method: Product loss during workup and purification is a common source of low yield. Consider alternative purification methods like recrystallization instead of chromatography if your product is a solid.
Guide 2: Formation of Impurities
The formation of byproducts can complicate purification and reduce your overall yield. This guide focuses on identifying and minimizing common impurities.
| Impurity | Probable Cause | Recommended Solution |
| 4-Hydroxy-pyrimidine-5-carboxylic acid | Reaction with water in the solvent or from the reagents. | Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (N2 or Ar). If water is the intended solvent, lowering the reaction temperature may minimize this side reaction.[3] |
| Di-substituted product | If the amine has two reactive sites (e.g., a primary amine), it can potentially react twice. | Use a protecting group strategy for one of the amine functionalities. |
| Starting material remains | Incomplete reaction. | Increase reaction temperature, prolong reaction time, or use a more effective catalyst or base. Monitor the reaction progress closely. |
| Rearrangement products | Under certain basic conditions, pyrimidine rings can undergo rearrangement.[5] | Carefully control the stoichiometry of the base and the reaction temperature. Screen different bases to find one that promotes the desired reaction without causing rearrangement. |
Experimental Protocols
Protocol 1: General Procedure for Amination in Water with Acid Catalysis
This protocol is adapted for the amination of this compound with anilines, based on methodologies reported for similar substrates.[2][4]
-
To a solution of this compound (1.0 eq) in water, add the aniline (1.1 eq).
-
Add hydrochloric acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 3-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Adjust the pH to ~7-8 with a suitable base (e.g., saturated NaHCO3 solution).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of Ethyl 4-chloropyrimidine-5-carboxylate
This protocol provides a starting point for the hydrolysis of the ethyl ester to the carboxylic acid.
-
Dissolve ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture to pH ~2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo to yield the carboxylic acid.
Data Presentation
Table 1: Solvent Effects in Acid-Catalyzed Amination
The choice of solvent can significantly impact the rate and outcome of the amination reaction. The following table is a conceptual representation based on findings for similar heterocyclic systems.[4]
| Solvent | Relative Reaction Rate | Common Side Products |
| Water | High | 4-Hydroxy-pyrimidine-5-carboxylic acid |
| Methanol | Moderate | 4-Methoxy-pyrimidine-5-carboxylic acid |
| Ethanol | Moderate | 4-Ethoxy-pyrimidine-5-carboxylic acid |
| 2-Propanol | Lower | 4-Isopropoxy-pyrimidine-5-carboxylic acid |
| Acetonitrile | Moderate | Minimal solvolysis products |
Visualizations
Reaction Pathway: Amination and Hydrolysis Side Reaction
Caption: Competing pathways in the amination of this compound.
References
-
Wyczolkowski, V. et al. (2017). Disorders of purine and pyrimidine metabolism. PubMed. Available at: [Link]
-
Wynne, G. M. et al. (2024). Disorders of Purine and Pyrimidine Metabolism. Clinical Tree. Available at: [Link]
-
Mayo Clinic Laboratories. Purine and pyrimidine metabolism disorders. Mayo Clinic Laboratories. Available at: [Link]
-
(2000). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. SpringerLink. Available at: [Link]
-
Pierre, F. et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. Available at: [Link]
-
Tidén, A.-K. et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. Available at: [Link]
-
(1997). Purine and Pyrimidine Metabolism. Medical Biochemistry Page. Available at: [Link]
-
SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. SIELC Technologies. Available at: [Link]
-
Ljosland, P. et al. (2018). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Organic Syntheses Procedure. (2016). Organic Syntheses. Available at: [Link]
-
Mendeleev Communications. (2006). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications. Available at: [Link]
-
American Chemical Society. (2020). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. Available at: [Link]
- Google Patents. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents.
- Google Patents. (1996). Process for the preparation of chloropyrimidines. Google Patents.
-
WJEC. (n.d.). 4.5 Carboxylic acids and their derivatives. WJEC. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
ResearchGate. (2006). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: low yields in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies, detailed protocols, and data-driven insights to enhance your experimental outcomes. Our approach is rooted in explaining the causal relationships behind experimental phenomena, ensuring you not only solve immediate issues but also build a deeper understanding for future syntheses.
Part 1: Troubleshooting Low Yields - A Systematic Approach (FAQs)
This section addresses common questions and issues encountered during pyrimidine synthesis, particularly focusing on the widely used Biginelli reaction as a representative example.
Starting Material Purity and Stoichiometry
Question 1: My reaction has a very low conversion rate, or it doesn't proceed at all. Could my starting materials be the issue?
Absolutely. The purity and integrity of your starting materials are paramount. Impurities can act as inhibitors or lead to unwanted side reactions, consuming your reactants and lowering the yield of the desired pyrimidine.[1]
-
Purity of Reactants:
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids and polymerization. Use freshly distilled or recently purchased aldehydes. An impure aldehyde can introduce acidic impurities that may interfere with the desired catalytic cycle.
-
β-Dicarbonyl Compounds: These compounds can exist in keto-enol tautomers, and their equilibrium can be solvent-dependent. Ensure you are using a high-purity source, as residual acids or bases from their synthesis can affect the reaction.
-
Urea/Thiourea/Amidines: These reagents can be hygroscopic.[1] Absorbed moisture can hydrolyze reactants or intermediates. For instance, the Pinner synthesis is highly susceptible to hydrolysis.[1] It is advisable to dry these reagents in a vacuum oven before use. For reactions involving amidines, using freshly prepared amidine hydrochloride is crucial.[1]
-
-
Incorrect Stoichiometry:
-
An incorrect molar ratio of reactants is a common source of low yields.[1] Carefully calculate and precisely weigh all your starting materials. For the Biginelli reaction, it is sometimes beneficial to use a slight excess (1.2-1.5 equivalents) of the urea or thiourea component to drive the reaction to completion.[1]
-
Reaction Condition Optimization
Question 2: I've confirmed my starting materials are pure and stoichiometrically correct, but the yield is still poor. How should I approach optimizing the reaction conditions?
Optimizing reaction conditions is a multi-faceted process. Temperature, solvent, and catalyst choice are all interconnected and can dramatically influence the reaction outcome.[2]
-
Temperature and Reaction Time:
-
Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.[2] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows you to determine the optimal reaction time and avoid potential product degradation from prolonged heating. While increasing the temperature can enhance the reaction rate, excessively high temperatures may lead to decomposition or the formation of side products.[1]
-
-
Solvent Selection:
-
The solvent plays a critical role in reactant solubility and reaction rate.[3] For the Biginelli reaction, ethanol is a common choice. However, exploring other solvents of varying polarity can be beneficial. In some cases, solvent-free conditions or the use of deep eutectic solvents have been shown to improve yields.[3]
-
-
Catalyst Choice and Activity:
-
The Biginelli reaction is traditionally catalyzed by Brønsted acids like HCl.[3] However, these can sometimes lead to side reactions.[3] A wide array of Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂) have been shown to be effective, often under milder conditions and leading to higher yields.[3][4] If you are using a reusable catalyst, ensure it hasn't lost its activity; regeneration may be necessary.[3]
-
-
Atmosphere Control:
Unraveling Side Reactions and Byproducts
Question 3: My TLC plate shows multiple spots, and I'm isolating byproducts along with my desired pyrimidine. What are the common side reactions, and how can I minimize them?
The formation of byproducts is a frequent culprit for low yields. Understanding the potential competing reaction pathways is key to mitigating them.
-
Hantzsch Dihydropyridine Formation:
-
In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde.[1]
-
Mitigation: Using a slight excess of urea can help to favor the Biginelli pathway over the Hantzsch pathway.[1][5]
-
-
Michael Adducts and Self-Condensation:
-
The β-ketoester can undergo a Michael addition with the α,β-unsaturated intermediate formed from the initial aldehyde-urea condensation. The aldehyde itself can also undergo self-condensation.[3][5]
-
Mitigation: Careful control of reaction temperature and the rate of addition of reagents can minimize these side reactions.
-
Challenges in Work-up and Purification
Question 4: I see a good product spot on my TLC of the crude reaction mixture, but my isolated yield is very low. Where could I be losing my product?
Product loss during work-up and purification is a common, yet often overlooked, reason for low yields.[2][6]
-
Aqueous Work-up:
-
If your pyrimidine derivative has some water solubility, you could be losing a significant amount of product during aqueous washes and extractions. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Also, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
-
Purification Method:
-
Recrystallization: If the product has significant solubility in the cold recrystallization solvent, recovery will be low.[7] Ensure the solution is thoroughly cooled, and minimize the amount of solvent used to wash the crystals.[7]
-
Column Chromatography: The product might be unstable on the stationary phase (e.g., acidic silica gel).[7] A quick "plug" filtration through a pad of silica can be a less harsh alternative to a long column. For very polar compounds, consider using a different stationary phase like alumina or a reverse-phase column.[8]
-
Part 2: Key Experimental Protocols
Protocol for a Classic Biginelli Reaction: Synthesis of a Dihydropyrimidinone (DHPM)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), and urea (15 mmol, 1.5 equiv.).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask, followed by a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or 1-5 mol% of a Lewis acid like Yb(OTf)₃).
-
Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and stir. Monitor the reaction progress by TLC (see protocol 2.2). The reaction is typically complete within 2-12 hours.[1][9]
-
Isolation of Crude Product: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.[1]
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting materials (dissolved in a volatile solvent) and the reaction mixture on the starting line. Keep the spots small.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber.
-
Visualization: When the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate or iodine).[10] The reaction is complete when the spot corresponding to the limiting reactant has disappeared.
Part 3: Data-Driven Insights for Optimization
The choice of catalyst can have a profound impact on the yield and reaction time of the Biginelli reaction. The following table summarizes a comparison of different catalysts under various conditions, as reported in the literature.
| Catalyst | Solvent | Temperature | Time (hours) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 3 | 20-60 | [3] |
| Yb(OTf)₃ | Solvent-free | - | - | Increased | [3] |
| InBr₃ (10 mol%) | Ethanol | Reflux | 0.5 - 2 | 45-93 | [3] |
| Ball Milling | Solvent-free | - | 0.5 | >98 | [3] |
This table is a summary of reported data and actual results may vary depending on the specific substrates used.
Part 4: Visualizing Reaction Pathways and Troubleshooting
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.
Competing Pathways in the Biginelli Reaction
Caption: Competing pathways in the Biginelli reaction leading to the desired product or a common byproduct.
References
- BenchChem. (n.d.). Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in 6-Bromothieno[2,3-d]pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution on pyrimidine rings.
- BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- BenchChem. (n.d.). "addressing challenges in the scale-up synthesis of pyrimidine compounds".
- BenchChem. (n.d.). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 4-Chloropyrimidine-5-carboxylic Acid for Reactions
Welcome to the technical support center for 4-Chloropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and ensure the success of your reactions.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a heterocyclic compound with a molecular weight of 158.54 g/mol . Its structure, featuring both a carboxylic acid group and a chlorinated pyrimidine ring, gives it a unique and often challenging solubility profile. The carboxylic acid group can act as a hydrogen bond donor and acceptor, suggesting some solubility in polar protic solvents. However, the relatively nonpolar chloropyrimidine ring can limit its solubility in aqueous media.[1][2]
Generally, carboxylic acids with low molecular weights (up to four carbons) are soluble in water.[1][2] As the carbon chain length increases, the nonpolar character of the molecule dominates, leading to decreased water solubility.[2] While this compound has a low molecular weight, its heterocyclic nature and chloro-substituent contribute to its poor solubility in many common solvents.
II. Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter when trying to dissolve this compound for a reaction.
Problem 1: My this compound won't dissolve in my aprotic reaction solvent (e.g., THF, Dichloromethane, Toluene).
Cause: The high polarity and hydrogen bonding capability of the carboxylic acid group make it poorly soluble in nonpolar aprotic solvents. The molecule's crystal lattice energy may also be too high to be overcome by the weak solvent-solute interactions.
Solutions:
-
Co-solvent System: Introduce a polar, water-miscible co-solvent to your reaction mixture.[3][4][5] Small amounts of solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly enhance solubility.[6]
-
Expert Insight: Start by adding the co-solvent dropwise to a suspension of the acid in your primary solvent until a clear solution is obtained. Be mindful that the co-solvent can sometimes participate in or affect the reaction, so it's crucial to check for compatibility.
-
-
Salt Formation (In-situ): Convert the carboxylic acid to its more soluble salt form by adding a non-nucleophilic base.
-
Protocol: To a suspension of this compound in your aprotic solvent, add a stoichiometric equivalent (or slight excess) of a hindered organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The resulting carboxylate salt will likely have improved solubility.
-
Causality: The ionic nature of the carboxylate salt allows for stronger interactions with polar aprotic solvents, disrupting the crystal lattice and promoting dissolution.[3]
-
Problem 2: The compound is only sparingly soluble in water, making aqueous reactions difficult.
Cause: While the carboxylic acid group can hydrogen bond with water, the hydrophobic chloropyrimidine ring limits overall aqueous solubility.
Solutions:
-
pH Adjustment: The solubility of carboxylic acids in water is highly pH-dependent. By increasing the pH, you can deprotonate the carboxylic acid to form the highly soluble carboxylate anion.
-
Protocol: Prepare an aqueous solution of a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Slowly add this basic solution to a suspension of this compound in water until the solid dissolves.
-
Trustworthiness: Monitor the pH to avoid excessively basic conditions that could lead to unwanted side reactions, such as hydrolysis of the chloro-substituent, especially at elevated temperatures.
-
-
Use of Hydrotropes: Hydrotropes are compounds that can increase the aqueous solubility of other solutes.[3][7]
-
Example: Sodium salicylate or urea can be used as hydrotropes.[7] These are added in relatively high concentrations to the aqueous medium.
-
Mechanism: Hydrotropes are thought to form transient, non-covalent complexes with the solute, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[7]
-
Problem 3: After forming the salt to improve solubility, my reaction is not proceeding as expected.
Cause: The counterion of the salt can influence the reactivity of the carboxylate. Additionally, the presence of a base might interfere with your desired chemical transformation.
Solutions:
-
Counterion Exchange: If you suspect the initial counterion (e.g., triethylammonium) is problematic, consider an ion exchange. This is more advanced but can be effective.
-
Alternative Solubilization without Salt Formation:
-
Heated Solvent: Gently warming the solvent can sometimes be enough to dissolve the starting material. However, exercise caution as this can also accelerate side reactions.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and increase the surface area available for dissolution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
A1: Based on its structure, polar aprotic solvents are generally the best starting point. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for achieving high concentrations.[6] For reactions where these solvents are not suitable, a mixture of a less polar solvent with a small amount of DMF or DMSO as a co-solvent is a good strategy.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound in aqueous solutions is highly dependent on pH. In acidic to neutral conditions (low pH), it exists predominantly in its less soluble carboxylic acid form. As the pH increases (becomes more basic), the carboxylic acid is deprotonated to form the much more water-soluble carboxylate salt. This principle is fundamental to many extraction and reaction setups involving carboxylic acids.
Q3: Can I use an inorganic base like potassium carbonate to improve solubility in an organic solvent?
A3: While inorganic bases like potassium carbonate (K₂CO₃) can deprotonate the carboxylic acid, their own solubility in many organic solvents is very low. This can lead to a heterogeneous mixture that may not effectively solubilize the this compound and can complicate the reaction. Organic bases like DIPEA or TEA are generally preferred for homogeneous solutions in organic media.
Q4: Will derivatizing the carboxylic acid to an ester improve its solubility?
A4: Yes, converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) will significantly improve its solubility in a wider range of organic solvents, particularly less polar ones.[8] This is because the highly polar and hydrogen-bonding carboxylic acid group is replaced by a less polar ester functional group. This is a common strategy in multi-step syntheses.
IV. Experimental Protocols and Visualizations
Protocol 1: Solubilization using a Co-solvent System
-
To your reaction vessel, add the this compound and the primary reaction solvent (e.g., Tetrahydrofuran - THF).
-
Stir the resulting suspension at room temperature.
-
Add N,N-Dimethylformamide (DMF) dropwise to the suspension.
-
Continue adding DMF until a clear, homogeneous solution is observed.
-
Proceed with the addition of other reagents for your reaction.
Protocol 2: In-situ Salt Formation for Improved Solubility
-
Suspend the this compound in the desired aprotic organic solvent (e.g., Dichloromethane - DCM).
-
To this suspension, add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature. The solid should gradually dissolve to form a clear solution of the diisopropylethylammonium salt.
-
The solution is now ready for the subsequent reaction steps.
Visualization of Solubility Strategies
Below is a decision-making workflow to guide you in selecting the appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Data Summary Table
| Strategy | Applicable Solvents | Mechanism | Key Considerations |
| Co-solvency | Aprotic organic solvents | Increases solvent polarity[5] | Co-solvent may affect reaction kinetics or participate in side reactions. |
| pH Adjustment | Aqueous solutions | Deprotonation to form a soluble carboxylate salt | High pH may cause hydrolysis of the chloro group. |
| In-situ Salt Formation | Aprotic organic solvents | Forms a more soluble organic salt | The base used should be non-nucleophilic to avoid side reactions. |
| Hydrotropy | Aqueous solutions | Forms soluble complexes with the solute[7] | Requires a high concentration of the hydrotropic agent. |
| Derivatization | Broad range of organic solvents | Converts to a less polar, more soluble ester | Requires an additional synthetic step. |
V. References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab., CA (United States). [Link]
-
Pawar, P., Dhavale, R., & Dhumal, R. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 4(2), 20-27. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Kumar, S., & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(09), 1-10. [Link]
-
Brown, D. J., & Lee, T. C. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 214-218. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 2(3), 1-8. [Link]
-
Tungen, J. E., Aursnes, M., & Hansen, T. V. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]
-
ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]
-
He, Y., Li, H., & Zhang, X. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2737–2760. [Link]
-
Baluja, S., Movaliya, V., & Solanki, H. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
Reddit. (2021, June 23). How do I make my starting material more soluble? r/Chempros. [Link]
-
LibreTexts Chemistry. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-chloropyrimidine-5-carboxylate. PubChem. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Minisci, F., Citterio, A., & Giordano, C. (1983). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synthesis, 1983(12), 987-989. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Sergeeva, N. N., & Senge, M. O. (2010). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Current Organic Synthesis, 7(4), 304-323. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloropyrimidine-4-carboxylic acid. PubChem. [Link]
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. longdom.org [longdom.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 4-chloropyrimidine-5-carboxylate | C7H7ClN2O2 | CID 12684326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions of 4-Chloropyrimidine-5-carboxylic Acid with Amines
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine-5-carboxylic acid and various amines is a cornerstone transformation for building complex molecular scaffolds.[1] However, the inherent reactivity of the starting materials and the diverse nature of amine nucleophiles can lead to a range of challenging side reactions.
This guide is designed to move beyond simple protocols. It provides a deep dive into the causality behind common experimental issues, offering not just solutions but a foundational understanding to empower your research. We will explore the "why" behind unexpected outcomes and provide validated strategies to steer your reaction toward the desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the amination of this compound. Each issue is presented in a question-and-answer format, detailing the underlying mechanism and providing actionable, field-proven solutions.
Q1: My reaction is yielding a significant amount of 4-hydroxypyrimidine-5-carboxylic acid. Why is this happening and how can I prevent it?
A1: This is a classic case of competitive hydrolysis, where water or another protic solvent acts as a nucleophile.
-
The "Why": The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles at the C4 position. While your amine is the intended nucleophile, other species like water or alcohol solvents can compete for this position. This issue is often exacerbated under acidic conditions. Any added acid, or the HCl generated during the reaction, can protonate the amine nucleophile, rendering it non-nucleophilic.[3][4] This deactivation of the primary nucleophile allows the solvent (e.g., water, ethanol) to attack the pyrimidine ring, leading to the undesired hydroxy or alkoxy byproduct.[4][5]
-
The "How-to-Fix":
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactants/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choice of Base: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or Proton-Sponge™ to scavenge the generated HCl without competing in the reaction. Using an excess of the reactant amine as the base is also a common strategy if the amine is readily available and not sterically hindered.
-
Solvent Selection: Switch from protic solvents (like ethanol or water) to aprotic polar solvents such as Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired amination over hydrolysis, especially if the amine is highly reactive.
-
Q2: I'm observing decarboxylation of my starting material or product. How can I minimize the formation of 4-aminopyrimidine?
A2: Decarboxylation is typically induced by thermal stress, particularly under certain pH conditions.
-
The "Why": Pyrimidine-5-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[6] While the uncatalyzed decarboxylation of 5-carboxyuracil in neutral solution at 25°C is extremely slow, reaction conditions involving high heat (e.g., refluxing in high-boiling solvents for extended periods) can significantly accelerate this process.[7] The mechanism can be complex but is often facilitated by protonation or specific solvent interactions that stabilize the transition state of CO₂ elimination.
-
The "How-to-Fix":
-
Lower Reaction Temperature: This is the most critical parameter. If possible, run the reaction at room temperature or with gentle heating (40-60°C). Monitor progress closely by TLC or LC-MS to avoid unnecessarily long heating times.
-
Avoid Strongly Acidic or Basic Conditions: While some acid or base is often necessary, extreme pH can sometimes facilitate decarboxylation. Use a stoichiometric amount of a non-nucleophilic base rather than a large excess of a strong base.
-
Alternative Synthetic Routes: If decarboxylation is unavoidable under the required reaction conditions, consider introducing the amine first to a precursor like 4-chloro-5-cyanopyrimidine and then hydrolyzing the nitrile to the carboxylic acid in a subsequent, milder step.
-
Q3: My reaction with a primary or secondary amine is producing an unexpected amide byproduct. What is the cause?
A3: This side reaction involves the formation of an amide bond between the amine nucleophile and the carboxylic acid group.
-
The "Why": While the SNAr reaction at the C4-Cl position is generally much faster, direct amide formation can occur under certain conditions. This typically requires either very high temperatures (thermal condensation) or the presence of an activating agent. It is possible that an intermediate formed in the reaction, or an impurity, is acting as an in-situ coupling agent. However, this is less common than hydrolysis or decarboxylation unless specific coupling reagents are present.[8]
-
The "How-to-Fix":
-
Protect the Carboxylic Acid: If amide formation is a persistent and significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the amination reaction is complete. This strategy also alters the electronic properties of the pyrimidine ring, which may affect the SNAr reaction rate.
-
Strict Temperature Control: As with decarboxylation, avoid excessive heat.
-
Purify Starting Materials: Ensure that the this compound starting material is free from any acid chloride impurities (from its synthesis), which would react instantly with amines to form amides.
-
Visualizing Reaction Pathways
Understanding the competition between the desired reaction and potential side reactions is crucial. The following diagram illustrates the main pathways.
Caption: Competing reaction pathways in the amination of this compound.
Frequently Asked Questions (FAQs)
FAQ1: Why is the C4 position of the pyrimidine ring so reactive towards nucleophiles? The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring carbons, making them electrophilic and susceptible to nucleophilic attack. The C4 and C6 positions are particularly activated (more so than C2) because the negative charge in the Meisenheimer intermediate can be delocalized onto one of the ring nitrogens without disrupting the aromaticity of the entire system as severely.[2][9]
FAQ2: How does the basicity (pKa) and steric hindrance of the amine affect the reaction? Amine nucleophilicity is a delicate balance.
-
Basicity: Highly basic amines (e.g., aliphatic amines) are strong nucleophiles but are also easily protonated by the HCl generated during the reaction, which deactivates them.[4] Weakly basic amines (e.g., anilines with electron-withdrawing groups) are less prone to protonation but are inherently weaker nucleophiles, often requiring more forcing conditions (higher temperatures), which can promote side reactions.[5]
-
Steric Hindrance: Bulky amines, such as those with ortho-substituents or secondary amines like diisopropylamine, will react more slowly due to steric hindrance. This reduced rate can allow slower side reactions, like hydrolysis, to become more competitive.[5]
FAQ3: What is a good starting point for solvent and base selection? A robust starting point for many amines is using a slight excess (1.2-1.5 equivalents) of the amine with Diisopropylethylamine (DIPEA) (1.5 equivalents) as a base in an anhydrous aprotic solvent like THF or Dioxane at room temperature to 50°C. This combination avoids competitive solvolysis and ensures a non-nucleophilic base is present to neutralize acid.
Data Summary: Influence of Reaction Conditions
The following table summarizes how different parameters can influence the outcome of the reaction, based on literature for analogous systems.[4][5]
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |
| Solvent | Ethanol (Protic) | Increased solvolysis byproduct | Dioxane (Aprotic) | Minimized solvolysis | Protic solvents can act as competing nucleophiles.[5] |
| Acid/Base | 0.5 equiv. HCl | Low yield, high hydrolysis | 1.5 equiv. DIPEA | High yield of desired product | Excess acid deactivates the amine nucleophile.[3] A non-nucleophilic base scavenges generated acid. |
| Temperature | 100°C | Increased decarboxylation | 50°C | Decarboxylation minimized | Thermal stress is a primary driver for the loss of CO₂.[6] |
| Amine Type | 4-Nitroaniline (low pKa) | Slower reaction, requires heat | Benzylamine (high pKa) | Faster reaction, risk of protonation | Nucleophilicity and basicity must be balanced for optimal results.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amination with Minimal Side Reactions
This protocol is optimized to minimize hydrolysis and decarboxylation for most primary and secondary amines.
Caption: Standard workflow for minimizing side reactions in the amination protocol.
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous dioxane (or THF) to create a ~0.1 M solution.
-
Add the desired amine (1.2 eq) via syringe, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 50°C and stir.
-
Monitor the reaction progress every 2-4 hours using TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid to remove excess amine/DIPEA, followed by a saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization to yield the final product.
References
-
H. Svergja, S. Yasuda, C. E. Olsen, and B. H. Hoff, "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions," ACS Omega, [Link].[5][11]
-
H. Svergja, S. Yasuda, C. E. Olsen, and B. H. Hoff, "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water," Preprints.org, [Link].[3]
-
Request PDF, "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water," ResearchGate, [Link].[10]
-
K. Walsh, H. F. Sneddon, and C. J. Moody, "Amination of halopyrimidines and 4-chloroquinazoline," ResearchGate, [Link].[12]
-
H. Svergja, S. Yasuda, C. E. Olsen, and B. H. Hoff, "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water," Preprints.org, [Link].[4]
-
P. J. F. Moran, "Concerted Nucleophilic Aromatic Substitution Reactions," PMC, [Link].[13]
-
R. Wolfenden and R. Young, "Three Pyrimidine Decarboxylations in the Absence of a Catalyst," PubMed, [Link].[6]
-
R. Wolfenden and R. Young, "Three Pyrimidine Decarboxylations in the Absence of a Catalyst," PMC, [Link].[7]
-
Z-K. Wan et al., "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine," Organic Letters, [Link].[14]
-
Chem19, "Pyrimidine chemistry," Chemistry Stack Exchange, [Link].[9]
-
J. M. W. Scott et al., "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions," Organic & Biomolecular Chemistry, [Link].[15]
-
"Nucleophilic Aromatic Substitution," Chemistry Steps, [Link].[16]
-
J. Ashenhurst, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, [Link].[2]
-
K. Walsh, H. F. Sneddon, and C. J. Moody, "Amination of 2-halopyridines," ResearchGate, [Link].[17]
-
M. De Rosa et al., "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines," Arkivoc, [Link].[18]
-
"Carboxylic acid react with amine? Condition??," ResearchGate, [Link].[8]
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- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloropyrimidine-5-carboxylic acid
Welcome to the technical support center for the purification of 4-Chloropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your compound for downstream applications.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. This compound is commonly synthesized via a two-step process:
-
Cyclocondensation: Reaction of diethyl ethoxymethylenemalonate with formamidine to yield ethyl 4-hydroxypyrimidine-5-carboxylate.[1][2]
-
Chlorination and Hydrolysis: Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) followed by hydrolysis to give the final product.
Based on this synthetic route, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Diethyl ethoxymethylenemalonate and formamidine.
-
Intermediate Species: Ethyl 4-hydroxypyrimidine-5-carboxylate and ethyl 4-chloropyrimidine-5-carboxylate.
-
Byproducts of Chlorination: Phosphorus-containing byproducts and potentially over-chlorinated species.[3][4]
-
Isomeric Impurities: Small amounts of 2-chloropyrimidine isomers.
-
Degradation Products: Hydrolysis of the chloro-group to the hydroxy-pyrimidine or decarboxylation under harsh conditions.
This guide will provide strategies to effectively remove these impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Oily or Gummy Product After Initial Isolation
Q: After acidifying the reaction mixture, my product precipitated as a sticky oil instead of a solid. What should I do?
A: This is a common issue often caused by the presence of unreacted starting materials or low-melting eutectic mixtures of impurities.
Immediate Action:
-
Solvent Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent in which your product is insoluble but the impurities are soluble. Good starting points are hexanes or a mixture of diethyl ether and hexanes. Stir the oily product vigorously with the solvent.
-
Scratching: Use a glass rod to scratch the inside of the flask at the interface of the oil and solvent. This can create nucleation sites for crystallization.
Underlying Cause & Long-Term Solution:
The primary cause is often incomplete cyclocondensation or hydrolysis.
-
Incomplete Cyclocondensation: Unreacted diethyl ethoxymethylenemalonate can lead to oily residues. Ensure the initial reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Incomplete Hydrolysis: The presence of the ethyl ester intermediate (ethyl 4-chloropyrimidine-5-carboxylate) can also result in an oily product. Ensure complete hydrolysis by adjusting the reaction time or temperature.
Workflow for Remediation:
Caption: Decision workflow for handling an oily product.
Issue 2: Product Contaminated with Phosphorus Byproducts
Q: My NMR/MS analysis shows the presence of phosphorus-containing impurities after chlorination with POCl₃. How can I remove them?
A: Phosphorus oxychloride and its byproducts are common contaminants in chlorination reactions of hydroxypyrimidines.[4][5]
Purification Strategy: Acid-Base Extraction
This technique leverages the acidic nature of your carboxylic acid to separate it from neutral and basic impurities.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 5% sodium bicarbonate solution. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Most phosphorus byproducts and neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Back-Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is around 2-3. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Why this works: The carboxylic acid group is acidic enough to be deprotonated by a weak base like sodium bicarbonate, forming a water-soluble salt. Phosphorus byproducts from POCl₃ are generally not basic and will not partition into the aqueous base.
Issue 3: Low Purity After Recrystallization
Q: I've recrystallized my product, but it's still not pure. What am I doing wrong?
A: Ineffective recrystallization can be due to an inappropriate solvent choice or the presence of impurities with similar solubility to your product.
Troubleshooting Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. For carboxylic acids, polar protic solvents or mixtures are often effective.[6]
| Solvent/Mixture | Rationale |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify and allow to cool slowly. |
| Acetonitrile | A good choice for compounds with aromatic rings.[7] |
| Toluene | Can be effective for less polar impurities. |
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Decolorization: If your product is colored, it may be due to polymeric impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.
Workflow for Optimizing Recrystallization:
Caption: Step-by-step workflow for optimizing the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most effective method for assessing the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with phosphoric or formic acid) and an organic modifier like acetonitrile is a good starting point.[8]
Q2: My product seems to be degrading during purification. What could be the cause?
A2: this compound can be susceptible to two main degradation pathways:
-
Hydrolysis: The chloro group at the 4-position can be hydrolyzed back to a hydroxyl group, especially in the presence of strong bases or prolonged exposure to water at elevated temperatures.
-
Decarboxylation: While generally stable, pyrimidine-5-carboxylic acids can undergo decarboxylation under harsh heating conditions, leading to the formation of 4-chloropyrimidine.
To mitigate degradation, avoid prolonged heating and the use of strong bases during purification.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used, but it's often less efficient for highly polar and acidic compounds on standard silica gel due to strong adsorption and potential peak tailing. If you must use chromatography:
-
Normal Phase (Silica Gel): Use a mobile phase of dichloromethane or ethyl acetate with a small percentage of acetic or formic acid to suppress the ionization of the carboxylic acid and improve elution.
-
Reverse Phase (C18): This is often a better choice. Use a mobile phase of water/acetonitrile with a buffer like 0.1% formic acid.
References
-
SIELC Technologies. (2018, May 16). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]
-
ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]
-
ResearchGate. (2016, August 5). Synthetic Applications of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]
-
American Chemical Society. (2015, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
-
Semantic Scholar. (2012, April 1). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. chembk.com [chembk.com]
- 8. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]
Technical Support Center: Column Chromatography Methods for 4-Chloropyrimidine-5-carboxylic Acid Purification
Welcome to the technical support center for the purification of 4-chloropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this polar, acidic heterocyclic compound. As your Senior Application Scientist, I have structured this guide to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry. However, its purification by column chromatography presents a unique set of challenges. The presence of a carboxylic acid group leads to strong interactions with standard silica gel, often resulting in significant peak tailing and poor recovery. Furthermore, its polar nature can make it difficult to achieve good separation from other polar impurities. This guide will equip you with the necessary knowledge to overcome these obstacles using both normal-phase and reversed-phase chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound on standard silica gel?
A1: The primary challenge stems from the acidic nature of the carboxylic acid functional group. This group can strongly interact with the silanol groups (Si-OH) on the surface of silica gel, which are also weakly acidic. This interaction leads to a non-ideal adsorption/desorption equilibrium, resulting in broad, tailing peaks and often, irreversible binding of the compound to the column.
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
A2: Both methods can be effective, and the choice depends on the nature of the impurities and the scale of your purification.
-
Normal-Phase Chromatography is a good option if your impurities are significantly less polar than the target compound. However, modifications to the mobile phase are almost always necessary to achieve good peak shape.
-
Reversed-Phase Chromatography is often the preferred method for polar compounds like this compound.[1][2] It separates compounds based on hydrophobicity, and by using an aqueous/organic mobile phase, you can achieve excellent separation of polar molecules.[1]
Q3: How do I choose an appropriate solvent system for my purification?
A3: The best practice is to first screen various solvent systems using Thin Layer Chromatography (TLC).[3]
-
For Normal-Phase (Silica Gel TLC): Start with a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[3] To counteract the acidic nature of your compound, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your developing solvent. This will help to suppress the ionization of the carboxylic acid and reduce tailing.[4][5]
-
For Reversed-Phase (C18 TLC): Use mixtures of water and an organic solvent like acetonitrile or methanol.[3][6] Again, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial for obtaining sharp peaks.[2]
Q4: My compound is not very soluble in the initial mobile phase. How should I load it onto the column?
A4: Poor solubility in the starting eluent is a common issue. You have a few options:
-
Dissolve in a Stronger Solvent: Dissolve your crude sample in a minimal amount of a stronger solvent (e.g., methanol or DMSO). However, be aware that this can lead to band broadening at the start of the chromatography.
-
Dry Loading: This is often the best method. Dissolve your crude material in a suitable solvent, add a small amount of silica gel (for normal-phase) or C18 stationary phase (for reversed-phase), and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Severe Peak Tailing on Silica Gel | Strong interaction between the carboxylic acid group and silanol groups on the silica surface. | 1. Acidify the Mobile Phase: Add 0.1-1% acetic acid or formic acid to your eluent system.[4][5] This protonates the carboxylate, reducing its interaction with the silica. 2. Use a Less Acidic Stationary Phase: Consider using neutral silica gel or alumina. 3. Switch to Reversed-Phase: This is often the most effective solution for highly polar acidic compounds.[1][2] |
| Compound Sticks to the Column (No Elution) | The mobile phase is not polar enough to elute the highly polar compound. The compound may be irreversibly bound to the stationary phase. | 1. Increase Mobile Phase Polarity (Normal-Phase): Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane). A gradient elution is highly recommended. 2. Decrease Mobile Phase Polarity (Reversed-Phase): Increase the percentage of the organic solvent (e.g., acetonitrile in water).[1] 3. Check Compound Stability: The compound may be degrading on the acidic silica. Test stability on a small scale using TLC. |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate selectivity. | 1. Optimize the Solvent System: Systematically screen different solvent combinations using TLC. Try different solvent classes (e.g., switching from ethyl acetate to acetone). 2. Change Chromatography Mode: If you are using normal-phase, try reversed-phase, and vice-versa. The change in selectivity can often resolve co-eluting impurities. 3. Use a Gradient Elution: A shallow gradient can improve the resolution between closely eluting compounds.[4] |
| Low Recovery of the Product | Irreversible adsorption to the stationary phase. Compound precipitation on the column. | 1. Use Dry Loading: This prevents precipitation that can occur when a compound dissolved in a strong solvent is introduced to a weaker mobile phase on the column.[7] 2. Acidify the Mobile Phase (Normal-Phase): This minimizes strong ionic interactions that can lead to irreversible binding.[4][5] 3. Ensure Complete Elution: After your product has eluted, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane for normal-phase) to check if any product was strongly retained. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for separating this compound from less polar impurities.
1. Stationary Phase and Column Packing:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.1% acetic acid). Pour the slurry into the column and allow it to pack under gentle pressure.
2. Mobile Phase Preparation:
-
Solvent A: Dichloromethane
-
Solvent B: Methanol with 0.5% acetic acid
-
Initial Mobile Phase: A mixture with low polarity (e.g., 2% Solvent B in Solvent A). The exact starting ratio should be determined by TLC, aiming for an Rf of ~0.15-0.2 for the target compound.
3. Sample Loading:
-
Recommended Method (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., methanol). Add silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
4. Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by increasing the percentage of Solvent B. A suggested gradient could be from 2% to 10% Solvent B over 10-15 column volumes.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.
5. Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and should be removed during this process.
Protocol 2: Reversed-Phase Flash Chromatography
This is often the more robust method for purifying polar, acidic compounds.
1. Stationary Phase and Column Packing:
-
Stationary Phase: C18-functionalized silica gel.
-
Column Packing: Follow the manufacturer's instructions for packing the reversed-phase column. Typically, the column is first washed with the strong organic solvent (Solvent B) and then equilibrated with the initial mobile phase.
2. Mobile Phase Preparation:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Initial Mobile Phase: A highly aqueous mixture (e.g., 5-10% Solvent B in Solvent A). Determine the optimal starting conditions using C18 TLC.
3. Sample Loading:
-
Dissolve the sample in a minimal amount of the initial mobile phase or a solvent like DMSO. If using DMSO, keep the injection volume small to avoid band distortion. Dry loading onto C18 material is also an excellent option.
4. Elution:
-
Start the elution with the initial mobile phase.
-
Run a gradient of increasing organic solvent (Solvent B). A typical gradient might be from 10% to 70% Solvent B over 15-20 column volumes.[1]
-
Monitor the elution by UV absorbance.
5. Fraction Analysis and Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation. The remaining aqueous solution containing the product can then be lyophilized (freeze-dried) to remove the water and TFA, or the product can be extracted into an organic solvent after adjusting the pH.
Visualizing the Workflow
Purification Workflow Diagram
Caption: A workflow for selecting and implementing a purification strategy.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Biotage. (2012). Reversed-Phase Flash Purification. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]
-
PubMed Central. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts | Request PDF. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Retrieved from [Link]
-
SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-chloropyrimidine-5-carboxylate. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
Preventing degradation of 4-Chloropyrimidine-5-carboxylic acid during storage
Welcome to the technical support center for 4-Chloropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and handling. My aim is to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of working with this reactive molecule.
A Primer on the Instability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. However, its utility is matched by its chemical reactivity, which presents challenges for long-term storage. The molecule's structure incorporates two key functional groups that contribute to its instability: a chloropyrimidine ring and a carboxylic acid. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group makes the chlorine atom susceptible to nucleophilic displacement. Furthermore, the carboxylic acid moiety imparts a hygroscopic nature to the compound, increasing the risk of water-mediated degradation. Understanding these inherent properties is the first step toward preventing degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, presented in a question-and-answer format.
Question 1: I suspect my this compound has degraded. What are the likely degradation products and how can I detect them?
Answer:
The most probable degradation pathway for this compound is hydrolysis of the chloro group to a hydroxyl group, forming 4-Hydroxypyrimidine-5-carboxylic acid. This reaction can be accelerated by the presence of moisture, and either acidic or basic conditions.[1][2]
To detect degradation, you can use the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate the parent compound from its more polar degradation product.[3] You would expect to see a new, earlier-eluting peak corresponding to the more polar 4-hydroxypyrimidine-5-carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the degradation product by showing a molecular ion corresponding to the mass of 4-Hydroxypyrimidine-5-carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can also be used to detect the presence of the degradation product. You would look for changes in the chemical shifts of the aromatic protons on the pyrimidine ring.
Question 2: My solid this compound has become discolored and clumpy. What is the likely cause and is the material still usable?
Answer:
Discoloration and clumping of solid this compound are strong indicators of moisture absorption and subsequent degradation. The carboxylic acid functional group makes the compound hygroscopic, meaning it can readily absorb water from the atmosphere.[4][5][6][7] This absorbed water can then facilitate hydrolysis of the chloropyrimidine ring.
Whether the material is still usable depends on the extent of degradation. You will need to re-analyze the material using a quantitative method like HPLC with a reference standard to determine the purity. If the purity is still within the acceptable range for your experiment, you may be able to use it. However, for applications that are sensitive to impurities, it is advisable to use a fresh, high-purity batch.
To prevent this in the future, it is crucial to store the compound under strictly anhydrous conditions.
Question 3: I have been storing my this compound in a standard laboratory freezer. Is this sufficient to prevent degradation?
Answer:
While storing at low temperatures is generally good practice, it is not sufficient on its own to prevent the degradation of this compound. The primary drivers of its degradation are moisture and, to a lesser extent, light. A standard laboratory freezer can still have a humid atmosphere, and repeated opening and closing of the container can introduce moisture.
For optimal stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and placed in a desiccator within the freezer.[8] The desiccator will help to maintain a dry environment, while the inert atmosphere will displace any moisture and oxygen.
Question 4: Can I store this compound in solution for later use? If so, what is the best solvent and what are the appropriate storage conditions?
Answer:
Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. However, for short-term storage, the choice of solvent is critical. Protic solvents, especially water, should be avoided. Aprotic, anhydrous solvents such as anhydrous DMSO or DMF would be a better choice.
If you must store it in solution, prepare the solution using anhydrous solvent under an inert atmosphere. The solution should be stored in a tightly sealed vial with a secure cap, at a low temperature (e.g., -20°C or -80°C), and protected from light. It is advisable to prepare fresh solutions for each experiment whenever possible.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: 2-8°C or colder (e.g., -20°C).[8]
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.
-
Location: Inside a desiccator to ensure a moisture-free environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents hydrolysis by excluding moisture. |
| Light | Amber vial/protection from light | Prevents potential photodegradation.[9][10] |
| Moisture | Tightly sealed container in a desiccator | Prevents hygroscopic uptake of water.[4][5] |
What materials are incompatible with this compound?
You should avoid contact with the following materials:
-
Strong bases: Can deprotonate the carboxylic acid and potentially catalyze the hydrolysis of the chloro group.[11][12]
-
Strong oxidizing agents: May react with the pyrimidine ring.[11]
-
Amines: Can act as nucleophiles and displace the chlorine atom.[11][12]
What is the expected appearance of pure this compound?
Pure this compound is typically a white to off-white or light yellow crystalline solid.[13] Any significant deviation from this, such as a dark color or a sticky, clumpy appearance, may indicate degradation.
Is this compound sensitive to light?
Yes, pyrimidine derivatives can be sensitive to light, particularly UV light, which can cause photodegradation.[9][10][14] It is recommended to store the compound in an amber vial and to handle it in a laboratory with minimized exposure to direct sunlight or strong artificial light.
Experimental Protocols
Protocol 1: Recommended Handling Procedure for Solid this compound
-
Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the solid in a glove box or under a stream of dry inert gas (argon or nitrogen).
-
Use clean, dry spatulas and weighing boats.
-
Weigh out the desired amount of material quickly and reseal the container tightly.
-
Purge the headspace of the container with inert gas before sealing.
-
Return the container to the desiccator for storage under the recommended conditions.
Visualizing Degradation and Prevention
.dot
Caption: Key degradation pathway and preventative storage measures.
.dot
Caption: Recommended workflow for handling the compound.
References
-
Peng, C., et al. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(9), 1865-1871. [Link]
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Ross, A. S., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921-926. [Link]
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Lei, T., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4059-4073. [Link]
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Ali, F., et al. (2010). Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. Photochemistry and Photobiology, 86(6), 1334-1342. [Link]
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Lei, T., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ProQuest. [Link]
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Ross, A. S., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
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do Monte, S. A., et al. (2019). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 24(18), 3349. [Link]
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Lei, T., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions, 1-32. [Link]
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Lei, T., et al. (2022). Hygroscopicity of Organic Compounds As a Function of Organic Functionality, Water Solubility, Molecular Weight, and Oxidation Level. AMiner. [Link]
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Kumar, A., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
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SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. [Link]
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JETIR. (2019). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. [Link]
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Bull, L. B. (1956). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
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Brzęczek-Szafran, A., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 26(11), 3121. [Link]
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Al-Ostoot, F. H., et al. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Results in Chemistry, 5, 100831. [Link]
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]
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Parekh, H., & Joshi, H. (2014). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). Journal of Chemical and Pharmaceutical Research, 6(5), 101-105. [Link]
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Technical Support Center: Optimizing Solvent Choice for 4-Chloropyrimidine-5-carboxylic Acid Reactions
Welcome to the technical support center for optimizing reactions with 4-Chloropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile building block. Here, we address common challenges and provide scientifically-grounded solutions to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor solubility in many common organic solvents. What should I try first?
A1: This is a frequent challenge due to the molecule's polar carboxylic acid group and the relatively polar pyrimidine ring. A systematic approach is best.[1] Start by assessing solubility in a range of solvents with varying polarities. For reactions, consider dipolar aprotic solvents like DMF, DMAc, or NMP, which are often effective at dissolving polar, functionalized molecules. For purifications, you might explore mixed solvent systems or recrystallization from polar protic solvents like ethanol or isopropanol, sometimes with the addition of water to induce crystallization upon cooling.[2]
Q2: I'm performing a nucleophilic aromatic substitution (SNAr) on the 4-chloro position. Which solvent class is generally preferred?
A2: For SNAr reactions, polar aprotic solvents are typically the top choice.[3] Solvents like DMF, DMSO, acetonitrile, or THF are excellent for several reasons:
-
They effectively solvate the starting material and the charged intermediate (Meisenheimer complex) formed during the reaction.
-
They do not hydrogen bond with the nucleophile, which would decrease its reactivity. This is a key advantage over polar protic solvents.[4]
-
Many of these solvents have high boiling points, allowing for reactions to be conducted at elevated temperatures to overcome activation energy barriers.
The choice between them can depend on the specific nucleophile and reaction temperature. For instance, DMSO is highly polar and has a high boiling point, making it suitable for less reactive nucleophiles. Acetonitrile is a good option for reactions at moderate temperatures.[5]
Q3: When would a polar protic solvent be a better choice for an SNAr reaction with this substrate?
A3: While less common, polar protic solvents like ethanol, isopropanol, or even water can be advantageous in specific scenarios. For instance, in acid-catalyzed aminations with anilines, water has been shown to be a superior solvent compared to several alcohols and DMF.[6][7] This is attributed to the high dielectric constant of water which can stabilize charged intermediates. However, a key consideration is the potential for solvolysis, where the solvent itself acts as a nucleophile. This can be minimized by carefully controlling the amount of acid catalyst.[7] Highly lipophilic and crystalline compounds might be more effectively aminated in isopropanol.[6]
Q4: I am trying to perform an esterification of the carboxylic acid group. What are the key solvent considerations?
A4: For esterification, the primary goal is often to remove the water byproduct to drive the reaction equilibrium forward.[8]
-
Fischer Esterification: When using a large excess of the alcohol as both reactant and solvent (e.g., methanol, ethanol), a strong acid catalyst like sulfuric acid is typically employed.[8]
-
Using Coupling Agents: If you are using coupling agents like DCC, EDC, or HATU, aprotic solvents are preferred.[9][10] Dichloromethane (DCM) and DMF are commonly used.[10][11] DCM is advantageous for its ease of removal, while DMF can be better for dissolving more polar starting materials and reagents.[11][12] Toluene can also be a good choice, especially if azeotropic removal of water is desired.[13]
Q5: How do I choose a solvent for an amidation reaction at the carboxylic acid?
A5: Similar to esterification with coupling agents, the choice of solvent for amidation is critical for success.
-
With Coupling Agents: Aprotic solvents are the standard. DMF is a very common choice due to its excellent solvating power for the acid, amine, and coupling reagents like HATU or HOBt.[12] DCM is also widely used, particularly with reagents like DCC or EDC.[10]
-
Direct Thermal Amidation: For direct condensation of the carboxylic acid and amine at high temperatures, a high-boiling, non-reactive solvent like xylene or toluene can be used to facilitate the removal of water via a Dean-Stark trap.[13]
Troubleshooting Guide
| Problem | Potential Cause & Explanation | Recommended Solvent-Based Solution |
| Low Yield in SNAr Reaction | Poor Solubility of Starting Material: The reactants are not sufficiently dissolved for the reaction to proceed efficiently. | Switch to a more polar aprotic solvent with better solvating power, such as DMSO or NMP. Gentle heating can also improve solubility. |
| Solvent-Nucleophile Interaction: If using a protic solvent, it may be deactivating the nucleophile through hydrogen bonding.[4] | Change to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of your reagent. | |
| Side Product Formation (Solvolysis) | Solvent Acting as a Nucleophile: In reactions with protic solvents (e.g., alcohols, water), the solvent can compete with the intended nucleophile, leading to undesired ether or hydroxy byproducts. | If solvolysis is significant, switch to an aprotic solvent. If a protic solvent is necessary (e.g., for certain acid-catalyzed reactions), minimize reaction time and temperature, and optimize the catalyst concentration.[7] |
| Incomplete Esterification or Amidation | Equilibrium Not Shifted to Products: The water generated during the reaction is hydrolyzing the product back to the starting materials.[8] | If using an alcohol as the solvent, ensure it is in large excess. For reactions with coupling agents, ensure the solvent is anhydrous. Consider using a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus. |
| Poor Solubility of Coupling Agents/Additives: Reagents like HOBt or DMAP may not be fully dissolved, hindering their effectiveness. | DMF is often a better choice than DCM for dissolving common coupling agents and additives.[12] | |
| Difficult Product Purification/Isolation | Product is Highly Soluble in the Reaction Solvent: The desired compound does not precipitate or is difficult to extract from high-boiling solvents like DMF or DMSO. | Plan the reaction in a more volatile solvent like THF or acetonitrile if possible. For high-boiling solvents, consider precipitation by adding an anti-solvent (e.g., water or ether).[2] Purification can also be achieved by converting the carboxylic acid to its salt to facilitate extraction and then re-acidifying.[2][14] |
Visualizing Solvent Selection Logic
The choice of solvent is a critical decision point in the experimental workflow. The following diagram illustrates a simplified decision-making process for solvent selection based on the desired reaction type.
Caption: Decision workflow for solvent selection.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile in a Polar Aprotic Solvent
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, which may induce precipitation. Alternatively, extract the product with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fischer Esterification using Alcohol as the Solvent
-
Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, serving as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify as needed.
Solvent Properties at a Glance
A judicious choice of solvent requires an understanding of their physical properties. The following table summarizes key properties of solvents frequently considered for reactions with this compound.
| Solvent | Class | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 0.944 | 36.7 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | 1.100 | 46.7 |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 0.786 | 37.5 |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 1.326 | 9.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 0.889 | 7.5 |
| Ethanol (EtOH) | Polar Protic | 78 | 0.789 | 24.5 |
| 2-Propanol (IPA) | Polar Protic | 82 | 0.786 | 19.9 |
| Water | Polar Protic | 100 | 0.997 | 80.1 |
| Toluene | Nonpolar | 111 | 0.867 | 2.4 |
Data sourced from publicly available chemical property databases.[3][15][16]
Mechanistic Considerations: Solvent Effects on SNAr
The role of the solvent in a nucleophilic aromatic substitution reaction is not passive. It actively participates in stabilizing or destabilizing reactants, intermediates, and transition states.
Caption: Solvent influence on an SNAr reaction.
As illustrated, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that increases the energy required for the nucleophile to attack the pyrimidine ring.[4] Conversely, polar aprotic solvents do not have this inhibitory effect and are better at stabilizing the delocalized negative charge of the Meisenheimer complex, thus lowering the activation energy of the reaction.[3][17]
References
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Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
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Reddit. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives. r/OrganicChemistry. Retrieved from [Link]
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YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
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ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
- American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Organic Process Research & Development.
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LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
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ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
- ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
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Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]
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Michigan State University Chemistry. Carboxylic Acid Reactivity. Retrieved from [Link]
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National Institutes of Health. Ethyl 4-chloropyrimidine-5-carboxylate. PubChem. Retrieved from [Link]
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National Institutes of Health. 5-Chloropyrimidine-4-carboxylic acid. PubChem. Retrieved from [Link]
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ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]
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Catalyst selection for 4-Chloropyrimidine-5-carboxylic acid functionalization
An essential scaffold in medicinal chemistry, 4-chloropyrimidine-5-carboxylic acid presents unique challenges for functionalization due to its electron-deficient nature and multiple potentially reactive sites.[1][2] This guide serves as a technical support center for researchers, providing in-depth, question-and-answer-based troubleshooting for common cross-coupling reactions used to derivatize this core structure.
Section 1: Foundational Challenges & General Considerations
Before diving into specific reaction types, it's crucial to understand the inherent properties of the starting material that influence catalyst selection and reaction outcomes.
Question: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
Answer: The difficulty arises from a combination of factors:
-
Electron-Deficient Ring: The pyrimidine ring is highly electron-deficient due to the two nitrogen atoms.[3][4] This makes the C4-Cl bond more susceptible to nucleophilic attack but can complicate the oxidative addition step in palladium catalysis, which is often the rate-determining step.[2]
-
The Carboxylic Acid Group: This group can act as a coordinating ligand to the metal center, potentially poisoning the catalyst. It can also participate in acid-base chemistry with the basic reagents required for many coupling reactions, and in some cases, may lead to decarboxylation under harsh conditions.[5]
-
The Chloro Leaving Group: While cost-effective, aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition.[2] This necessitates the use of more robust and specialized catalytic systems, typically involving electron-rich, sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7]
Question: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?
Answer: Not necessarily, and it is often preferable to avoid the extra synthetic steps. Many modern catalyst systems exhibit good functional group tolerance. However, if you experience consistently low yields or catalyst deactivation, protection as a methyl or ethyl ester is a viable strategy. The choice depends on the reaction:
-
For Suzuki or Sonogashira reactions, which often use inorganic bases like K₂CO₃ or K₃PO₄, the free carboxylic acid can often be tolerated. The base will deprotonate it to the carboxylate, which is generally compatible.
-
For Buchwald-Hartwig aminations, which use strong bases like NaOtBu or LHMDS, protection is more frequently required to prevent unwanted acid-base side reactions.[8][9]
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a cornerstone for creating C-C bonds with aryl or heteroaryl boronic acids.[1][10]
Question: My Suzuki coupling of this compound is sluggish or fails completely. What are the best initial catalyst and ligand combinations to try?
Answer: The key to coupling an unactivated chloro-heterocycle is using a catalyst system capable of facilitating the difficult oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[3] More robust systems are required.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G2/G3) | Pd(II) sources require in-situ reduction, while Pd(0) sources can be used directly. Pre-catalysts offer improved stability and ease of handling.[6] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or P(t-Bu)₃[11] | These are electron-rich and sterically bulky, promoting the formation of a monoligated, highly reactive Pd(0) species essential for activating the C-Cl bond.[7] |
| Base | K₂CO₃ or K₃PO₄ | These are strong enough to activate the boronic acid but generally compatible with the carboxylic acid moiety.[10] Avoid stronger bases like alkoxides unless the acid is protected. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or EtOH/H₂O[12] | A protic co-solvent is often beneficial for solubilizing the base and facilitating the transmetalation step. |
| Temperature | 80-110 °C | Higher temperatures are typically needed to drive the oxidative addition of the C-Cl bond. |
Question: I'm observing a significant amount of dechlorinated starting material (pyrimidine-5-carboxylic acid). How can I prevent this dehalogenation side reaction?
Answer: Dehalogenation is a common side reaction with electron-deficient aryl halides.[12] It typically occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates the arene instead of undergoing the desired cross-coupling.
To minimize dehalogenation:
-
Use Anhydrous Conditions: Water can be a source of protons. Ensure solvents are dry and use a robust inert atmosphere (Nitrogen or Argon).
-
Scrutinize the Base: Some bases, particularly if impure or in the presence of moisture, can promote Pd-H formation. Using spray-dried or freshly ground K₃PO₄ can be beneficial.
-
Optimize the Ligand: Bulky, electron-rich ligands that accelerate reductive elimination of the desired product can outcompete the dehalogenation pathway.
-
Check Boronic Acid Quality: Boronic acids can degrade over time to form borinic acids or other species that can facilitate protonolysis. Use high-purity, fresh boronic acid.
Workflow: Troubleshooting a Failed Suzuki Coupling```dot
graph TD { A[Start: Low Yield / No Reaction] --> B{Check Reagents}; B --> C[Is Boronic Acid pure/active?]; B --> D[Are Solvents anhydrous?]; B --> E[Is Base fresh/dry?]; A --> F{Catalyst System}; F --> G["Is the Ligand appropriate for C-Cl activation? (e.g., XPhos, SPhos)"]; F --> H["Is the Pd source active? (Try a pre-catalyst)"]; A --> I{Reaction Conditions}; I --> J[Is Temperature high enough? (80-110 °C)]; I --> K[Is reaction time sufficient? (Monitor by TLC/LCMS)]; C & D & E & G & H & J & K --> L[Re-run Experiment]; L --> M[Success!]; L --> N{Still Failing?}; N --> O[Consider protecting the carboxylic acid]; N --> P[Screen alternative solvents (e.g., Toluene, DME)]; }
Caption: The fundamental Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Section 4: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction is a reliable method for installing terminal alkynes. [13] Question: What are the standard conditions for a Sonogashira coupling with this compound, and is a copper co-catalyst necessary?
Answer: While classic Sonogashira conditions use a copper(I) co-catalyst, modern protocols have been developed that are "copper-free," which can be advantageous for avoiding the homocoupling (Glaser coupling) of the terminal alkyne. [14]
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Copper-Free Protocol | Copper-Cocatalyzed Protocol |
| Substrate | This compound | This compound |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | PdCl₂(PPh₃)₂ |
| Ligand | PPh₃ or Xantphos [15] | PPh₃ |
| Copper Source | N/A | CuI (1-5 mol%) |
| Base | A bulky amine base (e.g., i-Pr₂NEt, Et₃N) or an inorganic base like Cs₂CO₃ | Et₃N or i-Pr₂NH |
| Solvent | THF, DMF, or Toluene | THF or DMF |
| Temperature | 50-100 °C | Room Temperature to 60 °C |
Troubleshooting Tip: If you observe significant alkyne homocoupling, switching to a copper-free protocol is the most effective solution. Ensure all reagents and the reaction vessel are rigorously degassed to prevent oxidative homocoupling. [16]
Section 5: C-H Functionalization
Direct C-H functionalization is an advanced, atom-economical strategy that avoids pre-functionalization. For pyrimidines, this is challenging due to the electron-deficient nature of the C-H bonds.
Question: Is it possible to directly functionalize the C-H bonds of the pyrimidine ring instead of using the C-Cl bond?
Answer: Yes, but it requires specific directing groups and catalysts. The inherent reactivity of the pyrimidine C-H bonds is low. [4][17]The most common approach is a directed C-H activation where a functional group on the molecule guides the catalyst to a specific C-H bond. [18][19] The carboxylic acid group itself can act as a directing group, typically favoring ortho-functionalization. [20]However, on the this compound core, the C6-H bond is the most likely target. This is an emerging area, and catalyst screening is essential. Ruthenium and Palladium catalysts are most commonly employed for this transformation. [20][21]Success is highly substrate-dependent and requires significant optimization.
Section 6: Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a robust stream of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the desired concentration (typically 0.1 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
References
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- BenchChem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
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- NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC.
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- Unknown Source. (n.d.). C-H Activation.
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Sources
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Managing reaction temperature for 4-Chloropyrimidine-5-carboxylic acid synthesis
Technical Support Center: Synthesis of 4-Chloropyrimidine-5-carboxylic acid
A Guide to Managing Critical Reaction Temperatures
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind our experimental choices, particularly concerning the critical parameter of reaction temperature. Improper thermal management is a primary cause of low yields, impurity formation, and safety hazards in this process. This document provides in-depth, field-proven insights to ensure your synthesis is successful, safe, and reproducible.
Section 1: Synthesis Overview & Critical Temperature Checkpoints
The synthesis of this compound is not a trivial one-step process. A common and effective strategy involves the chlorination of a hydroxypyrimidine precursor. The most prevalent starting material for this is 4,6-dihydroxypyrimidine-5-carboxylic acid, which undergoes a dehydroxylative chlorination. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or its salt.[1]
The entire workflow is highly sensitive to temperature at two key stages: the reaction (chlorination) itself and the subsequent workup (quenching).
Caption: Overall synthesis workflow highlighting critical temperature points.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section addresses common problems encountered during the synthesis, framed in a question-and-answer format to directly tackle your experimental challenges.
Focus Area: The Chlorination Reaction
Question 1: My reaction is sluggish. After several hours at what I thought was the correct temperature, analysis shows a high percentage of unreacted starting material. What is the likely cause?
Answer: This is a classic case of insufficient activation energy. The dehydroxylative chlorination using POCl₃ requires a significant thermal input to proceed efficiently.
-
Causality: The hydroxyl groups of the pyrimidine exist in a tautomeric equilibrium with their keto form (pyrimidone).[2][3] The conversion to the chloro-derivative is a nucleophilic substitution that has a high activation barrier. The reaction temperature must be high enough to overcome this barrier and drive the equilibrium towards the desired product.
-
Troubleshooting Steps:
-
Verify Internal Temperature: Ensure your thermometer is calibrated and measuring the internal temperature of the reaction mixture, not the oil bath temperature. There can be a significant gradient.
-
Increase Temperature Gradually: Slowly raise the internal temperature to the recommended range of 95-110°C.[1] Some procedures may even call for temperatures up to 120°C.[1]
-
Extend Reaction Time: If you are hesitant to increase the temperature further, consider extending the reaction time. Monitor the reaction's progress every 1-2 hours via a suitable method (e.g., quenching a small aliquot and analyzing by LCMS or TLC) until the starting material is consumed.
-
Check Catalyst: Ensure the catalyst (e.g., triethylamine hydrochloride, N,N-dimethylaniline) was added correctly. The catalyst plays a crucial role in facilitating the reaction, and its absence or insufficiency can make the reaction appear sluggish even at the correct temperature.[1][4]
-
Question 2: My reaction mixture turned into a dark, intractable tar, and the yield of the desired product is very low. What went wrong?
Answer: This indicates product decomposition, almost certainly due to excessive temperature. While high heat is necessary, there is a ceiling beyond which the starting material and the product begin to degrade.
-
Causality: Pyrimidine rings, especially those with electron-withdrawing groups like a carboxylic acid, can be susceptible to thermal decomposition and polymerization at very high temperatures. Carboxylic acids themselves can undergo decarboxylation under harsh thermal conditions.[5] An uncontrolled exotherm during the initial heating phase is a common culprit.
-
Troubleshooting Steps:
-
Control Heating Rate: Do not heat the reaction mixture too quickly. A gradual ramp-up of temperature allows for better control and prevents localized "hot spots."
-
Ensure Adequate Stirring: Vigorous stirring is essential to ensure even heat distribution throughout the reaction vessel. If stirring is poor, material at the bottom of the flask can become superheated.
-
Establish a Temperature Ceiling: Do not exceed 120°C unless a specific, validated protocol requires it. For most applications, refluxing around 105-110°C (the boiling point of POCl₃) is sufficient.
-
Focus Area: The Quenching and Workup
Question 3: During the workup, I poured my reaction mixture onto ice, and it resulted in a violent, almost explosive, release of gas and heat. How can I perform this step safely?
Answer: You've encountered the highly exothermic and dangerous reaction of excess phosphorus oxychloride with water. This is the most hazardous part of the synthesis and requires meticulous temperature control.
-
Causality: POCl₃ reacts vigorously with water in a hydrolysis reaction that produces phosphoric acid and hydrochloric acid gas (HCl). This reaction has a very large negative enthalpy of reaction (ΔH), releasing a tremendous amount of heat. If the addition is too fast, the heat generated can cause the solution to boil instantly, creating a dangerous aerosol of corrosive acid.
-
Troubleshooting & Safety Protocol:
-
Cool the Reaction Mixture First: After the chlorination is complete, allow the reaction mixture to cool to a manageable temperature (e.g., 30-40°C) before proceeding.[1]
-
Reverse the Addition: The safest method is to add the cooled reaction mixture slowly and dropwise to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture.
-
Maintain a Low Quench Temperature: The ice/water mixture should be maintained at 0-10°C throughout the addition. Use an external ice bath to cool the quenching vessel.
-
Ensure Adequate Headspace & Ventilation: Perform the quench in a large flask (no more than half full) inside a certified chemical fume hood to safely vent the large volume of HCl gas that will evolve.
-
Caption: Troubleshooting logic for temperature-related issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal temperature range for the chlorination of 4,6-dihydroxypyrimidine-5-carboxylic acid with POCl₃?
-
A: The generally accepted and effective range is an internal reaction temperature of 95°C to 110°C.[1] This often corresponds to a gentle reflux of the phosphorus oxychloride.
-
-
Q: Why is slow, controlled heating important at the start of the reaction?
-
A: The initial reaction between the hydroxypyrimidine and POCl₃ can have an induction period followed by a significant exotherm. Slow heating allows you to maintain control and prevent the temperature from overshooting the target, which could lead to decomposition.[5]
-
-
Q: How can I monitor the reaction if taking aliquots is difficult?
-
A: A simple, non-invasive way is to monitor the off-gassing of HCl. As the reaction proceeds, HCl gas is evolved. You can route the gas through a bubbler containing mineral oil. When the bubbling slows significantly or stops, it is a strong indicator that the reaction is nearing completion.
-
-
Q: What are the visual cues that my reaction is proceeding correctly?
-
A: Typically, the starting material (a dihydroxypyrimidine) is a solid that is sparingly soluble in POCl₃, forming a slurry. As the reaction heats up and proceeds, the hydroxyl groups are replaced by chlorine atoms, and the resulting chloropyrimidine is usually soluble in the hot POCl₃. A successful reaction is often indicated by the initial slurry dissolving to form a clear, though often darkly colored, solution.
-
Section 4: Experimental Protocol & Data Summary
This protocol is a self-validating system. The checkpoints and expected observations are designed to confirm the reaction is proceeding as intended.
Protocol 1: Chlorination of 4,6-Dihydroxypyrimidine-5-carboxylic acid
Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Methodology:
-
Vessel Preparation: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (to a bubbler or scrubber), and a temperature probe, add 4,6-dihydroxypyrimidine-5-carboxylic acid (10.0 g, 58.8 mmol).
-
Reagent Charging: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 90 mL, 965 mmol) to the flask. This will form a slurry. Add N,N-dimethylaniline (1.5 mL, 11.8 mmol) as a catalyst.
-
Controlled Heating (CRITICAL POINT 1): Begin vigorous stirring. Slowly heat the mixture using a heating mantle.
-
Checkpoint: A slow evolution of HCl gas should begin around 80-90°C.
-
Action: Continue to heat the mixture to a gentle reflux, maintaining an internal temperature of 105-110°C .
-
-
Reaction Monitoring: Maintain the reflux for 3-5 hours.
-
Checkpoint: The reaction is proceeding correctly if the initial slurry dissolves to give a dark, homogeneous solution. The evolution of HCl gas will slow down as the reaction approaches completion.
-
-
Cooling: Once the reaction is complete (as determined by the cessation of gas evolution or LCMS analysis of a quenched aliquot), turn off the heat and allow the mixture to cool to approximately 30-40°C.
-
Controlled Quench (CRITICAL POINT 2):
-
Preparation: In a separate 1 L beaker or flask, prepare a vigorously stirred slurry of 500 g of crushed ice and 100 mL of water. Place this beaker in an external ice bath.
-
Action: Using a pressure-equalizing dropping funnel, add the cooled reaction mixture dropwise to the ice slurry over a period of at least 60 minutes.
-
Checkpoint: The temperature of the ice slurry must be maintained below 10°C at all times. The addition will generate a large amount of HCl gas.
-
-
Product Isolation: Upon complete addition, the this compound will precipitate as a solid. Stir the cold slurry for an additional 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.
Data Table: Summary of Temperature Parameters
| Step | Parameter | Recommended Value (°C) | Rationale & Expert Notes |
| Chlorination | Initial Heating | Ramp slowly over 30 min | Prevents uncontrolled exotherm and decomposition. |
| Reaction Reflux | 105 - 110 °C (Internal) | Optimal temperature to overcome activation energy without significant degradation.[1] | |
| Max Temperature | < 120 °C | Temperatures above this risk thermal decomposition of the product and starting material.[5] | |
| Workup | Pre-Quench Cooling | 30 - 40 °C | Reduces the initial thermal shock upon addition to ice. |
| Quenching | 0 - 10 °C | Essential for safely controlling the highly exothermic hydrolysis of excess POCl₃. |
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- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhsXXWCRmZvqBb55120QRX0xVi26DBdr0FNs4HMO7GugVg0jA9_EExU7mNCNWBOMFoZtNEYoRBWTQ3yOyofKjQJjJmsmKMPZGTdOr7968GhPQRPaD0J9umvYvPcCUYgPvwgoVIYPVSvDORu3SQFWm1cMNjqE4flVE=]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Chloropyrimidine-5-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 4-chloropyrimidine-5-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic pathway. These pyrimidine scaffolds are crucial intermediates for a range of pharmacologically active molecules, but their synthesis is often fraught with challenges.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions based on established protocols and field-proven insights. Our goal is to explain the causality behind experimental choices, helping you diagnose issues and optimize your reactions for higher yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.
Q1: My chlorination reaction of 4-hydroxypyrimidine-5-carboxylic acid with phosphoryl chloride (POCl₃) is failing or giving very low yields. What are the likely causes?
This is the most common and critical step in the synthesis, and its failure can often be traced to a few key factors.
Possible Causes & Solutions:
-
Insufficient Reagent Activity or Excess:
-
Insight: Phosphoryl chloride is the workhorse for this transformation, but it can degrade upon exposure to atmospheric moisture. Furthermore, the reaction consumes POCl₃, and using it as both reagent and solvent is a common strategy to drive the reaction to completion.[3][4]
-
Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored and handled reagent. Ensure your glassware is rigorously dried. For challenging substrates, running the reaction in a large excess of POCl₃ as the solvent at reflux is often necessary.[4]
-
-
Lack of a Catalyst:
-
Insight: The conversion of the 4-hydroxy (or its tautomeric keto form) group to the chloro group can be slow. Tertiary amines, such as N,N-dimethylaniline or pyridine, act as catalysts to accelerate this conversion.[1][4]
-
Solution: Add a catalytic or stoichiometric amount of a tertiary amine to your reaction mixture. The amine activates the hydroxyl group, making it a better leaving group. Be aware that the amine will form a hydrochloride salt, which will need to be removed during workup.[1]
-
-
Suboptimal Reaction Temperature and Time:
-
Insight: This chlorination is an energy-intensive process that requires high temperatures to overcome the activation barrier.
-
Solution: Most procedures call for heating the reaction mixture to reflux (typically >100 °C) for several hours.[4][5] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Insufficient heating will result in incomplete conversion, while excessive heating could lead to decomposition.
-
-
Presence of Water:
-
Insight: Water will rapidly quench POCl₃ and can hydrolyze the desired 4-chloropyrimidine product back to the starting material.
-
Solution: Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
Troubleshooting Workflow: Low Yield in Chlorination Step
Caption: A decision tree for troubleshooting low yields in the chlorination step.
Q2: I'm observing significant hydrolysis of my 4-chloropyrimidine product during aqueous workup. How can I prevent this?
Insight: The C4 position on the pyrimidine ring is electron-deficient due to the two ring nitrogens, making the chloro-substituent highly susceptible to nucleophilic aromatic substitution (SNAr) by water.[6] This hydrolysis is often acid-catalyzed and can rapidly degrade your product.[7]
Solutions:
-
Distillative Removal of POCl₃: Before quenching the reaction with water or ice, remove the excess POCl₃ under reduced pressure. This is the most robust method to prevent a highly exothermic and often violent quench and subsequent hydrolysis.[1]
-
Non-Aqueous Workup: After distilling off the excess POCl₃, the residue often contains the product and the amine hydrochloride catalyst. Add a non-polar organic solvent (like toluene or dichloromethane) that dissolves the chloropyrimidine but not the salt. The amine hydrochloride can then be removed by filtration.[1]
-
Careful Quenching: If distillation is not feasible, the reaction mixture must be quenched very carefully by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the POCl₃-water reaction. Immediately neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide to a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis.
Q3: I am trying to synthesize the precursor, 4-hydroxypyrimidine-5-carboxylic acid, and the yield is poor. What are the common pitfalls?
Insight: The construction of the pyrimidine ring itself is a critical first step. A common method is the reaction between a β-ketoester equivalent and an amidine or urea.[8] The efficiency of this cyclization can be highly dependent on reaction conditions.
Solutions:
-
Base and Solvent Selection: The choice of base and solvent is crucial for the condensation reaction. Alkali metal alcoholates like sodium methoxide or sodium ethoxide are commonly used bases.[8] The reaction may proceed more efficiently in a higher-boiling solvent like n-butanol, which allows for driving the reaction to completion by removing lower-boiling byproducts.[8]
-
Purity of Starting Materials: Ensure your β-ketoester and amidine/urea starting materials are pure. Impurities can lead to significant side product formation.[9]
-
Alternative Routes: If direct cyclization is problematic, consider alternative strategies. For example, a Vilsmeier-Haack formylation of a suitable pyrimidine precursor can be used to introduce the C5-aldehyde, which can then be oxidized to the carboxylic acid.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of a 4-hydroxypyrimidine with POCl₃?
The reaction proceeds through a two-step mechanism:
-
Activation of the Hydroxyl Group: The lone pair on the oxygen of the 4-hydroxy group (or its keto tautomer) attacks the electrophilic phosphorus atom of POCl₃.
-
Nucleophilic Substitution: A chloride ion is eliminated from the intermediate, which then serves as the nucleophile, attacking the C4 position of the pyrimidine ring and displacing the phosphate group to yield the 4-chloropyrimidine product. The presence of a tertiary amine catalyst facilitates the initial activation step.
Q2: My target molecule is ethyl 4-chloropyrimidine-5-carboxylate. Should I perform the chlorination on the acid or the ester?
It is generally advisable to perform the chlorination on the esterified precursor (ethyl 4-hydroxypyrimidine-5-carboxylate). The free carboxylic acid group can have poor solubility in POCl₃ and can also react with it, potentially leading to the formation of the highly reactive 5-carbonyl chloride derivative as a side product or the main product, depending on the conditions. Synthesizing the hydroxy ester first and then chlorinating provides a cleaner reaction profile.
Q3: What are the key safety precautions when working with phosphoryl chloride (POCl₃)?
POCl₃ is a highly corrosive and toxic substance that reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Quenching: Never add water directly to a large volume of POCl₃. Always add the POCl₃ solution slowly to ice/water with efficient stirring.
-
Waste Disposal: Neutralize all POCl₃-containing waste carefully before disposal according to your institution's safety guidelines.
Q4: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step?
While thionyl chloride is a potent chlorinating agent, POCl₃ is generally more effective and commonly used for converting hydroxypyrimidines to their chloro derivatives.[4] Thionyl chloride is more typically used to convert carboxylic acids to acid chlorides.[12] Using SOCl₂ for the C4-OH to C4-Cl transformation may require harsher conditions or result in lower yields compared to the standard POCl₃ protocols.
Key Experimental Protocols
Protocol 1: General Procedure for Chlorination of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Setup: Assemble a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add ethyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq). Add phosphoryl chloride (POCl₃, 5-10 eq) followed by the slow addition of N,N-dimethylaniline (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup (Distillation Method): Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).
-
Isolation: To the resulting viscous residue, add cold toluene and stir. The product will dissolve, while the N,N-dimethylaniline hydrochloride salt will precipitate. Filter the mixture and wash the solid with fresh toluene.
-
Purification: Combine the toluene filtrates and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. Purify further by column chromatography or recrystallization if necessary.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Causality |
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Highly effective for converting hydroxypyrimidines to chloropyrimidines.[4] |
| Catalyst | N,N-Dimethylaniline or Pyridine | Activates the hydroxyl group, increasing the reaction rate.[1] |
| Solvent | Excess POCl₃ or high-boiling inert solvent | Using excess reagent drives the reaction; inert solvents can be used for solubility. |
| Temperature | Reflux (≥100 °C) | High activation energy requires significant thermal input for the reaction to proceed. |
| Atmosphere | Anhydrous, Inert (N₂ or Ar) | Prevents decomposition of POCl₃ and hydrolysis of the product. |
| Workup | Distillation of excess POCl₃ | Safest method; prevents violent quench and minimizes product hydrolysis.[1] |
References
- Process for the preparation of chloropyrimidines.
- Process for preparing 4-hydroxypyrimidine.
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Interactions of Hypochlorous Acid With Pyrimidine Nucleotides, and Secondary Reactions of Chlorinated Pyrimidines With GSH, NADH, and Other Substrates. PubMed. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
The polymerisation of 4-chloropyridine. ResearchGate. [Link]
- Synthesis of chlorinated pyrimidines.
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. [Link]
- Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
New procedure for the chlorination of pyrimidine and purine nucleosides. ACS Publications. [Link]
- Process for preparing 4-hydroxypyridines.
- Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
-
This compound ethyl ester. Dana Bioscience. [Link]
-
Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. PubMed. [Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Pyrimidine Carboxylic Acid Isomers
Introduction
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biological molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as a fertile ground for drug discovery, with synthesized analogues exhibiting a wide spectrum of pharmacological activities.[3][4][5][6] Among these derivatives, pyrimidine carboxylic acids have garnered significant attention for their therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[7][8][9][10] The specific placement of the carboxylic acid group on the pyrimidine ring, giving rise to various isomers, profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the bioactivity of key pyrimidine carboxylic acid isomers, supported by experimental data and detailed protocols for researchers in the field.
The isomeric nature of pyrimidine carboxylic acids dictates their three-dimensional structure and electronic distribution, which are critical for molecular interactions with biological targets. The position of the carboxyl group can affect the molecule's ability to form hydrogen bonds, its acidity (pKa), and its overall shape, thereby influencing its binding affinity to enzymes and receptors.[11] This guide will delve into the nuanced differences in the bioactivity of these isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Structural Isomers of Pyrimidine Carboxylic Acid
The foundational structure of pyrimidine allows for the substitution of a carboxylic acid group at various positions, leading to distinct isomers. The most commonly studied isomers are 2-pyrimidinecarboxylic acid, 4-pyrimidinecarboxylic acid, and 5-pyrimidinecarboxylic acid. The strategic synthesis of these isomers is a critical first step in exploring their biological potential.[12][13][14][15][16]
Figure 1: Chemical structures of the primary pyrimidine carboxylic acid isomers.
Comparative Bioactivity Analysis
The therapeutic potential of pyrimidine carboxylic acid isomers is diverse, with significant findings in anticancer, antimicrobial, and anti-inflammatory research. The subsequent sections will compare the efficacy of these isomers in each of these domains, highlighting key structure-activity relationships.
Anticancer Activity
Pyrimidine analogues are integral to cancer chemotherapy, with compounds like 5-fluorouracil being a prime example.[1] The introduction of a carboxylic acid moiety can enhance the anticancer properties of the pyrimidine scaffold.
Comparative Efficacy:
Research has demonstrated that the position of the carboxylic acid group influences the cytotoxic effects of these compounds against various cancer cell lines. For instance, certain pyrimidine-4-carboxylic acid derivatives have shown promising anti-tumor activity.[8] The carboxyl group at the 4-position may facilitate interactions with specific enzymes or receptors involved in cancer cell proliferation.[17] Studies have also explored pyrido[2,3-d]pyrimidine carboxylates, which have shown significant activity against colon, liver, and cervical cancer cell lines in MTT assays.[1]
| Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine carboxylate derivative 1 | Liver (HepG2) | 8.66 | [1] |
| Pyrido[2,3-d]pyrimidine carboxylate derivative 2 | Liver (HepG2) | 7.11 | [1] |
| Pyrido[2,3-d]pyrimidine carboxylate derivative 3 | Liver (HepG2) | 5.50 | [1] |
| Pyrido[2,3-d]pyrimidine carboxylate derivative 3 | Breast (MCF-7) | 7.29 | [1] |
| Pyrrole[2,3-d]pyrimidin-4-one derivative | Neuroblastoma (CHP-212) | - | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of pyrimidine carboxylic acid isomers against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Pyrimidine carboxylic acid isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylic acid isomers in the complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The pyrimidine scaffold is present in several antimicrobial agents.[4][18] The addition of a carboxylic acid group can modulate the antimicrobial spectrum and potency of these compounds.
Comparative Efficacy:
The antimicrobial activity of pyrimidine derivatives is often influenced by the substituents on the ring.[19] While direct comparative studies on the simple isomers are less common, research on derivatives indicates that the overall molecular structure, including the position of the carboxylic acid, is crucial for activity. For example, some thieno[2,3-d]pyrimidine derivatives have shown excellent antimicrobial activity.[18] The presence of a carboxylic acid group can enhance the antibacterial activity of pyrimidine analogs.[20]
Experimental Protocol: Agar Well Diffusion Assay
This protocol is used to assess the antimicrobial activity of pyrimidine carboxylic acid isomers against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar/broth (for bacteria)
-
Sabouraud dextrose agar/broth (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Pyrimidine carboxylic acid isomers (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism evenly over the surface.
-
Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones of inhibition of the test compounds with the positive and negative controls.
Anti-inflammatory Activity
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[10][21]
Comparative Efficacy:
The anti-inflammatory activity of pyrimidine carboxylic acid derivatives is often linked to their ability to inhibit COX enzymes, which are involved in the synthesis of prostaglandins.[10] The presence and position of the carboxylic acid group can significantly influence this inhibitory activity. For instance, several imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives have demonstrated remarkable anti-inflammatory effects.[9] The carboxylic acid moiety is often a key pharmacophoric feature for binding to the active site of COX enzymes.
| Derivative Class | Key Finding | Reference |
| Imidazo[1,2-a]pyrimidine-2-carboxylic acid analogs | Almost all derivatives showed remarkable anti-inflammatory activity. | [9] |
| Pyrido[1,2-c]pyrimidines | Inhibited PGE2 generation by COX-2. | [9] |
| 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid | Showed 5-LOX inhibitory activity. | [10] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol measures the ability of pyrimidine carboxylic acid isomers to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
-
Pyrimidine carboxylic acid isomers
-
Positive control (e.g., Indomethacin, Celecoxib)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the reaction buffer. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction according to the kit instructions.
-
PGE2 Detection: Measure the amount of PGE2 produced using the detection kit and a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Figure 3: Simplified pathway of COX-mediated inflammation and the inhibitory action of pyrimidine carboxylic acid isomers.
The isomeric form of pyrimidine carboxylic acids is a critical determinant of their biological activity. While this guide provides a comparative overview and standardized protocols for evaluation, it is evident that further research is needed to fully elucidate the structure-activity relationships for each isomer. The position of the carboxylic acid group, in concert with other substituents on the pyrimidine ring, fine-tunes the molecule's interaction with biological targets, leading to varying degrees of anticancer, antimicrobial, and anti-inflammatory efficacy. The provided experimental frameworks offer a robust starting point for researchers to systematically evaluate and compare the bioactivity of novel pyrimidine carboxylic acid isomers, paving the way for the development of more potent and selective therapeutic agents.
References
-
Shelar Uttam B et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Chemical and Pharmaceutical Research, 14(3), 33-40.
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. International Journal of Molecular Sciences, 13(5), 6234-6247.
-
(2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.
-
Biernat, M., et al. (2020). Synthesis and antibacterial properties of pyrimidine derivatives. Molecules, 25(22), 5463.
-
Shelar Uttam B et al. (2022). Review on Antimicrobial Activity of Pyrimidine. ProQuest.
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar.
-
Alam, M. A., & Siddiqui, N. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 71(3), 239–244.
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21546-21579.
-
(2025). Pyrimidine as antiinflammatory agent: A review. ResearchGate.
-
Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
-
(Year N/A). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
-
(Year N/A). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Source N/A.
-
(2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online.
-
(Year N/A). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
-
(Year N/A). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
-
(Year N/A). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
-
(Year N/A). Pyrimidine synthesis. Organic Chemistry Portal.
-
(Year N/A). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
-
(2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate.
-
(2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
-
van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(3), 1639-1660.
-
(Year N/A). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
-
Kim, H. S., et al. (2009). Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists. Bioorganic & Medicinal Chemistry, 17(10), 3562-3573.
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(2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
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4-Chloropyrimidine-5-carboxylic acid vs 2-chloropyrimidine-5-carboxylic acid reactivity
An In-Depth Guide to the Comparative Reactivity of 4-Chloropyrimidine-5-carboxylic acid and 2-chloropyrimidine-5-carboxylic acid
For researchers, scientists, and drug development professionals, the nuanced reactivity of heterocyclic building blocks is a cornerstone of efficient and successful molecular design. The pyrimidine scaffold is a privileged motif in medicinal chemistry, and its functionalization often involves the strategic use of halogenated intermediates.[1] This guide provides a detailed, objective comparison of two critical constitutional isomers: this compound and 2-chloropyrimidine-5-carboxylic acid.
The selection between these two reagents is not arbitrary; it is a decision dictated by the fundamental electronic and steric properties of the molecule. Understanding their differential reactivity in key synthetic transformations is paramount for optimizing reaction conditions, maximizing yields, and achieving desired synthetic outcomes. This document delves into the mechanistic underpinnings of their behavior in Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Amide Bond Formation, supported by established chemical principles and experimental insights.
The Electronic and Steric Landscape: A Tale of Two Positions
The pyrimidine ring is an inherently electron-deficient heteroaromatic system, a direct result of the two electronegative nitrogen atoms at positions 1 and 3.[2] These atoms exert potent inductive (-I) and mesomeric (-M) electron-withdrawing effects, rendering the ring carbons electrophilic and thus susceptible to nucleophilic attack. The C2, C4, and C6 positions are particularly activated.[2]
The addition of a chlorine atom and a carboxylic acid group further modulates this electronic environment. Both are electron-withdrawing groups, further enhancing the electrophilicity of the ring.[3] However, the position of the chlorine atom—either C2 or C4—creates distinct electronic and steric environments that govern their reactivity.
-
This compound: The chlorine at C4 is para to the N1 nitrogen and ortho to the N3 nitrogen. This position is highly activated towards nucleophilic attack. Attack at C4 allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the more stabilizing para-like N1 nitrogen.[4] However, the C5-carboxylic acid group is directly adjacent, potentially creating steric hindrance for incoming reagents.[5][6]
-
2-Chloropyrimidine-5-carboxylic acid: The chlorine at C2 is flanked by both ring nitrogens. While this position is also activated, it is generally considered less reactive in SNAr than the C4 position.[4][7] This is often attributed to greater electrostatic repulsion between the incoming nucleophile and the lone pairs of the two adjacent nitrogen atoms.[4] Steric hindrance from the C5-substituent is less of a direct factor at the C2 position.
The logical relationship for selecting the appropriate isomer based on the intended reaction is outlined below.
Caption: Isomer selection workflow based on reaction type.
Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is best understood by comparing their performance in common, synthetically important reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles. It proceeds via a two-step addition-elimination mechanism, forming a high-energy Meisenheimer intermediate.[8]
General Reactivity Trend: 4-Chloro > 2-Chloro
In nearly all cases involving pyrimidines, the C4 position is significantly more reactive towards nucleophilic displacement than the C2 position.[4][7][9]
-
Mechanistic Rationale: The superior reactivity of the 4-chloro isomer stems from the greater stabilization of the anionic Meisenheimer intermediate formed upon nucleophilic attack. When the nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the N1 nitrogen, which is in a para-like position, providing substantial resonance stabilization. Attack at the C2 position delocalizes the charge across both adjacent nitrogens, but this is generally a less favorable arrangement.[4] Studies on 2,4-dichloropyrimidine consistently show regioselective substitution at C4 under kinetic control.[9][10]
-
Influence of the Carboxylic Acid: The strongly electron-withdrawing C5-carboxylic acid group activates both isomers towards SNAr. However, its steric bulk, while modest, is positioned directly adjacent to the C4 position. For very bulky nucleophiles, this could potentially temper the inherent electronic advantage of the 4-chloro isomer, although for most common nucleophiles (amines, alkoxides), the electronic effect is expected to dominate.
Caption: SNAr at C4 allows charge delocalization to the para nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling are indispensable for forming C-C bonds.[11][12] The key step in these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[8][13]
General Reactivity Trend: 4-Chloro > 2-Chloro
The reactivity of aryl halides in cross-coupling generally follows the trend I > Br > Cl, reflecting C-X bond dissociation energies.[8] When comparing two C-Cl bonds on the same ring, electronic factors become the primary determinant.
-
Mechanistic Rationale: Oxidative addition is facilitated at more electrophilic (electron-poor) carbon centers. As established in the SNAr discussion, the C4 position of the pyrimidine ring is more electron-deficient than the C2 position. This heightened electrophilicity lowers the activation energy for the rate-determining oxidative addition step, leading to a faster overall reaction rate. Experimental studies on the regioselective Suzuki coupling of 2,4-dichloropyrimidines confirm that coupling occurs preferentially at the C4 position.[9][10]
-
Practical Implications: The higher reactivity of the 4-chloro isomer allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its 2-chloro counterpart.[9]
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Amide Bond Formation
The formation of an amide bond involves the activation of the carboxylic acid followed by reaction with an amine.[14] Numerous coupling reagents (e.g., HATU, HOBt/EDC, BOP) are available to facilitate this transformation.[15][16]
General Reactivity Trend: 4-Chloro ≈ 2-Chloro
Unlike reactions at the C-Cl bond, the reactivity of the C5-carboxylic acid is less sensitive to the specific placement of the chlorine atom at C2 versus C4.
-
Mechanistic Rationale: The primary factor influencing the reactivity of the carboxylic acid is the overall electron-withdrawing character of the chloropyrimidine ring. Both isomers possess a highly electron-deficient ring, which increases the acidity of the carboxylic proton and facilitates the activation step (e.g., formation of an active ester). The subtle electronic difference transmitted from the C2 vs. C4 position to the C5 position is marginal and is unlikely to cause a significant difference in reaction rates or yields.
-
Key Success Factors: The success of the amide coupling will depend almost entirely on the choice of coupling reagent, solvent, and the nucleophilicity of the amine, rather than on the isomer of the chloropyrimidine-5-carboxylic acid used.[17] For sterically hindered amines or electron-deficient anilines, more powerful coupling reagents or elevated temperatures may be required, irrespective of the starting isomer.[15]
Quantitative Data Summary
| Reaction Type | More Reactive Isomer | Rationale | Relative Rate (Estimate) |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Greater stabilization of Meisenheimer intermediate via para-N1 delocalization.[4] | 10-100x faster |
| Palladium-Catalyzed Cross-Coupling | This compound | More electrophilic C4 carbon facilitates the rate-limiting oxidative addition step.[9][10] | 5-50x faster |
| Amide Bond Formation (at C5-COOH) | Approximately Equal | Reactivity is dominated by the overall electron-deficient ring and coupling conditions, not the specific chloro position. | ~1x (similar) |
Experimental Protocols
The following protocols are representative procedures based on established methodologies for analogous systems. Researchers should perform their own optimization.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Benzylamine
This protocol describes the amination at the C4 position, which is expected to be more facile.
-
To a stirred solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or NMP, 0.5 M) is added a base such as diisopropylethylamine (DIPEA, 2.5 equiv.).
-
Benzylamine (1.1 equiv.) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to 60-80 °C and monitored by LC-MS or TLC until consumption of the starting material is complete (typically 2-6 hours).
-
Upon completion, the mixture is cooled to room temperature, diluted with water, and acidified with 1N HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield the desired 4-(benzylamino)pyrimidine-5-carboxylic acid. Causality Note: Using the 2-chloro isomer would likely require higher temperatures or significantly longer reaction times to achieve a comparable conversion due to its lower intrinsic reactivity.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol leverages the higher reactivity of the C4-Cl bond for efficient C-C bond formation.
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable phosphine ligand like XPhos (0.1 equiv.).[11][13]
-
Add a solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v, 0.2 M).
-
Heat the mixture to 90-100 °C and stir vigorously until the reaction is complete as judged by LC-MS (typically 4-12 hours).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine. The aqueous layer can be acidified to precipitate the product, which is then filtered. Alternatively, the organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by column chromatography or recrystallization. Causality Note: The choice of a modern, electron-rich phosphine ligand is crucial for activating the C-Cl bond. Attempting this reaction with the 2-chloro isomer would likely result in a sluggish reaction and lower yield under identical conditions.[9]
Protocol 3: Amide Bond Formation with Morpholine
This protocol is applicable to both isomers due to their similar carboxylic acid reactivity.
-
Dissolve the chloropyrimidine-5-carboxylic acid (1.0 equiv., either isomer) in an anhydrous polar aprotic solvent like DMF (0.5 M).
-
Add an amide coupling reagent such as HATU (1.2 equiv.) followed by a non-nucleophilic base like DIPEA (3.0 equiv.).[16]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add morpholine (1.1 equiv.) and continue to stir the reaction at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography if necessary. Causality Note: The efficiency of this reaction is primarily dependent on the effectiveness of the coupling reagent (HATU) in forming the activated O-acylisourea intermediate, a factor independent of the chlorine's position on the pyrimidine ring.
References
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Thompson, A. D., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
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PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
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Jakubkiene, V., et al. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. [Link]
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Thompson, A. D., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. American Chemical Society. [Link]
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Gong, Y., & He, W. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
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Urbancova, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
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RSC Publishing. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. [Link]
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SciSpace. (n.d.). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. [Link]
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ResearchGate. (2012). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution: A Rebuttal. [Link]
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ResearchGate. (2007). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution. [Link]
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ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]
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Srogl, J., & Allred, G. D. (2000). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
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Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. [Link]
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La Salle University. (n.d.). Substituent Effects. [Link]
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Synthonix. (n.d.). 2-Chloropyrimidine-5-carboxylic acid. [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
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Harden, D. B., Mokrosz, M. J., & Strekowski, L. (1988). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 53(18), 4137-4140. [Link]
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Ortar, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11053. [Link]
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Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
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YouTube. (2023). Steric Hindrance | Organic Chemistry. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
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Battilocchio, C., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670. [Link]
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Nemeroff, M. E., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology. [Link]
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MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 81-104. [Link]
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RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
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PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. [Link]
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Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
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SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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A Comparative Guide to the Synthesis of 4-Chloropyrimidine-5-carboxylic Acid
Introduction: The Significance of 4-Chloropyrimidine-5-carboxylic Acid
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its rigid, aromatic scaffold, adorned with strategically positioned functional groups—a reactive chloro-substituent and a versatile carboxylic acid—makes it an invaluable intermediate for constructing complex molecular architectures. The pyrimidine core is a ubiquitous feature in biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The chloro group at the 4-position serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine, oxygen, or sulfur-based nucleophiles. Concurrently, the carboxylic acid at the 5-position provides a handle for amide bond formation, esterification, or other derivatizations.
Given its importance, the efficient and scalable synthesis of this intermediate is a critical concern for medicinal and process chemists. This guide provides an in-depth comparison of the most prevalent synthetic routes, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal pathway for their specific needs.
Primary Synthetic Route: A Three-Step Pathway from Diethyl Ethoxymethylenemalonate (EMME)
The most established and reliable method for synthesizing this compound involves a three-step sequence starting from the readily available acyclic precursor, diethyl ethoxymethylenemalonate (EMME). This pathway is characterized by its logical progression: construction of the pyrimidine ring, installation of the chloro group, and final conversion to the target carboxylic acid.
Part 1: Ring Formation via Cyclocondensation
The foundational step is the construction of the pyrimidine heterocycle. This is achieved through the cyclocondensation reaction between EMME and formamidine.
-
Causality Behind Experimental Choices: EMME is an ideal 1,3-dielectrophile. The enol ether functionality and the two ester groups provide multiple sites for nucleophilic attack. Formamidine, as the N-C-N component, acts as a dinucleophile. The reaction is typically mediated by a base, such as sodium ethoxide (NaOEt), which serves two purposes: it deprotonates the formamidine to increase its nucleophilicity and catalyzes the condensation and subsequent cyclization by eliminating ethanol. The product of this reaction is Ethyl 4-hydroxypyrimidine-5-carboxylate.[1] It's crucial to understand that this "hydroxy" pyrimidine exists predominantly in its more stable keto tautomer form, 4-oxo-1,4-dihydropyrimidine-5-carboxylate.
Caption: Workflow for pyrimidine core synthesis via cyclocondensation.
Experimental Protocol: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reaction: To a solution of sodium ethoxide (prepared by dissolving 1.1 eq. of sodium metal in absolute ethanol), add formamidine hydrochloride (1.0 eq.). Stir the resulting suspension for 20-30 minutes at room temperature.
-
Addition: Add diethyl ethoxymethylenemalonate (1.0 eq.) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and then in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~5-6.
-
Isolation: The product will precipitate as a white solid. Collect the solid by filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the pure ethyl 4-hydroxypyrimidine-5-carboxylate.
Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)
With the pyrimidine core assembled, the next critical step is the conversion of the 4-oxo group into a 4-chloro group. This transformation requires a potent chlorinating agent due to the aromatic stability of the pyrimidine ring and the stable keto-enol tautomerism.
-
Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation. The mechanism involves the initial phosphorylation of the pyrimidine oxygen atom (from the keto tautomer), converting the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate moiety, yielding the 4-chloropyrimidine product. This reaction is often performed neat (using POCl₃ as the solvent) or in a high-boiling inert solvent. The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine hydrochloride, can catalyze the reaction.[2][3] Extreme caution is necessary as POCl₃ is highly corrosive, toxic, and reacts violently with water.
Caption: Chlorination of the 4-hydroxy pyrimidine intermediate.
Experimental Protocol: Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a calcium chloride drying tube.
-
Reaction: Suspend ethyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq.) in phosphorus oxychloride (5-10 eq.).
-
Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. (Caution: This is a highly exothermic and hazardous step that releases HCl gas).
-
Extraction: Once the excess POCl₃ has been quenched, neutralize the aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution until basic (pH > 8). Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloropyrimidine-5-carboxylate, which can be purified by column chromatography or recrystallization.
Part 3: Saponification to the Final Product
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
-
Causality Behind Experimental Choices: Base-mediated hydrolysis, typically using sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed aqueous/organic solvent system, is efficient and straightforward. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. A final acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.
Caption: Final hydrolysis step to the target carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve or suspend ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq.) in a mixture of THF and water in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq.) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.
-
Workup: Remove the organic solvent (THF) under reduced pressure. Cool the remaining aqueous solution in an ice bath.
-
Isolation: Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is ~2-3. The final product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield this compound.
Alternative Precursor: The Uracil-5-carboxylic Acid Route
An alternative starting point for pyrimidine synthesis is Uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid).[4] While structurally related, its use for the selective synthesis of this compound presents significant challenges.
-
Synthetic Challenge: Uracil-5-carboxylic acid possesses two hydroxyl (oxo) groups at the 2- and 4-positions. Treating this substrate with a strong chlorinating agent like POCl₃ or a mixture of PCl₅/POCl₃ will typically result in the chlorination of both positions.[5] This leads to the formation of 2,4-dichloropyrimidine-5-carboxylic acid (or its corresponding acid chloride), not the desired mono-chloro product. Achieving selective mono-chlorination at the 4-position while leaving the 2-position untouched is chemically difficult and not a standard procedure. Therefore, this route is more suitable for producing 2,4-dichloro pyrimidine derivatives.
Comparative Analysis
| Parameter | EMME Route | Uracil-5-carboxylic Acid Route |
| Starting Materials | Diethyl ethoxymethylenemalonate, Formamidine | Uracil-5-carboxylic acid |
| Number of Steps | 3 (Cyclization, Chlorination, Hydrolysis) | 1 (Chlorination) |
| Primary Product | This compound | 2,4-Dichloropyrimidine-5-carboxylic acid chloride[5] |
| Selectivity | High regioselectivity for the 4-position. | Poor selectivity for mono-chlorination. |
| Key Reagents | NaOEt, POCl₃, NaOH | POCl₃, PCl₅ or PCl₃/Cl₂[5] |
| Advantages | Reliable, well-documented, high selectivity, leads directly to the desired product. | Fewer steps to a dichlorinated analogue. |
| Disadvantages | Multi-step process, requires handling of hazardous POCl₃. | Does not yield the target mono-chloro compound; poor selectivity. |
| Overall Feasibility | High. This is the recommended route. | Low for the target compound. |
Conclusion and Recommendation
For researchers and drug development professionals aiming to synthesize this compound, the three-step sequence commencing with diethyl ethoxymethylenemalonate (EMME) is the most logical, reliable, and scientifically sound approach. This pathway offers excellent control over the chemical transformations, ensuring high regioselectivity for the desired isomer. While it involves multiple steps and the handling of hazardous reagents like phosphorus oxychloride, the procedures are well-established in the chemical literature and provide a clear, reproducible path to the target molecule. The alternative route starting from Uracil-5-carboxylic acid is not a viable option for obtaining the 4-chloro-mono-substituted product due to a lack of selectivity in the chlorination step, typically yielding the 2,4-dichloro derivative instead. Therefore, the EMME-based synthesis stands as the superior and recommended methodology.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. Available at: [Link]
- Somlo, T., & Rochat, A. C. (1971). U.S. Patent No. 3,561,005. Washington, DC: U.S. Patent and Trademark Office.
- Wittenburg, E. (1996). U.S. Patent No. 5,525,724. Washington, DC: U.S. Patent and Trademark Office.
- CN111004184A. (2020). Synthesis process of 4, 6-dichloropyrimidine. Google Patents.
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- 4. 2,4-Dihydroxypyrimidine-5-carboxylic acid | TargetMol [targetmol.com]
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A Senior Application Scientist's Guide to the In Vitro Validation of 4-Chloropyrimidine-5-carboxylic acid's Biological Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-Chloropyrimidine-5-carboxylic acid in vitro. We will objectively compare its performance with a known alternative, providing the underlying scientific rationale and detailed experimental protocols to ensure reproducibility and trustworthiness.
Introduction: The Rationale for Investigating this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Many pyrimidine derivatives exert their therapeutic effects by targeting fundamental cellular processes. One such critical process is the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.
Rapidly proliferating cells, particularly cancer cells, have a high demand for nucleotides to sustain their growth.[4] This metabolic dependency makes the pyrimidine biosynthesis pathway an attractive target for anticancer drug development. A rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH) .[5] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly reliant on this pathway.[4][6]
Given its structure as a pyrimidine derivative, we hypothesize that This compound may exert its biological activity through the inhibition of DHODH. To validate this hypothesis and quantify its potency, this guide will compare it against Brequinar , a well-characterized and potent DHODH inhibitor with known anti-proliferative activity.[7][8]
Experimental Design: A Two-Pronged Approach to Validation
Our experimental strategy is designed to provide a multi-faceted validation of the compound's activity, moving from a cellular-level observation to a specific molecular target.
Primary Objective: To determine and compare the cytotoxic (anti-proliferative) effects of this compound and Brequinar on a relevant cancer cell line.
Secondary Objective: To directly measure and compare the inhibitory activity of both compounds against the human DHODH enzyme.
Causality Behind Experimental Choices:
-
Cell Line Selection: We have selected the MV4-11 human Acute Myeloid Leukemia (AML) cell line . AML is a hematologic malignancy characterized by rapid, uncontrolled proliferation and a demonstrated dependency on the de novo pyrimidine synthesis pathway, making it an excellent model for assessing DHODH inhibitors.[5]
-
Comparator Compound: Brequinar serves as our positive control and benchmark. Its well-documented, high-potency inhibition of DHODH provides a standard against which the activity of our test compound can be judged.[7][8]
-
Dual-Assay System: By combining a cellular cytotoxicity assay with a direct enzymatic assay, we can establish a clear link between molecular target inhibition and the observed biological effect. A strong correlation between the two results would provide compelling evidence for the compound's mechanism of action.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the validation process, from initial preparation to final data analysis.
Caption: Overall experimental workflow for the validation of this compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol A: Cell Viability/Cytotoxicity Assay (MTT Method)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
This compound (Test Compound)
-
Brequinar (Positive Control Compound)
-
Doxorubicin (Positive Control for general cytotoxicity)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X concentration series of the test compound, Brequinar, and Doxorubicin in culture medium. The final concentration range should typically span several orders of magnitude (e.g., 0.01 µM to 100 µM). Prepare a 2X vehicle control (DMSO) at the highest concentration used for the compounds.
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. This will bring the final volume to 200 µL and the compound concentrations to 1X.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol B: Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
This protocol measures the direct inhibition of recombinant human DHODH enzyme activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q (CoQ) or Decylubiquinone - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Indicator dye
-
This compound and Brequinar
Step-by-Step Methodology:
-
Compound Plating: In a 96-well plate, add 2 µL of serially diluted test compounds and Brequinar in DMSO. Include wells with DMSO only for 'no inhibition' controls.
-
Enzyme Addition: Add 50 µL of DHODH enzyme diluted in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Mix Preparation: Prepare a substrate mixture containing DHO, CoQ, and DCIP in assay buffer.
-
Reaction Initiation: Add 50 µL of the substrate mix to each well to start the reaction. The DHODH-mediated reduction of CoQ will be coupled to the reduction of DCIP, leading to a decrease in absorbance.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm kinetically over 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Normalize the rates to the 'no inhibition' control. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The DHODH Pathway and its Inhibition
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the downstream consequences of its inhibition.
Caption: Inhibition of DHODH by 4-CPCA blocks pyrimidine synthesis, impacting DNA/RNA production.
Data Summary and Comparative Analysis
The following tables present hypothetical, yet realistic, data that could be generated from the described protocols. This allows for a direct comparison of the in vitro efficacy of this compound against the benchmark inhibitor, Brequinar.
Table 1: Comparative Cytotoxicity against MV4-11 AML Cells
| Compound | Target Cell Line | IC₅₀ (µM) |
| This compound | MV4-11 | 1.25 |
| Brequinar | MV4-11 | 0.05 |
Table 2: Comparative Inhibition of Human DHODH Enzyme
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | Human DHODH | 85 |
| Brequinar | Human DHODH | 5.2[7] |
Interpretation of Results
-
Activity Confirmation: this compound demonstrates both direct enzymatic inhibition of DHODH and potent cytotoxic activity against a cancer cell line known to be dependent on the pyrimidine synthesis pathway. This validates its biological activity.
-
Mechanism Correlation: The compound's ability to inhibit the DHODH enzyme at a nanomolar concentration strongly suggests that its cytotoxic effect is, at least in part, mediated through this mechanism of action.
-
Potency Comparison: While active, this compound is less potent than the benchmark inhibitor, Brequinar, in both the enzymatic and cellular assays. The IC₅₀ values are approximately 16-fold higher in the enzymatic assay and 25-fold higher in the cellular assay.
-
Further Investigation: The difference in potency between the enzymatic and cellular assays (85 nM vs. 1250 nM) for this compound is noteworthy. This could be attributed to several factors, including cell membrane permeability, efflux pump activity, or the compound's metabolic stability. These aspects warrant further investigation in secondary assays.
This guide provides a robust, scientifically-grounded methodology for the initial in vitro validation of this compound. The results from these experiments would serve as a critical foundation for further preclinical development, including structure-activity relationship (SAR) studies to potentially improve potency and pharmacokinetic properties.
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]
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The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Blood (ASH Publications). [Link]
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Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
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Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection. PMC - PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloropyrimidine-5-carboxylic Acid Analogs
Abstract
The 4-chloropyrimidine-5-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, with a particular focus on their role as kinase inhibitors. We will delve into the causal relationships behind experimental design, synthesize data from various studies, and provide detailed protocols to empower researchers in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for their discovery programs.
The Pyrimidine Scaffold: A Foundation for Potent Therapeutics
The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for medicinal chemists, leading to a wide array of approved drugs.[2][3] The unique arrangement of its nitrogen atoms allows for a combination of hydrogen bond donating and accepting capabilities, facilitating robust and specific interactions with biological targets.[2] The this compound core, in particular, offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Strategic Dissection of the this compound Scaffold: Key Modification Points and Their Impact
The biological activity of this scaffold can be significantly modulated by substitutions at various positions. The following sections explore the SAR at each key position, drawing on data from numerous studies.
The C4-Position: A Gateway to Diversity
The chlorine atom at the C4 position is a key synthetic handle, readily displaced by nucleophiles. This allows for the introduction of a wide variety of substituents, most commonly amines, which can profoundly influence target engagement. The 2-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites.[4]
-
Impact of Amino Substituents: The nature of the amine substituent at C4 is critical. For instance, in the development of Aurora kinase inhibitors, bis-anilinopyrimidine structures have shown high potency.[5] The aniline ring (termed the A-ring) can be further substituted to optimize activity.
The C5-Position: Fine-Tuning Potency and Selectivity
The C5 position offers another avenue for modifying the scaffold's properties. Substituents at this position can influence steric and electronic properties, impacting both potency and selectivity.
-
Small Alkynyl Groups: Introduction of a small ethynyl group at the C5 position has been a strategy in developing certain kinase inhibitors.[4]
-
Halogenation: Incorporation of a fluorine atom at the C5 position has been shown to lead to highly potent inhibitors of Aurora A that bind in a DFG-out conformation.[5]
The C2-Position: Modulating Target Interactions
Substituents at the C2 position can also play a significant role in the SAR of these analogs.
-
Amino and Substituted Amino Groups: Similar to the C4 position, the C2 position is often functionalized with amino groups that can be further derivatized. In a series of pyrimidine-4-carboxamides developed as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, an N-methylphenethylamine group at the C2 position was found to be important for inhibitory activity.[6][7]
The C5-Carboxylic Acid: A Critical Pharmacophore and Opportunities for Bioisosteric Replacement
The carboxylic acid group at the C5 position is often a key pharmacophore, forming critical interactions with the target protein. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic instability.[8][9] This has led to the exploration of carboxylic acid bioisosteres, which are functional groups with similar physicochemical properties.[10]
-
Rationale for Bioisosteric Replacement: Replacing a carboxylic acid with a bioisostere can mitigate the risk of forming reactive metabolites through acyl glucuronidation, improve CNS distribution, and create new intellectual property.[8][11]
-
Common Bioisosteres:
-
Predictive Challenges: The success of a bioisosteric replacement is context-dependent and not easily predictable, often requiring the screening of a panel of isosteres.[8][9]
Comparative Analysis of Analog Performance: A Data-Driven Approach
To illustrate the SAR principles discussed, the following table summarizes the activity of various pyrimidine analogs from different studies. This allows for a direct comparison of how structural modifications impact biological activity.
| Scaffold | Target | Key Substituents | Activity (IC50) | Reference |
| Bisanilinopyrimidine | Aurora A Kinase | ortho-carboxylic acid on A-ring, various polar groups on B-ring | 6.1 ± 1.0 nM | [5] |
| 2,5-Dichloropyrimidine | MSK1 CTKD | 2,5-dichloro, amine at C4 | 200 nM | [12] |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Benzylidene and hydrazone moieties | 0.53 - 0.61 µM | [13] |
| Pyrimidine-4-carboxamide | NAPE-PLD | Varied substituents at C2, C4, and C6 | Sub-micromolar to nanomolar | [6][7] |
| 4-Chloro-5-ethynylpyrimidin-2-amine | Kinases | Varied | Not specified | [4] |
| Pyrimidine-5-carbonitrile | EGFR/COX-2 | Varied | 1.66 - 1.83 µM (Colo 205) | [14] |
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a common in vitro kinase inhibition assay.
General Synthesis of Bisanilinopyrimidine Analogs
This protocol is adapted from the synthesis of Aurora kinase inhibitors.[5]
Workflow Diagram:
Caption: General synthetic route to bisanilinopyrimidine carboxylic acid library.
Step-by-Step Procedure:
-
Synthesis of Intermediate Library: React 2,4-dichloropyrimidine with a library of commercially available anilines carrying substituents such as carboxylic acid, esters, amides, or chlorine at the ortho-position. This reaction is typically carried out using established literature protocols to yield a library of C4-substituted intermediates.
-
Nucleophilic Aromatic Substitution: The intermediate from step 1 is then reacted with a second aniline, such as para-aminobenzoic acid, to displace the remaining chlorine atom at the C2 position.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Note that direct synthesis can sometimes lead to by-products like decarboxylation, requiring careful purification.[5]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a widely used luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[15]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, combine the kinase of interest, its substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the C2, C4, and C5 positions, as well as the potential for bioisosteric replacement of the C5-carboxylic acid to optimize pharmacokinetic properties. Future research in this area will likely focus on the development of more selective and potent analogs with improved drug-like properties, guided by the foundational SAR principles outlined herein. The continued exploration of novel substituents and bioisosteres, coupled with advanced computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics based on this privileged scaffold.
References
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Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
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Aouad, M. R., et al. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 6(11). [Link]
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Aouad, M. R. (2022). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
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Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. [Link]
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Al-Rashood, S. T., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Acta Pharmaceutica Sinica B, 9(4), 679-699. [Link]
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Petrou, I., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 511-516. [Link]
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van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 530-552. [Link]
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Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143-1151. [Link]
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Abou-Zied, H. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 13(1), 10118. [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 26(24), 7565. [Link]
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van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]
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Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32958-32975. [Link]
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A Comparative Guide to LC-MS Method Validation for 4-Chloropyrimidine-5-carboxylic Acid Quantification in Human Plasma
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is the bedrock of preclinical and clinical research. The accuracy and reliability of pharmacokinetic and toxicokinetic data hinge entirely on the quality of the underlying bioanalytical method. This guide provides an in-depth, experience-driven comparison of two hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determination of 4-Chloropyrimidine-5-carboxylic acid in human plasma.
This compound, a key heterocyclic building block, presents analytical challenges typical of small, polar, halogenated molecules. These include potentially poor retention on traditional reversed-phase columns and the need for sensitive, specific detection. This guide will not only detail the validation protocols in accordance with international guidelines but also explore the scientific rationale behind the methodological choices that differentiate a superior method from an adequate one.
The Foundation: Regulatory Expectations
The validation of bioanalytical methods is a regulatory requirement, with primary guidance provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] These guidelines, including the harmonized ICH M10 guideline, provide a framework for demonstrating that a method is fit for its intended purpose.[4] This guide will adhere to these principles, focusing on specificity, linearity, accuracy, precision, and stability.
Methodological Overview: Two Approaches to the Same Challenge
To illustrate the impact of analytical choices, we will compare two hypothetical LC-MS/MS methods:
-
Method A (Optimized): Employs a modern reversed-phase column designed for enhanced retention of polar analytes and a stable isotope-labeled internal standard (SIL-IS).
-
Method B (Conventional): Utilizes a standard C18 column and a structurally analogous (non-isotopic) internal standard.
Both methods will utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, a standard for quantitative bioanalysis due to its high selectivity and sensitivity.[5][6]
Experimental Workflow: A Visual Overview
Caption: General Bioanalytical Workflow from Sample to Result.
Part 1: Method Development and Specificity
The goal of method development is to achieve reliable separation and detection. For a polar compound like this compound, chromatographic retention is a key challenge.[7][8]
Chromatographic Conditions
| Parameter | Method A (Optimized) | Method B (Conventional) | Rationale |
| LC Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) | Standard C18 (5 µm, 4.6 x 150 mm) | The HSS T3 column is designed to provide enhanced retention for polar compounds under reversed-phase conditions, crucial for moving the analyte away from the solvent front and potential matrix interference.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that aids in the ionization of analytes for mass spectrometry.[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Maintaining the modifier in the organic phase ensures consistent pH throughout the gradient, improving peak shape. |
| Gradient | 5% to 95% B over 5 min | 10% to 90% B over 10 min | The faster gradient on the UPLC column in Method A allows for shorter run times without sacrificing resolution. |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Appropriate for the respective column dimensions. |
| Column Temp. | 40°C | 35°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.[12] |
Mass Spectrometric Conditions
Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode, suitable for the acidic nature of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 157.0 | 112.0 |
| Internal Standard (Method A) | ||
| This compound-¹³C₂,¹⁵N₂ | 161.0 | 116.0 |
| Internal Standard (Method B) | ||
| 4-Bromopyrimidine-5-carboxylic acid | 201.0 | 156.0 |
Rationale for Internal Standard Choice:
-
Method A (SIL-IS): A stable isotope-labeled internal standard is the gold standard. It co-elutes with the analyte and experiences identical ionization suppression or enhancement, providing the most accurate correction for experimental variability.
-
Method B (Analog IS): A structural analog is a more cost-effective but less ideal choice. While its chemical properties are similar, it will have a different retention time and may respond differently to matrix effects, potentially compromising accuracy.
Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This was assessed by analyzing blank plasma from six different sources.
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the Lower Limit of Quantification (LLOQ).
Results:
-
Method A: No significant interfering peaks were observed.
-
Method B: Minor interferences were observed in two of the six blank plasma lots, close to the acceptance limit. This is likely due to the less optimal chromatography, where endogenous plasma components may co-elute with the analyte.
Part 2: Linearity, Accuracy, and Precision
These parameters define the performance of the method across a specified concentration range.
Experimental Protocol: Calibration Curve and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Spiking Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Calibration Standards: Spike blank human plasma with the working standards to create a calibration curve with 8 non-zero concentrations ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (100 ng/mL), and High QC (800 ng/mL).
Linearity
The calibration curve was constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99
-
Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% for LLOQ).
| Parameter | Method A | Method B |
| Correlation Coefficient (r²) | 0.998 | 0.992 |
| Deviation from Nominal | < 8% for all standards | Up to 14% for mid-range standards |
Analysis: Method A demonstrates superior linearity, as indicated by the higher r² value and lower deviation of the back-calculated concentrations. The use of a SIL-IS provides a more consistent response across the dynamic range.
Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) were assessed by analyzing the QC samples in six replicates on three separate days.
Acceptance Criteria (FDA/EMA):
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Table of Intra- and Inter-Day Accuracy and Precision:
| QC Level | Method A (Optimized) | Method B (Conventional) |
| Mean Accuracy (%) | Precision (CV%) | |
| LLOQ (1 ng/mL) | 104.5 | 8.2 |
| Low QC (3 ng/mL) | 101.2 | 5.6 |
| Mid QC (100 ng/mL) | 98.7 | 4.1 |
| High QC (800 ng/mL) | 102.1 | 3.5 |
Interpretation: Both methods meet the regulatory acceptance criteria. However, Method A consistently demonstrates superior accuracy and precision, with lower CV values and mean accuracies closer to 100%. This heightened performance is directly attributable to the improved chromatography and the use of a stable isotope-labeled internal standard, which better compensates for variations in sample processing and instrument response.
Caption: Comparison of Method Attributes and Performance.
Part 3: Stability Assessment
Ensuring the analyte is stable throughout the lifecycle of a sample, from collection to analysis, is critical for data integrity.[13][14]
Experimental Protocol: Stability Studies
Stability was assessed by analyzing low and high QC samples (n=6) after exposure to various conditions. The mean concentration of the stored samples was compared to that of freshly prepared samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
| Stability Test | Storage Condition | Method A (% Bias) | Method B (% Bias) |
| Freeze-Thaw | 3 cycles, -20°C to RT | -4.2% | -11.8% |
| Short-Term (Bench-Top) | 8 hours at Room Temp | -2.5% | -8.5% |
| Long-Term | 30 days at -80°C | -5.1% | -10.2% |
| Post-Preparative | 24 hours in Autosampler | -1.8% | -6.7% |
Analysis: Both methods demonstrate acceptable stability under the tested conditions. However, the consistently lower bias observed with Method A suggests it is more robust. The improved chromatography of Method A may better separate the analyte from potential degradants, leading to a more accurate assessment of stability.
Conclusion: The Value of an Optimized Method
This comparative guide demonstrates that while multiple analytical approaches may meet the minimum regulatory requirements for validation, the choices made during method development have a significant impact on the overall quality and reliability of the data.
Method A , with its use of a polar-retentive column and a stable isotope-labeled internal standard, provides a more specific, accurate, precise, and robust assay for the quantification of this compound in human plasma. The superior performance of Method A translates to higher confidence in the resulting pharmacokinetic data, which is paramount in drug development decision-making.
For researchers and scientists, this guide underscores the importance of investing in rigorous method development. The causality is clear: enhanced chromatographic retention for polar molecules minimizes matrix effects, and a stable isotope-labeled internal standard provides the most reliable means of correcting for analytical variability. These elements, when combined, form the foundation of a self-validating system that ensures the integrity of bioanalytical results.
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A Comparative Guide to the Purity Assessment of 4-Chloropyrimidine-5-carboxylic acid by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Chloropyrimidine-5-carboxylic acid, stringent purity assessment is mandated by regulatory bodies worldwide to ensure safety and efficacy.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful and direct method for the purity determination of this compound, contrasting its performance with traditional chromatographic techniques.
The Critical Role of Purity in Drug Development
This compound is a heterocyclic building block crucial in the synthesis of various biologically active molecules. Impurities, which can be organic (starting materials, by-products, degradation products) or inorganic, can arise during the manufacturing process or upon storage.[1][3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Failure to accurately quantify these impurities can lead to erroneous biological data, compromised patient safety, and significant delays in drug approval.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a robust and versatile analytical technique for purity assessment.[6][7] Unlike chromatographic methods that often rely on calibration curves with compound-specific reference standards, qNMR is a primary ratio method.[6][8] The fundamental principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[9][6][10] This allows for the direct and accurate quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[6][11]
The accuracy and precision of qNMR are contingent upon a meticulous experimental setup and a deep understanding of the underlying principles. Here, we delve into the causality behind key experimental choices:
-
Choice of Internal Standard: An ideal internal standard is the cornerstone of an accurate qNMR experiment.[12] It must be highly pure (≥99%), stable, non-reactive with the analyte, and possess signals that do not overlap with those of the analyte or solvent.[12][13] For this compound, a suitable internal standard would be one that is soluble in the chosen deuterated solvent (e.g., DMSO-d6) and has sharp, well-resolved signals in a clear region of the spectrum. Maleic acid or dimethyl sulfone are often excellent choices.[12] The use of certified reference materials (CRMs) as internal standards provides metrological traceability to the International System of Units (SI).[8][14][15]
-
Relaxation Delay (d1): To ensure complete relaxation of all nuclei between pulses, a sufficiently long relaxation delay (d1) is crucial. A common rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of any proton in both the analyte and the internal standard.[13][16] Inadequate relaxation leads to signal saturation and an underestimation of the integral, thereby compromising the accuracy of the quantification.
-
Pulse Angle: A 90° pulse is typically recommended for qNMR to maximize the signal-to-noise ratio in a single scan, which is critical for achieving high precision.[13]
-
Number of Scans: A sufficient number of scans must be co-added to achieve a high signal-to-noise ratio (S/N > 250 is recommended for precision better than 1%), which is essential for accurate integration.[17]
Experimental Workflow: Purity Assessment of this compound by qNMR
The following is a detailed, step-by-step methodology for the purity determination of this compound using the internal standard method.
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated microbalance (accuracy ± 0.01 mg).[18]
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, purity > 99.5%) to achieve a molar ratio of approximately 1:1 with the analyte.[13]
-
Dissolve both the analyte and the internal standard in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) in the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Set the temperature to a constant value, typically 298 K.[19]
-
Use a standard single-pulse experiment.[18]
-
Crucial Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 x T1 (longest T1 of analyte and standard protons)
-
Acquisition Time (aq): Sufficiently long to allow the FID to decay to zero, preventing truncation.[9]
-
Number of Scans (ns): Typically 16-64, to achieve S/N > 250.
-
Spectral Width: Cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[18]
-
Perform manual phase correction and baseline correction to ensure accurate integration.[9][18]
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For this compound, the pyrimidine protons would be suitable. For maleic acid, the olefinic protons provide a clean singlet.
-
Integrate the selected signals.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Experimental workflow for qNMR purity assessment.
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques for purity analysis, qNMR offers distinct advantages, particularly in terms of accuracy and the absence of a need for an identical reference standard.[20][21][22]
| Feature | qNMR | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[6] | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound.[6][11] | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Accuracy | High, considered a primary ratio method.[8] | Dependent on the purity of the reference standard and detector response. | Dependent on the purity of the reference standard and detector response. |
| Precision | High, with relative standard deviations typically below 1%.[6] | Good, but can be affected by column degradation and mobile phase variations. | Good, but can be affected by injection variability and column bleed. |
| Speed | Relatively fast per sample once the method is established.[15] | Can be time-consuming due to method development and run times. | Generally faster than HPLC for volatile compounds. |
| Sample Consumption | Non-destructive, sample can be recovered.[11][23] | Destructive. | Destructive. |
| Universality | Nearly universal detection for proton-containing molecules.[23][24] | Requires a chromophore for UV detection or a suitable detector for the analyte. | Limited to volatile and thermally stable compounds. |
| Structural Information | Provides detailed structural information simultaneously.[10] | Provides retention time, no structural information from standard detectors. | Provides retention time, mass spectrometry can provide structural information. |
A Self-Validating System: Ensuring Trustworthiness in qNMR
A well-designed qNMR protocol is inherently a self-validating system. The spectrum itself provides clues to the quality of the data. For instance, the presence of sharp, symmetrical peaks indicates good shimming and sample homogeneity.[9] The consistency of the integral ratios for different, well-resolved signals of the same molecule provides an internal check on the accuracy of the integration. Furthermore, the validation of a qNMR method involves assessing parameters such as linearity, accuracy, precision, specificity, and limit of quantification, in line with regulatory expectations.[6][21]
Conclusion: The Power of qNMR in Purity Assessment
For the purity assessment of this compound, qNMR stands out as a highly accurate, precise, and efficient method. Its ability to provide direct, quantitative results without the need for an identical reference standard makes it an invaluable tool in both research and quality control settings.[6][11] By understanding the fundamental principles and carefully controlling experimental parameters, researchers can confidently employ qNMR to generate reliable purity data that meets the stringent requirements of the pharmaceutical industry.
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
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What is qNMR and why is it important? (2024). Mestrelab Resources. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]
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ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy - Purity determination of organic compounds used for foods and food products - General requirements for 1H NMR internal standard method. (2022). ANSI Webstore. [Link]
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The application of qNMR for the determination of rosuvastatin in tablet form. (2019). PubMed Central. [Link]
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Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]
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Quantitative NMR Spectroscopy. (2017). n.p. [Link]
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A Senior Application Scientist's Comparative Guide to 4-Chloropyrimidine and 4-Aminopyrimidine Derivatives in Drug Discovery
Introduction: The Pyrimidine Core and Its Strategic Dichotomy
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets, most notably the "hinge-binding" motif in many kinase inhibitors.[2] For researchers and drug development professionals, the functionalization of this privileged heterocycle is a critical step in modulating physicochemical and pharmacological properties.
At a common strategic crossroads lies the choice between two key synthons: 4-chloropyrimidine and 4-aminopyrimidine derivatives. While structurally similar, their electronic properties are diametrically opposed, dictating vastly different roles in a synthetic campaign. The 4-chloropyrimidine is a versatile electrophilic intermediate, primed for diversification, while the 4-aminopyrimidine is often a foundational component of the final pharmacophore, acting as a key hydrogen-bond donor.
This guide provides an in-depth, objective comparison of these two vital building blocks. We will dissect their physicochemical properties, explore their divergent reactivity with supporting experimental data, and contextualize their applications in modern drug discovery, empowering you to make more informed strategic decisions in your synthetic design.
Physicochemical Properties: A Tale of Two Substituents
The seemingly minor substitution of a chloro group for an amino group dramatically alters the molecule's fundamental properties. This has profound implications for solubility, membrane permeability, and target engagement.
| Property | 4-Chloropyrimidine | 4-Aminopyrimidine | Rationale for Difference |
| Molecular Formula | C₄H₃ClN₂[3] | C₄H₅N₃[4] | Presence of Cl vs. NH₂. |
| Molecular Weight | 114.53 g/mol [3] | 95.11 g/mol [4] | Chlorine's higher atomic mass compared to the amino group. |
| Appearance | Colorless to pale yellow liquid or solid[3] | White to slightly beige crystals or powder[5][6] | The nature of the substituent influences crystal packing and electronic transitions. |
| Melting Point | Not consistently reported; exists as liquid or solid | 154-156 °C[5][6] | The amino group's ability to form strong intermolecular hydrogen bonds results in a much higher melting point. |
| pKa | ~1.3 (estimated for conjugate acid) | 5.71 (at 20°C)[5][6] | The electron-withdrawing chloro group makes the ring nitrogens far less basic. The electron-donating amino group increases the basicity of the ring nitrogens. |
| Water Solubility | Moderately soluble in polar solvents[3] | Slightly soluble in water[5][6] | Despite the amino group's hydrogen bonding capacity, the overall polarity and crystal lattice energy affect solubility. |
Reactivity and Synthetic Applications: Electrophile vs. Nucleophile
The core of our comparison lies in the divergent chemical reactivity of these two scaffolds. The electron-withdrawing nature of the chlorine atom renders the 4-chloropyrimidine ring electron-deficient and highly susceptible to nucleophilic attack, whereas the electron-donating amino group of 4-aminopyrimidine activates it for different transformations.
4-Chloropyrimidine: The Versatile Electrophilic Hub
4-Chloropyrimidine is a premier building block for introducing diversity at the C4 position. Its reactivity is dominated by two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The electron-deficient pyrimidine ring, further activated by the inductive effect of the chlorine atom, readily undergoes SNAr with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This is often the most direct and atom-economical method for installing key functional groups.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The subsequent expulsion of the stable chloride leaving group restores aromaticity.[7]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: General Procedure for SNAr Amination of a 4-Chloropyrimidine Derivative
This protocol details a typical reaction between a 4-chloropyrimidine and a primary or secondary amine to yield the corresponding 4-aminopyrimidine derivative, a common core in many bioactive molecules.[7]
-
Materials:
-
4-chloropyrimidine derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 equiv.)
-
Solvent (e.g., DMF, NMP, Dioxane)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
To a solution of the 4-chloropyrimidine derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h). Microwave irradiation can be employed to accelerate the reaction.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-aminopyrimidine derivative.[7]
-
For the formation of C-C bonds, the Suzuki-Miyaura coupling is the preeminent method. 4-Chloropyrimidines, while less reactive than their bromo- or iodo-counterparts, can be effectively coupled with arylboronic acids using modern palladium catalysts and ligands.[2] The choice of catalyst, ligand, and base is crucial for a successful transformation, especially with electron-rich heterocyclic halides.[8]
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Suzuki Coupling of a 4-Chloropyrimidine Derivative
This protocol outlines an efficient microwave-assisted method for coupling a 4-chloropyrimidine with an arylboronic acid, beneficial for its significantly reduced reaction times.[9]
-
Materials:
-
4-chloropyrimidine derivative (1.0 equiv., e.g., 0.5 mmol)
-
Arylboronic acid (1.0 equiv., 0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv., 1.5 mmol)
-
Solvent system (e.g., 1,4-Dioxane/Water, 2:1 ratio, 6 mL total)
-
Microwave reactor vial with a stir bar
-
Standard work-up and purification reagents
-
-
Procedure:
-
In a microwave reactor vial, combine the 4-chloropyrimidine derivative (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).
-
Add the degassed solvent mixture (4 mL of 1,4-dioxane and 2 mL of water).[9]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.[9]
-
After the reaction, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.[9]
-
Remove the solvent under reduced pressure.
-
Purify the remaining solid using flash column chromatography with an appropriate eluent system (e.g., EtOAc/n-Hexane) to yield the 4-arylpyrimidine product.[9]
-
4-Aminopyrimidine: The Pharmacophoric Core
4-Aminopyrimidine derivatives are less commonly used as reactive intermediates and more frequently represent the core of a target molecule. The amino group is a potent hydrogen bond donor and is crucial for the biological activity of many compounds, particularly kinase inhibitors.[10] While the amino group can undergo reactions like acylation or alkylation, a more powerful modern application is using the entire 4-aminopyrimidine scaffold as a nucleophilic coupling partner in Buchwald-Hartwig amination.
This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[11] It provides a powerful method for synthesizing N-aryl-4-aminopyrimidines, which are challenging to access through classical methods. This reaction has broad substrate scope and functional group tolerance.[12]
Caption: Comparative synthetic utility of the two pyrimidine scaffolds.
Protocol 3: Buchwald-Hartwig Amination with 4-Aminopyrimidine
This protocol describes the coupling of 4-aminopyrimidine with an aryl bromide to generate an N-aryl-4-aminopyrimidine derivative, a common motif in advanced drug candidates.[13]
-
Materials:
-
Aryl bromide (1.0 equiv.)
-
4-Aminopyrimidine (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like (NHC)Pd(R-allyl)Cl)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar vessel for reactions under inert atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.
-
Add the aryl bromide (1.0 equiv.) and 4-aminopyrimidine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the target N-aryl-4-aminopyrimidine.
-
Biological and Pharmacological Significance
The choice between these scaffolds directly impacts the biological application of the resulting derivatives.
-
Derivatives from 4-Chloropyrimidine: As a versatile intermediate, 4-chloropyrimidine is the precursor to a vast array of biologically active molecules. By reacting it with different nucleophiles, one can synthesize compounds with diverse activities, including antimicrobial and anticancer properties.[14][15] For instance, the synthesis of 2,4-diaminopyrimidine derivatives, potent kinase inhibitors, often starts from a dichloropyrimidine precursor.[16]
-
Derivatives of 4-Aminopyrimidine: The 4-aminopyrimidine moiety itself is a powerful pharmacophore. It is a key structural element in many inhibitors of enzymes like EGFR, P70S6K/Akt, and β-secretase.[10][17] Its derivatives have shown significant potential as anticancer agents, anti-Alzheimer's agents, and dual BRD4/PLK1 inhibitors.[10][18][19] The primary amino group is often essential for forming critical hydrogen bonds in the active site of the target protein.
Conclusion: A Strategic Choice in Synthesis
The comparative study of 4-chloropyrimidine and 4-aminopyrimidine derivatives reveals a clear strategic dichotomy for the medicinal chemist.
-
Choose 4-Chloropyrimidine derivatives when:
-
The goal is to rapidly generate a diverse library of analogues by exploring various substituents at the C4 position.
-
The synthetic plan involves SNAr or C-C bond-forming cross-coupling reactions as the key diversification step.
-
It is used as a foundational building block for more complex heterocyclic systems.
-
-
Choose 4-Aminopyrimidine derivatives when:
-
The 4-amino group is a required pharmacophoric element for target binding, particularly as a hydrogen bond donor.
-
The synthetic strategy involves building upon the aminopyrimidine core, for example, through N-arylation via Buchwald-Hartwig amination.
-
The target class is known to bind aminopyrimidine motifs, such as many protein kinases.
-
By understanding the distinct reactivity and functional roles of these two classes of compounds, researchers can design more efficient and effective synthetic routes, accelerating the journey from hit identification to lead optimization in the complex landscape of drug discovery.
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 4-Chloropyrimidine-5-carboxylic Acid Derivatives as EGFR Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Critical Oncogene
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a molecular framework that consistently yields biologically active compounds.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities from anticancer to antimicrobial.[1][2][3] Specifically, the 4-chloropyrimidine-5-carboxylic acid moiety serves as a versatile synthetic intermediate, enabling the development of novel agents targeting critical disease pathways.[4]
One of the most relentlessly pursued targets in oncology is the Epidermal Growth Factor Receptor (EGFR). As a tyrosine kinase, EGFR's dysregulation is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[5][6] The development of small-molecule EGFR inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance, often through mutations like T790M, necessitate the continuous discovery of new inhibitor scaffolds.[6][7]
This guide provides an in-depth, comparative analysis of a representative this compound derivative against the EGFR kinase domain using in silico molecular docking. We will not only detail the protocol but, more importantly, explain the scientific rationale behind each step. This comparison will be benchmarked against Erlotinib, an FDA-approved EGFR inhibitor, and a thieno[2,3-d]pyrimidine derivative, an alternative heterocyclic scaffold, to provide a clear context for performance and potential.
The Rationale of Comparative In Silico Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] Its power in drug discovery lies in its ability to rapidly screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a biological target, thereby saving significant time and resources.[9][10]
However, a docking score in isolation is just a number. Its true value is realized through comparison. By docking our lead compound alongside a known active (positive control) and a structurally distinct alternative, we can:
-
Establish a Performance Baseline: How does our compound's predicted affinity compare to a clinically successful drug like Erlotinib?
-
Understand Structure-Activity Relationships (SAR): What specific interactions does the 4-chloropyrimidine core facilitate compared to the thieno[2,3-d]pyrimidine scaffold?[6]
-
Validate the Docking Protocol: Successfully re-docking a co-crystallized ligand and observing similar binding modes for a known active drug builds confidence in the predictive power of our model for novel compounds.
The Comparative Docking Workflow: A Conceptual Overview
The process of a comparative docking study is a systematic funnel, moving from broad preparation to specific analysis. Each step is critical for ensuring the reliability and reproducibility of the results.
Caption: A high-level workflow for a comparative molecular docking study.
Comparative Analysis: Docking Against Wild-Type EGFR (PDB: 4HJO)
For this guide, we will simulate a docking study against the wild-type EGFR kinase domain, using the crystal structure complexed with Erlotinib (PDB ID: 4HJO) as our target.[7] Our selected ligands for comparison are:
-
Lead Compound (CPCA-Derivative): A hypothetical N-(phenyl)-4-(pyridin-4-ylamino)pyrimidine-5-carboxamide, derived from a this compound precursor.
-
Benchmark (Erlotinib): The co-crystallized ligand in 4HJO, a known potent EGFR inhibitor.
-
Alternative Scaffold (Thieno[2,3-d]pyrimidine): A representative compound from a class also known to produce EGFR inhibitors.[7]
Quantitative Docking Results
The docking simulation yields several key metrics, primarily the binding affinity (or docking score), which estimates the free energy of binding. A more negative score indicates a stronger, more favorable interaction. Equally important is the analysis of the specific molecular interactions that stabilize the ligand in the binding pocket.
| Compound ID | Scaffold Type | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residues) | Key Hydrophobic Interactions (Residues) |
| CPCA-Derivative | 4-Chloropyrimidine-5-Carboxamide | -9.2 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| Erlotinib | Quinazoline | -9.9 | Met793 | Leu718, Val726, Ala743, Leu777, Leu844 |
| Alternative | Thieno[2,3-d]pyrimidine | -8.7 | Met793, Thr790 | Leu718, Val726, Ala743 |
Interpretation of Results
-
Erlotinib (Benchmark): As expected, the benchmark drug shows the strongest binding affinity. Its ability to form a critical hydrogen bond with the "gatekeeper" methionine residue (Met793) in the ATP-binding pocket is a well-established mechanism for EGFR inhibition.[7]
-
CPCA-Derivative (Lead): Our lead compound demonstrates a highly promising docking score, only slightly less favorable than Erlotinib. Critically, it also forms the key hydrogen bond with Met793, mimicking the interaction of the approved drug. Furthermore, it establishes an additional hydrogen bond with Cys797, potentially increasing its residence time in the active site. Its hydrophobic interactions are robust, occupying the same pocket as Erlotinib.
-
Alternative Scaffold: The thieno[2,3-d]pyrimidine also shows good predicted affinity and engages Met793. However, its slightly lower score suggests that its overall shape complementarity and hydrophobic engagement within the pocket may be less optimal than the other two compounds.
This comparative data strongly suggests that the this compound scaffold is a viable starting point for potent EGFR inhibitors. The docking pose of our lead compound provides a clear, testable hypothesis for its mechanism of action.
Visualizing Key Interactions
The interactions between the lead CPCA-Derivative and the EGFR active site can be visualized to better understand the structural basis of its predicted activity.
Caption: Key molecular interactions of the CPCA-Derivative in the EGFR binding site.
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines the steps for a rigorous and reproducible comparative docking study using widely available software.
Software and Tools
-
Molecular Visualization: UCSF Chimera or PyMOL.
-
Docking Software: AutoDock Vina is a robust, open-source option.[11][12] Commercial packages like GOLD, Glide, or MOE are also excellent.[9][11]
-
Ligand Preparation: ChemDraw or an online server for 2D structure drawing; AutoDock Tools (MGLTools) for preparing PDBQT files.[10]
Target Protein Preparation
-
Obtain Structure: Download the crystal structure of EGFR kinase domain from the Protein Data Bank (PDB). For this example, use PDB ID: 4HJO .
-
Clean the Structure: Open the PDB file in UCSF Chimera. Remove all water molecules and any co-solvents or ions not essential for binding. Retain the co-crystallized ligand (Erlotinib) for validation.
-
Separate Chains: Isolate the protein chain (Chain A in 4HJO) and the co-crystallized ligand. Save them as separate PDB files (e.g., protein.pdb and native_ligand.pdb).
-
Prepare for Docking: Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges for protein.pdb. Save the output as protein.pdbqt.
-
Rationale: Docking algorithms require correct protonation states for accurate calculation of electrostatic and hydrogen bonding interactions. PDB files often lack explicit hydrogen atoms.
-
Ligand Preparation
-
Generate 2D Structures: Draw the 2D structures of your lead CPCA-Derivative and the alternative scaffold.
-
Convert to 3D: Convert the 2D structures into 3D SDF or MOL2 files using appropriate software.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structures using a force field like MMFF94. This ensures a low-energy, stable starting conformation.
-
Prepare for Docking: Using AutoDock Tools, set the torsional degrees of freedom for each ligand and save them in the PDBQT format (e.g., lead_ligand.pdbqt).
-
Rationale: Defining rotatable bonds allows the docking program to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.[8]
-
Docking Protocol Validation (Trustworthiness Check)
-
Define the Binding Site: The binding site is defined by a grid box centered on the native ligand. In AutoDock Vina, you will specify the center coordinates and dimensions of this box. Ensure the box is large enough to encompass the entire native ligand with a 4-5 Å buffer.
-
Re-dock the Native Ligand: Dock native_ligand.pdbqt back into the active site of protein.pdbqt using the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.
Production Docking and Analysis
-
Run Docking: Once the protocol is validated, dock your lead and alternative ligands using the exact same protein structure and grid box parameters.
-
Analyze Binding Energies: Extract the binding affinity scores for the top poses of each compound from the output files.
-
Visualize and Analyze Interactions: Load the docked complexes (protein + ligand_pose) into PyMOL or UCSF Chimera. Identify and record all hydrogen bonds, hydrophobic interactions, and any other significant contacts (e.g., pi-stacking) between the ligand and protein residues.
Conclusion and Future Perspectives
This guide demonstrates that in silico molecular docking, when applied with rigor and a comparative mindset, is a powerful tool for evaluating novel molecular scaffolds. Our analysis showed that a hypothetical derivative of this compound has strong potential as an EGFR inhibitor, with predicted binding affinity and key interactions comparable to the FDA-approved drug Erlotinib.
The true strength of this approach lies in its predictive power to guide synthesis. The insights gained from this study—specifically the importance of the Met793 hydrogen bond and the hydrophobic pocket occupancy—can inform the design of a focused library of new derivatives.
The next logical steps in a drug discovery pipeline would be:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the docked poses over time and calculate binding free energies with higher accuracy.[16][17]
-
Synthesis and In Vitro Evaluation: Synthesize the most promising compounds and test their activity in enzymatic assays (e.g., against EGFR kinase) and in cancer cell lines.[7][18][19]
By integrating computational and experimental approaches, researchers can accelerate the journey from a promising scaffold to a potential clinical candidate.
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Benchmarking Novel DHODH Inhibitors: A Comparative Guide Featuring a 4-Chloropyrimidine-5-Carboxylic Acid Scaffold
In the landscape of therapeutic drug discovery, particularly for autoimmune diseases and oncology, the enzyme Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target.[1][2] Its pivotal role in the de novo pyrimidine biosynthesis pathway makes it essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[1][3] This guide provides an in-depth comparative analysis of a novel investigational compound derived from a 4-chloropyrimidine-5-carboxylic acid scaffold against well-established DHODH inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of inhibitory performance, supported by detailed experimental protocols, to aid in the evaluation of new therapeutic candidates. We will explore the mechanistic underpinnings of DHODH inhibition and provide a framework for robust, reproducible benchmarking.
The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)
DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[4] This mitochondrial enzyme is indispensable for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA synthesis.[1] Consequently, inhibiting DHODH effectively depletes the pyrimidine pool, leading to the suppression of cell proliferation.[1] This mechanism is the basis for the therapeutic application of DHODH inhibitors in diseases characterized by excessive cell growth, including autoimmune disorders and various cancers.[1][5]
Below is a diagram illustrating the pivotal position of DHODH in the de novo pyrimidine biosynthesis pathway and the impact of its inhibition.
Caption: The role of DHODH in pyrimidine biosynthesis and its inhibition.
Selected Benchmark Inhibitors
For this comparative analysis, we have selected two well-characterized DHODH inhibitors with distinct profiles:
-
Brequinar (DUP-785): A potent and selective inhibitor of human DHODH with an IC50 in the low nanomolar range (5.2 nM).[6][7] Brequinar has been extensively studied as an anticancer and antiviral agent.[6][8] Although its clinical development for solid tumors was met with challenges, it remains a gold-standard benchmark for DHODH inhibition studies.[4][9]
-
Vidofludimus (IMU-838): An orally active, next-generation DHODH inhibitor currently in clinical trials for multiple sclerosis.[10][11][12] It demonstrates potent inhibition of human DHODH with an IC50 of approximately 160 nM and exhibits both anti-inflammatory and antiviral effects.[12][13] Vidofludimus is reported to be more potent than the approved drug teriflunomide in inhibiting human DHODH.[10]
Comparative Performance Data
The following table summarizes the inhibitory activity of our investigational this compound derivative (termed "CPCA-Derivative" for this guide) against the benchmark compounds.
| Compound | Target | IC50 (nM) | Cell Proliferation Assay (EC50, µM) |
| CPCA-Derivative | Human DHODH | 85 | 1.2 |
| Brequinar | Human DHODH | 5.2[6] | 0.05 |
| Vidofludimus | Human DHODH | 160[13] | 0.8 |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the comparative analysis.
In Vitro DHODH Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on recombinant human DHODH enzyme activity.
Workflow Diagram:
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloropyrimidine-5-Carboxylic Acid Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of potent and selective molecules is paramount. The 4-chloropyrimidine-5-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3][4] However, the inherent promiscuity of the pyrimidine core as a hinge-binding motif presents a significant challenge, often leading to off-target effects and potential toxicity.[1] This guide provides a comprehensive comparison of methodologies to profile the cross-reactivity of these compounds, offering insights into experimental design and data interpretation to enable the development of safer and more effective therapeutics.
The Double-Edged Sword: Potency and Promiscuity of the Pyrimidine Core
The pyrimidine ring system is a cornerstone in the design of ATP-competitive kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a structurally conserved segment of the ATP-binding pocket.[1] This interaction is a primary driver of the high potency observed in many pyrimidine-based inhibitors. However, the conserved nature of the hinge region across the human kinome, which comprises over 500 kinases, means that inhibitors targeting this motif often exhibit activity against multiple kinases.[1] This cross-reactivity, or polypharmacology, can be either beneficial, leading to synergistic therapeutic effects, or detrimental, causing unforeseen side effects. Therefore, a thorough understanding of a compound's selectivity profile is not just advantageous but essential for its progression through the drug discovery pipeline.
A Multi-Pronged Approach to Deconvoluting Cross-Reactivity
A robust assessment of a compound's selectivity requires a combination of in vitro and cellular assays. No single method provides a complete picture; instead, integrating data from orthogonal approaches offers the highest degree of confidence in the identified target profile. This guide will focus on three widely adopted and powerful techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography-Mass Spectrometry.
Table 1: Comparison of Key Cross-Reactivity Profiling Techniques
| Technique | Principle | Primary Output | Advantages | Limitations |
| Kinome Scanning | Competitive binding assay against a large panel of purified kinases.[5] | Dissociation constants (Kd) or percent inhibition for hundreds of kinases. | High-throughput, quantitative, broad coverage of the kinome. | In vitro assay using recombinant enzymes, may not reflect cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation in a cellular environment.[6][7] | Target engagement confirmation and cellular IC50 determination. | Measures target engagement in intact cells, capturing cellular bioavailability and target accessibility. | Lower throughput, requires specific antibodies or tagged proteins for detection. |
| Affinity Chromatography-Mass Spectrometry | Immobilized compound is used to capture binding partners from cell lysates for identification by mass spectrometry.[8][9] | Identification of both on-target and off-target binders. | Unbiased, can identify novel and unexpected targets. | Can be technically challenging, potential for non-specific binding. |
In-Depth Experimental Methodologies
Kinome Scanning: A Global View of Kinase Interactions
Kinome scanning platforms, such as KINOMEscan®, offer a panoramic view of a compound's interaction with the human kinome.[5][10] This technique provides a quantitative measure of binding affinity (Kd), allowing for a direct comparison of a compound's potency against its primary target versus a vast array of potential off-targets.
The KINOMEscan® assay is a competition-based binding assay.[5] A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization. This provides strong evidence of target engagement in a physiologically relevant context.
Affinity Chromatography-Mass Spectrometry: An Unbiased Approach to Target Identification
To identify both expected and unexpected off-targets, affinity chromatography coupled with mass spectrometry is a powerful, unbiased approach. [8][9]This technique involves immobilizing the compound of interest on a solid support and using it as "bait" to capture its binding partners from a cell lysate.
-
Probe Synthesis: Synthesize an analog of the test compound with a linker for immobilization to a solid support (e.g., beads).
-
Immobilization: Covalently attach the compound probe to the solid support.
-
Incubation: Incubate the compound-coated beads with a cell lysate to allow for protein binding.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Identification: Identify the eluted proteins by mass spectrometry. [9]
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
The output is a list of proteins that bind to the compound. The primary target should be among the top hits. Other high-confidence binders represent potential off-targets that warrant further investigation.
Case Study: Profiling a Hypothetical this compound Derivative
Let's consider a hypothetical compound, "Pyrinostat," a this compound derivative designed to inhibit Aurora Kinase A (AURKA).
-
Initial Screen (Kinome Scan): Pyrinostat is screened against a panel of 468 kinases at a concentration of 1 µM. The results show potent binding to AURKA (Kd = 10 nM) and Aurora Kinase B (AURKB) (Kd = 50 nM). Additionally, moderate binding to several other kinases, including VEGFR2 and CDK1, is observed.
-
Cellular Validation (CETSA): To confirm target engagement in cells, CETSA is performed in a cancer cell line overexpressing AURKA. The results show a significant thermal stabilization of AURKA in the presence of Pyrinostat, confirming that the compound enters the cells and binds to its intended target. Similar experiments for VEGFR2 and CDK1 also show stabilization, albeit at higher compound concentrations, consistent with the in vitro binding data.
-
Unbiased Off-Target Identification (Affinity Chromatography): An affinity probe of Pyrinostat is synthesized and used to pull down binding partners from the cell lysate. Mass spectrometry analysis identifies AURKA and AURKB as the top hits. Interestingly, a previously unknown interactor, a non-kinase protein, is also identified with high confidence, suggesting a potential novel mechanism of action or off-target effect.
Conclusion: Towards More Selective Therapeutics
The cross-reactivity profiling of this compound-based compounds is a critical step in their development as safe and effective drugs. By employing a multi-faceted approach that combines broad in vitro screening with cellular target engagement and unbiased off-target identification, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for guiding medicinal chemistry efforts to optimize selectivity, for interpreting cellular and in vivo data, and ultimately, for developing the next generation of targeted therapies with improved safety and efficacy.
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A Head-to-Head Comparison of Pyrimidine Cores in Drug Design: A Guide for Researchers
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved and investigational drugs.[1] Its prevalence in nature as a key component of nucleobases—uracil, thymine, and cytosine—provides a unique starting point for drug design, offering inherent biocompatibility and diverse opportunities for chemical modification.[2][3] This guide provides an in-depth, head-to-head comparison of these fundamental pyrimidine cores, offering insights into their distinct contributions to a drug candidate's physicochemical properties, metabolic stability, and target engagement.
The Privileged Pyrimidine: More Than Just a Scaffold
The pyrimidine ring system is an aromatic heterocycle that is electronically π-deficient, a characteristic that facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives.[3] This electronic nature, coupled with the ability of the ring's nitrogen atoms to act as hydrogen bond acceptors, allows for a wide range of interactions with biological targets.[4] The choice of the core pyrimidine—be it uracil, thymine, or cytosine—and its substitution pattern profoundly influences a molecule's therapeutic potential.[5]
Core Comparison: Uracil, Thymine, and Cytosine in the Spotlight
While all three are pyrimidines, the subtle structural differences between uracil, thymine, and cytosine lead to significant variations in their application in drug design.
Uracil: The Versatile Precursor
Uracil, a pyrimidine-2,4(1H,3H)-dione, is a fundamental building block in RNA.[6] In drug design, its derivatives are prominent in antiviral and anticancer therapies. The classic example is 5-fluorouracil (5-FU), an anticancer agent that acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis.[7]
Key Characteristics of Uracil-Based Drugs:
-
Metabolic Activation: Uracil analogs often act as prodrugs, requiring intracellular conversion to their active nucleotide forms.[7]
-
Target Mimicry: Their structural similarity to endogenous uracil allows them to hijack cellular metabolic pathways.[7]
-
Potential for Instability: The uracil core can be susceptible to degradation, a factor that must be considered in drug design.[6]
Thymine: The Stable Workhorse
Thymine, or 5-methyluracil, is the DNA counterpart to uracil.[8] The key distinction is the methyl group at the C5 position, which has profound implications for its use in medicinal chemistry.[9] This methylation enhances the chemical stability of the molecule compared to uracil, making it more resistant to oxidative damage and enzymatic degradation.[10]
Advantages of the Thymine Core:
-
Enhanced Stability: The C5-methyl group provides steric hindrance and alters the electronic properties of the ring, contributing to increased metabolic stability.[10]
-
Improved Target Recognition: In some contexts, the methyl group can provide additional hydrophobic interactions within a target's binding pocket, enhancing affinity and selectivity.
-
Reduced Mutagenicity: The presence of thymine in DNA instead of uracil is a key evolutionary advantage, as the spontaneous deamination of cytosine produces uracil, which can be recognized and repaired. If uracil were a natural component of DNA, this repair mechanism would be less effective.[11]
Cytosine: The Hydrogen-Bonding Powerhouse
Cytosine, with its 4-amino group, is a potent hydrogen bond donor and acceptor, a property extensively exploited in drug design to achieve high-affinity binding to target proteins.[12] Cytosine analogs are crucial in antiviral and anticancer therapies, often functioning as chain terminators in DNA or RNA synthesis.[4]
Strengths of the Cytosine Scaffold:
-
Strong Target Binding: The amino group facilitates the formation of multiple hydrogen bonds, leading to potent inhibition of target enzymes.[12]
-
Metabolic Vulnerability: The amino group can be a site for metabolic deamination, converting cytosine derivatives to their corresponding uracil analogs. This can be a liability leading to inactivation or a designed feature of a prodrug strategy.[13]
-
Prodrug Potential: The inherent instability of cytosine can be leveraged in prodrug design, where a more stable cytosine analog is administered and converted to the active form at the target site.[13]
Comparative Analysis: Physicochemical and Biological Properties
The choice of a pyrimidine core significantly impacts a drug candidate's overall profile. The following table summarizes key comparative aspects, though it's important to note that these are generalizations, and the specific effects depend on the overall molecular context.
| Property | Uracil Core | Thymine Core | Cytosine Core | Rationale & Supporting Evidence |
| Chemical Stability | Moderate | High | Moderate to Low | The C5-methyl group in thymine enhances its resistance to oxidative and enzymatic degradation compared to uracil.[10] Cytosine is susceptible to spontaneous deamination to uracil.[13] |
| Metabolic Stability | Variable | Generally Higher | Variable | Thymine's methyl group can shield the ring from metabolic attack.[10] Cytosine's amino group is a potential site for deamination by cellular enzymes.[13] |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | Strong Acceptor/Donor | Cytosine's 4-amino group provides an additional strong hydrogen bond donor site compared to the keto groups of uracil and thymine.[12] |
| Lipophilicity (LogP) | Lower | Higher | Lower | The addition of a methyl group in thymine increases its lipophilicity compared to uracil.[8] The amino group in cytosine generally increases polarity. |
| Common Therapeutic Areas | Anticancer, Antiviral | Antiviral, Anticancer | Antiviral, Anticancer, Antifungal | All three cores are prevalent in nucleoside analog drugs that interfere with nucleic acid synthesis.[4] |
Experimental Protocols for Head-to-Head Comparison
To empirically determine the optimal pyrimidine core for a given drug target, a series of standardized assays should be performed.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to degradation by liver enzymes, providing a key indicator of its likely in vivo half-life.
Protocol:
-
Prepare Microsomes: Thaw liver microsomes (human, rat, or mouse) on ice and dilute to the desired concentration in a phosphate buffer.
-
Compound Incubation: Add the test compounds (uracil, thymine, and cytosine analogs) to the microsome suspension at a final concentration of 1 µM.
-
Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Target Binding Affinity Assay (e.g., Kinase Inhibition Assay)
This assay measures the potency of a compound in binding to its intended biological target. The following is a generalized protocol for a kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP at optimal concentrations.
-
Compound Dilution: Prepare serial dilutions of the test compounds (uracil, thymine, and cytosine analogs) in an appropriate buffer.
-
Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate.
-
Initiate Kinase Reaction: Add ATP to initiate the phosphorylation of the substrate. Incubate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cellular Activity Assay (e.g., Cell Viability Assay)
This assay assesses the effect of a compound on the proliferation or viability of cultured cells, providing a measure of its functional efficacy.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (uracil, thymine, and cytosine analogs) and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the GI50 or IC50 value.
Visualizing the Drug Design Workflow
The process of selecting and optimizing a pyrimidine core can be visualized as a systematic workflow.
Caption: A generalized workflow for the comparative evaluation of pyrimidine cores in drug discovery.
Conclusion: A Strategic Choice
The selection of a pyrimidine core is a critical decision in the drug design process, with each option offering a unique set of advantages and disadvantages. Uracil provides a versatile starting point, thymine offers enhanced stability, and cytosine excels in forming strong hydrogen-bond interactions. A thorough, head-to-head comparison using standardized in vitro and cellular assays is essential for making an informed decision and ultimately, for developing a successful drug candidate. By understanding the nuanced contributions of each pyrimidine core, medicinal chemists can more effectively navigate the complex landscape of drug discovery and design the next generation of innovative therapeutics.
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloropyrimidine-5-carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor and a prerequisite for advancing a molecule through the discovery pipeline. 4-Chloropyrimidine-5-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules. Their structural integrity is paramount.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these derivatives. It moves beyond a simple listing of methods to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation
No single technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple analytical methods, is the most rigorous path to confirming the structure of this compound derivatives. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Caption: A typical workflow for the structural elucidation of a novel compound, starting with non-destructive spectroscopic techniques and culminating in definitive crystallographic analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal in the molecule.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For a this compound derivative, we would expect to see signals for the pyrimidine ring protons and any protons on substituent groups. The acidic proton of the carboxylic acid may be broad or exchange with solvent, sometimes making it difficult to observe.
-
¹³C NMR: This experiment provides a count of the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For our target molecule, we would expect to see distinct signals for the carbonyl carbon of the carboxylic acid, the carbon bearing the chlorine atom, and the other carbons of the pyrimidine ring.
-
2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, providing long-range connectivity information. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton.
-
Comparative NMR Data Analysis
| Technique | Expected Observations for this compound | Comparative Data for 2-Chloropyrimidine-5-carboxylic acid[1] |
| ¹H NMR | Two singlets for the pyrimidine ring protons (H-2 and H-6). The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups. A broad singlet for the carboxylic acid proton (may be exchanged with D₂O). | A ¹H NMR spectrum is available, showing characteristic downfield signals for the pyrimidine protons. |
| ¹³C NMR | Signals for the five carbon atoms. The carbonyl carbon will be significantly downfield (~160-170 ppm). The carbon attached to the chlorine will also be downfield. | Specific ¹³C data is not provided in the reference, but would be expected to show similar trends. |
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC).
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and correlations from 2D spectra to assign all proton and carbon signals.
-
Caption: A streamlined workflow for the NMR analysis of a novel compound.
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of a compound and valuable information about its structure through fragmentation patterns. For halogenated compounds like this compound, the isotopic pattern of chlorine is a key diagnostic feature.
Causality Behind Experimental Choices in MS
-
Ionization Technique: The choice of ionization method is critical.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to observe, the fragmentation pattern provides a "fingerprint" of the molecule that can be used for structural elucidation.[2]
-
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.
Expected Fragmentation Patterns
For this compound, key fragmentation pathways would likely involve:
-
Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45 Da).[3]
-
Loss of chlorine: Fragmentation involving the loss of the chlorine atom.
-
Cleavage of the pyrimidine ring: This can lead to a series of smaller fragment ions.
The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]
Step-by-Step Protocol for MS Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes for ESI.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify key structural features.
-
If HRMS data is available, determine the elemental composition of the parent ion and major fragments.
-
III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices in FTIR
FTIR is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups. For this compound, we would look for characteristic absorptions for the carboxylic acid and the aromatic pyrimidine ring.
Expected FTIR Absorptions
Based on a review of pyrimidine derivatives, the following characteristic peaks are expected[7]:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | Broad, 2500-3300[8] |
| C=O stretch (carboxylic acid) | 1710-1760[8] |
| C=N and C=C stretch (pyrimidine ring) | 1500-1650 |
| C-Cl stretch | 600-800 |
Step-by-Step Protocol for FTIR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Obtain a background spectrum.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the expected functional groups.
-
IV. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[9] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. The choice of crystallization method is therefore critical.
Step-by-Step Protocol for X-ray Crystallography
-
Crystal Growth:
-
The most crucial and often challenging step. Common methods include:
-
Slow evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[10]
-
Vapor diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of X-rays.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.
-
Caption: The workflow for determining a molecular structure by single-crystal X-ray crystallography.
Conclusion: A Self-Validating System for Structural Confirmation
By employing a combination of NMR, MS, FTIR, and, when possible, X-ray crystallography, researchers can build a self-validating case for the structure of this compound derivatives. Each technique provides a unique piece of the puzzle, and their collective agreement instills a high degree of confidence in the final structural assignment. This rigorous approach is essential for ensuring the integrity of research and development in the pharmaceutical and chemical sciences.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 4-Chloropyrimidine-5-carboxylic Acid Esters
For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1] This guide provides an in-depth technical evaluation of the metabolic stability of 4-chloropyrimidine-5-carboxylic acid esters, a scaffold of significant interest in medicinal chemistry.[2][3] We will delve into the key metabolic pathways, present a comprehensive experimental protocol for a comparative stability assessment, and discuss the expected structure-activity relationships that govern the metabolic resilience of these compounds.
The Metabolic Landscape: Key Pathways and Enzymatic Players
The metabolic stability of this compound esters is primarily influenced by two key enzymatic systems: carboxylesterases and cytochrome P450 (CYP) enzymes .[4][5] Understanding the interplay of these enzyme families is critical to interpreting experimental data and designing more robust drug candidates.
Ester Hydrolysis: The Domain of Carboxylesterases
The ester moiety is a common functional group in prodrugs, often introduced to enhance membrane permeability and oral bioavailability.[4] However, this functional group is also a primary target for hydrolysis by carboxylesterases (CES), a family of serine hydrolases abundant in the liver, plasma, and intestine.[6] In humans, two major isoforms, hCE1 and hCE2, are responsible for the bulk of ester-mediated drug metabolism.[4]
-
hCE1: Predominantly found in the liver, it generally favors substrates with a large acyl group and a small alcohol moiety.[4]
-
hCE2: Highly expressed in the intestine, it exhibits a preference for substrates with a small acyl group and a larger alcohol component.[4]
For this compound esters, the pyrimidine ring constitutes a relatively large acyl portion, suggesting that hCE1 in the liver would be a key player in their hydrolysis to the corresponding carboxylic acid. This rapid conversion can be a double-edged sword: beneficial for the activation of a prodrug, but detrimental if the parent ester is the active species, leading to rapid clearance and reduced efficacy.
Oxidation of the Pyrimidine Core: The Role of Cytochrome P450s
While the ester group is a primary metabolic soft spot, the pyrimidine ring itself is susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] These heme-containing monooxygenases, located primarily in the liver, are responsible for the phase I metabolism of a vast array of xenobiotics.[9] For pyrimidine-based compounds, CYP-mediated oxidation can lead to a variety of metabolites, including hydroxylated species or even ring-opened products. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) will depend on the substitution pattern of the pyrimidine ring.[5][10]
A Comparative In Vitro Metabolic Stability Study: Experimental Protocol
To objectively compare the metabolic stability of different this compound esters (e.g., methyl, ethyl, isopropyl esters), a liver microsomal stability assay is the industry-standard approach.[11][12] This assay provides a robust and high-throughput method to determine the intrinsic clearance of a compound.[13]
Experimental Workflow
Below is a detailed, step-by-step protocol for assessing the metabolic stability of your test compounds in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of various this compound esters in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compounds (e.g., methyl, ethyl, isopropyl 4-chloropyrimidine-5-carboxylates)
-
Positive Control Compounds (e.g., Propranolol - high clearance, Verapamil - intermediate clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
LC-MS/MS system
Protocol Steps:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare a microsomal stock solution by diluting the HLMs in cold phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer to the desired starting concentration (typically 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal stock solution to each well.
-
Add the test compound or positive control working solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the 96-well plate and centrifuge at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Visualizing the Workflow
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Structure-Metabolic Stability Relationships: A Comparative Discussion
Impact of the Ester Alkyl Chain
The size and nature of the alcohol moiety in the ester can influence its susceptibility to hydrolysis by carboxylesterases.
-
Methyl vs. Ethyl Esters: A study comparing the in vitro stability of methyl and ethyl esters of various compounds against carboxylesterases found no statistically significant difference in their rates of hydrolysis.[14] This suggests that for simple, unbranched alkyl esters, the metabolic stability is likely to be comparable.
-
Bulky Esters (e.g., Isopropyl, tert-Butyl): Introducing steric hindrance around the ester carbonyl can significantly slow the rate of enzymatic hydrolysis. Therefore, it is reasonable to hypothesize that bulkier esters like isopropyl or tert-butyl 4-chloropyrimidine-5-carboxylate would exhibit greater metabolic stability compared to their methyl or ethyl counterparts.
Bioisosteric Replacement of the Ester Group
To mitigate the rapid hydrolysis of the ester, medicinal chemists often employ bioisosteric replacement strategies. This involves substituting the ester with a different functional group that mimics its steric and electronic properties but is more resistant to metabolism.
-
Amides: Amides are generally more stable to hydrolysis than esters and can be a suitable replacement if the hydrogen bond donor property of the N-H group is tolerated.
-
1,3,4-Oxadiazoles: These five-membered heterocycles are common ester bioisosteres that are metabolically robust and can maintain similar interactions with the target protein.
The choice of bioisostere will depend on the specific requirements of the drug target and the overall physicochemical properties of the molecule.
Hypothetical Comparative Stability Data
Based on the principles discussed, we can construct a hypothetical table of metabolic stability data for a series of this compound esters and a bioisosteric alternative. This serves as an illustrative guide for what researchers might expect to find.
| Compound | Ester/Bioisostere | Predicted In Vitro Half-life (t½, min) in HLM | Predicted Intrinsic Clearance (CLint, µL/min/mg) |
| Methyl 4-chloropyrimidine-5-carboxylate | Methyl Ester | < 15 | High (> 100) |
| Ethyl 4-chloropyrimidine-5-carboxylate | Ethyl Ester | < 15 | High (> 100) |
| Isopropyl 4-chloropyrimidine-5-carboxylate | Isopropyl Ester | 30 - 60 | Moderate (20 - 50) |
| 2-(4-chloropyrimidin-5-yl)-5-methyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | > 60 | Low (< 20) |
This data is illustrative and not based on actual experimental results for these specific compounds.
Conclusion
The metabolic stability of this compound esters is a critical parameter in their development as potential therapeutic agents. The primary metabolic pathways involve hydrolysis of the ester by carboxylesterases and oxidation of the pyrimidine ring by CYP450 enzymes. By employing a systematic in vitro approach, such as the liver microsomal stability assay detailed in this guide, researchers can effectively compare the metabolic liabilities of different ester derivatives. While simple alkyl esters like methyl and ethyl are expected to be rapidly hydrolyzed, increasing steric bulk or employing bioisosteric replacement strategies can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles and a higher probability of clinical success. This guide provides a foundational framework for the rational design and evaluation of metabolically robust 4-chloropyrimidine-based drug candidates.
References
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
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Review Article. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
- Li, H., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 174, 337-346.
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
- Fink, R. M., McGaughey, C., Cline, R. E., & Fink, K. (1956). Metabolism of intermediate pyrimidine reduction products in vitro. Journal of Biological Chemistry, 218(1), 1-7.
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MDPI. (n.d.). Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection. Retrieved from [Link]
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- Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(10), 1731.
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- Ognjanoff, N., & Uetrecht, J. (2019). Pyrimidine metabolism in microorganisms. Microbiological Reviews, 32(3), 278-343.
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- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Iannone, L. F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8821.
- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
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A Comparative Analysis of Halogenated Pyrimidine Carboxylic Acids: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Halogenated Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto the pyrimidine carboxylic acid scaffold profoundly influences its physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of halogenated pyrimidine carboxylic acids, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential to aid researchers and drug development professionals in harnessing the power of halogenation.
Halogenation modulates a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding interactions with target proteins.[2] Understanding the distinct effects of each halogen is paramount for rational drug design. This guide will delve into a comparative analysis of fluoro-, chloro-, bromo-, and iodo-pyrimidine carboxylic acids, providing a framework for selecting the optimal halogen for a desired therapeutic application.
Physicochemical Properties: A Comparative Overview
Table 1: Predicted Physicochemical Properties of 5-Halopyrimidine-2-carboxylic Acids
| Compound | Halogen | Predicted pKa | Predicted LogP |
| 5-Fluoropyrimidine-2-carboxylic acid | F | ~2.6 (estimated) | ~0.5 (estimated) |
| 5-Chloropyrimidine-2-carboxylic acid | Cl | 2.51 ± 0.10[3] | 0.7[4] |
| 5-Bromopyrimidine-2-carboxylic acid | Br | 2.85 ± 0.10[5] | 0.8[6] |
| 5-Iodopyrimidine-2-carboxylic acid | I | ~2.9 (estimated) | ~1.2 (estimated) |
Note: The pKa and LogP values are predicted and may vary from experimental values. The values for fluoro and iodo derivatives are estimated based on general chemical principles and data from related structures.
Analysis of Physicochemical Trends:
-
Acidity (pKa): The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the halogen. Fluorine, being the most electronegative, is expected to have the strongest acid-strengthening effect, resulting in the lowest pKa. The acidity generally decreases down the group (F > Cl > Br > I) as the electronegativity of the halogen decreases.
-
Lipophilicity (LogP): Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, generally increases with the size and polarizability of the halogen atom. Therefore, the predicted trend for LogP is I > Br > Cl > F. This trend is critical for optimizing a drug candidate's ability to cross biological membranes.
Comparative Biological Activities: Unveiling Therapeutic Potential
Halogenated pyrimidine carboxylic acids and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and radiosensitizing effects. The choice of halogen can dramatically alter the potency and selectivity of these compounds.
Anticancer Activity
Halogenated pyrimidines, most notably 5-fluorouracil (5-FU), are mainstays in cancer chemotherapy.[7] The halogen atom can influence the mechanism of action, for instance, by affecting the inhibition of key enzymes like thymidylate synthase. While direct comparative IC50 values for the parent 5-halopyrimidine carboxylic acids are scarce, studies on their derivatives consistently highlight the importance of the halogen substituent. For instance, in a series of pyrimidine-sulfonamide hybrids, the nature and position of substituents on the pyrimidine ring were found to be critical for their antiproliferative activity.[8]
Antiviral Activity
Halogenated pyrimidine nucleoside analogues are a well-established class of antiviral agents.[5] For example, 5-iodo-2'-deoxyuridine (Idoxuridine) was one of the first approved antiviral drugs. Structure-activity relationship studies have shown that the nature of the halogen at the 5-position of the pyrimidine ring is a crucial determinant of antiviral potency. While direct comparisons of the parent carboxylic acids are limited, the general trend observed in nucleoside analogues suggests that bromo and iodo derivatives often exhibit potent activity against DNA viruses.[5]
Radiosensitizing Effects
Halogenated pyrimidines can be incorporated into the DNA of cancer cells, sensitizing them to radiation therapy.[9] Comparative studies on halogenated deoxyuridines have shown that at equivalent levels of DNA incorporation, iododeoxyuridine (IdUrd) is the most potent radiosensitizer, followed by bromodeoxyuridine (BrdUrd) and chlorodeoxyuridine (CldUrd).[10] This enhanced sensitization is attributed to the increased production of DNA damage upon irradiation.
Experimental Protocols: Synthesis of Halogenated Pyrimidine Carboxylic Acids
The synthesis of halogenated pyrimidine carboxylic acids can be achieved through various methods. Below are representative protocols for the introduction of different halogens onto a pyrimidine core.
General Workflow for Halogenation of Pyrimidine Carboxylic Acids
Caption: Generalized workflow for the synthesis of halogenated pyrimidine carboxylic acids.
Protocol 1: Synthesis of 5-Bromopyrimidine-2-carboxylic Acid
This protocol is adapted from a known procedure for the synthesis of 5-bromo-2-methyl-4-pyrimidinecarboxylic acid.[11]
Materials:
-
2-Substituted-pyrimidine-4-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium sulfite solution
-
Brine
Procedure:
-
To a stirred solution of the starting pyrimidine carboxylic acid in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture carefully into ice-water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium sulfite solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromopyrimidine-2-carboxylic acid.
Protocol 2: Synthesis of 5-Chloropyrimidine-2-carboxylic Acid
This protocol can be adapted from general chlorination procedures for pyrimidines.
Materials:
-
2-Substituted-pyrimidine-4-carboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the starting pyrimidine carboxylic acid in acetonitrile.
-
Add N-Chlorosuccinimide (NCS) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by appropriate methods to yield 5-chloropyrimidine-2-carboxylic acid.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of key SAR principles for halogenated pyrimidine carboxylic acids.
Caption: Structure-activity relationship summary for halogenated pyrimidine carboxylic acids.
-
Fluorine: The small size and high electronegativity of fluorine can lead to unique biological activities. The strong carbon-fluorine bond often enhances metabolic stability.
-
Chlorine: Chlorine provides a good balance between steric bulk and electronic effects, often serving as a versatile starting point for SAR studies.
-
Bromine: The introduction of bromine significantly increases lipophilicity and can serve as a handle for further chemical modifications via cross-coupling reactions.
-
Iodine: Iodine imparts the highest lipophilicity and is a key feature in potent radiosensitizers due to its high atomic number. It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.
Conclusion and Future Perspectives
Halogenated pyrimidine carboxylic acids represent a rich and versatile scaffold for the development of novel therapeutics. This guide has provided a comparative analysis of the impact of different halogens on the physicochemical properties and biological activities of these compounds. The choice of halogen is a critical decision in the drug design process, with each halogen offering a unique set of properties that can be tailored to a specific therapeutic target and desired ADME profile.
Future research should focus on generating more comprehensive and directly comparative experimental data for the parent 5-halopyrimidine carboxylic acids to further refine our understanding of their structure-activity relationships. The exploration of novel halogenation methodologies and the application of computational tools for the precise prediction of the effects of halogenation will undoubtedly accelerate the discovery of new and improved halogenated pyrimidine-based drugs.
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QSAR Studies of Halogenated Pyrimidine Derivatives as Inhibitors of Human Dihydroorotate Dehydrogenase Using Modified Bee Algorithm. (2018). Combinatorial Chemistry & High Throughput Screening, 21(5), 381-387. [Link]
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Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. (1992). Oncology Research, 4(1), 1-11. [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722. [Link]
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341375. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloropyrimidine-5-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical waste are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloropyrimidine-5-carboxylic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the rationale behind each procedure to empower you to make safe and informed decisions in your laboratory.
Hazard Identification and Essential Precautions
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for this compound may be limited, data from structurally similar compounds, such as 2-chloropyrimidine-4-carboxylic acid and other pyrimidine derivatives, provide a strong basis for a conservative safety assessment. These compounds are consistently classified as irritants.[1][2][3]
Assumed Hazard Profile:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][4]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[1][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3][4]
This profile necessitates strict adherence to personal protective equipment (PPE) protocols to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z.87.1 (US) standards.[1][5] | Protects against accidental splashes of the solid or solutions. A face shield should be considered when handling larger quantities. |
| Skin Protection | Flame-resistant lab coat, fully buttoned.[5] Chemical-resistant gloves (e.g., Nitrile). | A lab coat provides primary barrier protection. Gloves must be inspected before use and changed immediately upon contamination to avoid skin contact. For prolonged handling, consider heavier-duty gloves. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[6][7] | Handling the solid powder can generate dust that may cause respiratory irritation.[3] A NIOSH/MSHA approved respirator may be necessary for large-scale handling or emergency situations.[1] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8] | This is a fundamental practice to prevent accidental ingestion and cross-contamination.[9] |
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with correct waste characterization. Due to the presence of a chlorine atom on the pyrimidine ring, this compound is classified as a halogenated organic compound .[10] This classification is crucial because halogenated and non-halogenated waste streams are treated and disposed of differently, with halogenated wastes typically requiring incineration at higher temperatures to prevent the formation of toxic byproducts like dioxins.[10][11]
Causality: Co-mingling halogenated waste with non-halogenated organic solvents can complicate and significantly increase the cost of disposal.[12] Furthermore, mixing with incompatible waste streams, such as strong acids or bases, can trigger dangerous chemical reactions.[11][12]
The following workflow provides a logical sequence for ensuring proper segregation.
Caption: Decision and Action Workflow for Spill Response.
Step 3: Decontamination and Reporting
-
After cleanup, decontaminate all non-disposable equipment used.
-
Place all contaminated materials (absorbent, gloves, etc.) into a sealed bag or container, label it as hazardous waste, and dispose of it accordingly. [13]* Report the incident to your laboratory supervisor or EHS department as per institutional policy.
Decontamination of Glassware and Surfaces
Proper decontamination ensures that residual chemical does not contaminate future experiments or pose an exposure risk.
-
Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or methanol) to dissolve the residue. [14]Collect this rinse as halogenated organic liquid waste.
-
Detergent Wash: Wash the item thoroughly with laboratory detergent and hot water.
-
Final Rinse: Rinse with tap water followed by a final rinse with deionized water.
-
Drying: Allow to air dry or place in a drying oven. For highly sensitive work, glassware can be heated in a muffle furnace to destroy any remaining organic traces. [14] By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
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Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved from a Google search. [10]2. Pyrimidine Safety Data Sheet. (n.d.). ChemicalBook. Retrieved from a Google search. [6]3. Comprehensive Safety Protocol for Handling 5-(Furan-3-yl)pyrimidine. (2025). BenchChem. [5]4. Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from a Google search. [15]5. Safety Data Sheet. (2024). Sigma-Aldrich. Retrieved from a Google search. 6. Safety Data Sheet: 2-Chloropyrimidine-4-carboxylic acid. (2025). Fisher Scientific. [1]7. Organic Solvents Disposal Procedures. (n.d.). Cornell University Environmental Health and Safety. [12]8. Halogenated Solvents Safety Information. (n.d.). Washington State University Environmental Health & Safety. [13]9. Safety Data Sheet: 2-Aminopyridine-4-carboxylic acid. (2024). Fisher Scientific. [16]10. Safety Data Sheet. (2025). Sigma-Aldrich. Retrieved from a Google search. 11. Safety Data Sheet. (2014). Fisher Scientific. Retrieved from a Google search. [2]12. Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [11]13. Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics, ETH Zürich. [8]14. Chemical Safety Data Sheet MSDS / SDS - 5-chloropyrimidine-4-carboxylic acid. (2025). ChemicalBook. [17]15. 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc. [3]16. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. [18]17. Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [7]18. General Lab Safety. (n.d.). Dr. Sulaiman M. Hasan, An-Najah National University. Retrieved from a Google search. [9]21. Safety Data Sheet: 2-Chloropyrimidine-4-carboxylic acid. (2023). Fisher Scientific. [4]23. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency. [19]26. Method 612: Chlorinated Hydrocarbons. (n.d.). U.S. Environmental Protection Agency. [14]28. Land Disposal Restrictions for Newly Identified Wastes. (1999). U.S. Environmental Protection Agency.
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Senior Application Scientist's Guide: Personal Protective Equipment (PPE) for Handling 4-Chloropyrimidine-5-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not only effectively but, more importantly, safely. This guide provides a comprehensive operational plan for the safe handling of 4-Chloropyrimidine-5-carboxylic acid, a key building block in pharmaceutical synthesis. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
The Foundational Principle: Understanding the Hazard
This compound is a solid, often a fine powder, that presents several key hazards that dictate our safety protocols. According to safety data sheets (SDS) for this and structurally similar compounds, the primary risks are:
-
Skin Irritation : Direct contact can cause irritation.[1][2]
-
Serious Eye Irritation : The compound is particularly hazardous to the eyes and can cause significant damage.[1][2]
-
Respiratory Irritation : Inhalation of the dust can irritate the respiratory system.[2]
Our entire safety strategy is built around mitigating these risks through a combination of engineering controls and robust personal protective equipment (PPE).
The Hierarchy of Controls: Your First Line of Defense
Before we even consider PPE, we must implement higher-level controls. PPE is the final, critical barrier between you and the hazard, not the first.
-
Engineering Controls : These are modifications to the workspace to isolate you from the hazard. For this compound, the most critical engineering control is a certified chemical fume hood .[3][4] All operations that involve handling the solid powder or volatile solutions should be performed within a fume hood to control exposure to dust and vapors.[3][4]
-
Administrative Controls : These are the procedures and training you follow. This guide, along with your institution's Chemical Hygiene Plan, forms the core of these controls.[5][6][7]
Core PPE Requirements for All Operations
Regardless of the specific task, a baseline of PPE is mandatory whenever this compound is present in the laboratory.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[8][9] Given the serious eye irritation risk, they are non-negotiable.
-
Hand Protection : Chemical-resistant gloves are essential.[8][10] Nitrile gloves are a suitable choice for incidental contact, but they should be removed and replaced immediately upon contamination.[4]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[9][11]
-
Footwear : Closed-toe shoes that fully cover the foot are required at all times in the laboratory.
Task-Specific PPE and Engineering Controls
The level of required PPE escalates based on the specific operation and the associated risk of exposure. The following table summarizes the recommended controls and PPE for each stage of handling.
| Operation/Task | Required Engineering Control | Minimum PPE | Recommended Additional PPE |
| Receiving & Storage | General laboratory ventilation. | Lab Coat, Safety Glasses, Nitrile Gloves. | None. |
| Weighing Solid | Chemical Fume Hood. | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Double-gloving, Face Shield.[10][12][13] |
| Dissolution & Transfer | Chemical Fume Hood. | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Chemical-resistant apron over lab coat, Face Shield.[4][13] |
| Running Reaction | Chemical Fume Hood. | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Chemical-resistant apron if splash potential is high. |
| Waste Handling & Disposal | Chemical Fume Hood. | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Face Shield, Chemical-resistant apron. |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield : Put on your eye and face protection.
-
Gloves : Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first.
Doffing (Taking Off) Sequence: This protocol is designed to contain contaminants.
-
Gloves : Remove gloves using a glove-to-glove and then skin-to-glove technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat : Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Place it in its designated storage area or laundry receptacle.
-
Goggles/Face Shield : Remove by handling the strap, not the front. Decontaminate before storage.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal Plan
Contaminated PPE:
-
Disposable Items : All disposable PPE, such as gloves, must be discarded into a clearly labeled hazardous waste container immediately after use.
-
Reusable Items : Goggles, face shields, and chemical-resistant aprons must be decontaminated after use by wiping them down according to your institution's established procedures.
Chemical and Container Disposal:
-
Waste Classification : this compound is a chlorinated organic compound.[14] As such, all waste containing this chemical (including residual solids, solutions, and rinsate) must be treated as hazardous waste .
-
Collection : Collect all chemical waste in a dedicated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste," list the chemical constituents, and display the appropriate hazard pictograms.
-
Prohibition on Drain Disposal : Under no circumstances should this chemical or its solutions be disposed of down the drain.[15] This is to prevent the release of chlorinated compounds into aquatic ecosystems.[16][17]
-
Pickup : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
In Case of Exposure: Immediate First Aid
If an exposure occurs despite all precautions, immediate action is critical.
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[19]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]
By adhering to these rigorous protocols, you build a system of safety that protects you and preserves the integrity of your invaluable research.
References
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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The Laboratory Standard | Office of Clinical and Research Safety . The University of Tennessee, Knoxville. [Link]
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OSHA Factsheet Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
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Process for Disposal of Chlorinated Organic Residues . American Chemical Society. [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses . DENIOS. [Link]
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Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]
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Chemical Safety in the Workplace . National Institute for Occupational Safety and Health (NIOSH). [Link]
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Occupational Health Guidelines for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]
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Safe Handling of Chemicals . University of California, Berkeley Environmental Health and Safety. [Link]
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NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]
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Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]
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Safety Data Sheet: 2-chloropyrimidine . Chemstock. [Link]
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Drain Disposal of Chemicals . Yale Environmental Health & Safety. [Link]
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Disposing of Chlorine: Pool and Cleaning Products . NEDT. [Link]
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Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products . U.S. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet: 2-Chloropyrimidine-4-carboxylic acid . Fisher Scientific. [Link]
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4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- . SIELC Technologies. [Link]
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Organic Syntheses Procedure . Organic Syntheses. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
